molecular formula C27H32O15 B2900789 Isorubrofusarin 10-gentiobioside CAS No. 200127-93-1

Isorubrofusarin 10-gentiobioside

Katalognummer: B2900789
CAS-Nummer: 200127-93-1
Molekulargewicht: 596.538
InChI-Schlüssel: CREWSFDYWMXJQL-AJEHSGAESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isorubrofusarin 10-gentiobioside is a natural product found in Senna tora with data available.

Eigenschaften

IUPAC Name

5-hydroxy-8-methoxy-2-methyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[h]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O15/c1-9-3-12(29)18-13(30)5-10-4-11(37-2)6-14(17(10)25(18)39-9)40-27-24(36)22(34)20(32)16(42-27)8-38-26-23(35)21(33)19(31)15(7-28)41-26/h3-6,15-16,19-24,26-28,30-36H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREWSFDYWMXJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200127-93-1
Record name Isorubrofusarin 10-gentiobioside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Foundational & Exploratory

Isorubrofusarin 10-gentiobioside vs. Rubrofusarin gentiobioside isomerism

Author: BenchChem Technical Support Team. Date: March 2026

Title: Naphthopyrone Isomerism in Semen Cassiae: A Technical Guide to the Structural, Pharmacological, and Analytical Divergence of Rubrofusarin and Isorubrofusarin Gentiobiosides

Executive Summary The dried seeds of Cassia obtusifolia and Cassia tora (Semen Cassiae) are rich sources of bioactive naphthopyrone glycosides. Among these, Rubrofusarin 6-O-gentiobioside and its structural isomer, Isorubrofusarin 10-O-gentiobioside , represent a critical analytical and pharmacological challenge. Because these compounds share the identical molecular formula (C₂₇H₃₂O₁₅) and mass (596.53 g/mol ), they are frequently conflated in basic chromatographic assays. However, their divergent core structures—linear versus angular naphthopyrones—dictate profound differences in their thermodynamic stability, enzyme-inhibitory kinetics, and extraction behaviors. This whitepaper provides a comprehensive framework for researchers to understand, separate, and utilize these isomers effectively.

Structural Biology & Isomeric Mechanics

The isomerism between rubrofusarin gentiobioside and isorubrofusarin gentiobioside is not merely a matter of differential sugar attachment; it is rooted in the architecture of the aglycone core.

  • Rubrofusarin gentiobioside possesses a linear naphthopyrone core (benzo[g]chromen-4-one). The gentiobiose moiety—a β(1→6) linked glucose dimer—is conjugated at the C-6 hydroxyl group [1].

  • Isorubrofusarin gentiobioside features an angular naphthopyrone core (naphtho[1,2-b]pyran-4-one), with the gentiobiose moiety attached at the C-10 position [2].

This structural shift alters the electron density distribution across the aromatic rings, fundamentally changing the molecule's hydrogen-bonding capacity and its spatial orientation within enzymatic binding pockets.

Isomerism A Semen Cassiae Naphthopyrones B Linear Core (benzo[g]chromen-4-one) A->B Core Biosynthesis C Angular Core (naphtho[1,2-b]pyran-4-one) A->C Core Biosynthesis D Rubrofusarin 6-O-gentiobioside (C-6 Glycosylation) B->D UGT-mediated Glycosylation E Isorubrofusarin 10-O-gentiobioside (C-10 Glycosylation) C->E UGT-mediated Glycosylation

Structural divergence of linear and angular naphthopyrone gentiobiosides.

Pharmacological Divergence (Structure-Activity Relationships)

The structural variation between the linear and angular cores drives significant divergence in biological activity, particularly in neuroprotective and anti-Alzheimer's disease (AD) models.

Recent structure-activity relationship (SAR) studies evaluating cholinesterase and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) inhibition reveal that the linear core is a strict prerequisite for specific enzymatic docking [3].

Causality in SAR: The linear geometry of Rubrofusarin 6-O-gentiobioside allows it to act as a mixed-type inhibitor, penetrating the narrow gorge of Acetylcholinesterase (AChE) and forming critical hydrophobic interactions and hydrogen bonds with the catalytic triad. Conversely, the angular geometry of Isorubrofusarin 10-O-gentiobioside creates steric hindrance, preventing optimal alignment within the AChE active site, rendering it virtually inactive at equivalent concentrations.

Table 1: Comparative Physicochemical and Pharmacological Metrics
MetricRubrofusarin 6-O-gentiobiosideIsorubrofusarin 10-O-gentiobioside
Molecular Formula C₂₇H₃₂O₁₅C₂₇H₃₂O₁₅
Monoisotopic Mass 596.174 Da596.174 Da
Aglycone Core Linear (benzo[g]chromen-4-one)Angular (naphtho[1,2-b]pyran-4-one)
Glycosylation Site C-6C-10
AChE Inhibition (IC₅₀) 15.94 ± 0.32 µM (Highly Active)> 200 µM (Inactive) [3]
BACE1 Inhibition (IC₅₀) 85.66 ± 3.98 µM> 200 µM (Inactive) [3]

Thermodynamics of Interconversion

A critical failure point in the extraction and quantification of these isomers is their vulnerability to environmental interconversion.

The Causality of Conversion: Naphthopyrones contain a pyrone ring that is highly susceptible to nucleophilic attack. In aqueous, alkaline environments (such as extractions using ammonia or basic buffers) combined with thermal stress, the pyrone ring undergoes base-catalyzed hydrolysis (ring-opening). Upon re-closure, the molecule can rearrange from the linear form to the angular form (or vice versa) to achieve a lower thermodynamic energy state under those specific solvent conditions [4].

This means that aggressive extraction techniques can artificially skew the natural ratio of these isomers, invalidating quantitative botanical assays. To prevent this, acidic stabilization is mandatory.

Interconversion R Rubrofusarin gentiobioside Alk Aqueous/Ammonia (Alkaline pH, Heat) R->Alk Base Catalysis Acid Acidic Solvent (pH < 4) R->Acid Stabilization I Isorubrofusarin gentiobioside I->Alk I->Acid Stabilization Alk->I Ring Rearrangement

Thermodynamic interconversion pathway of naphthopyrone isomers.

Self-Validating Analytical Protocol: HPLC-DAD Separation

To accurately quantify these isomers without inducing on-column interconversion, the chromatographic system must maintain a strictly acidic environment. The following protocol utilizes a low-pH mobile phase to protonate the phenolic hydroxyls, stabilizing the pyrone ring and ensuring baseline resolution.

Step-by-Step Methodology

Step 1: Acidified Sample Extraction

  • Pulverize Semen Cassiae seeds to a fine powder (pass through a 60-mesh sieve).

  • Weigh exactly 0.5 g of the powder into a 50 mL centrifuge tube.

  • Add 25 mL of extraction solvent: Methanol:Water:Acetic Acid (70:29:1, v/v/v) . Causality: The 1% acetic acid lowers the pH below the pKa of the phenolic groups, preventing base-catalyzed ring opening during sonication.

  • Sonicate at room temperature (25°C) for 30 minutes. Avoid elevated temperatures.

  • Centrifuge at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions

  • Column: High-carbon load C18 column (e.g., Diamonsil C18, 4.6 mm × 250 mm, 5 µm). Causality: A high carbon load increases hydrophobic retention, necessary for resolving the subtle spatial differences between the linear and angular cores.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 18% B (or optimized gradient depending on matrix complexity).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 278 nm (Optimal UV max for the naphthopyrone conjugated system).

Step 3: System Suitability & Validation (The Self-Validating Mechanism) A protocol is only as good as its internal validation. Before analyzing unknown samples, inject a mixed standard of Rubrofusarin gentiobioside and Isorubrofusarin gentiobioside.

  • Acceptance Criteria: The resolution (

    
    ) between the two isomeric peaks must be 
    
    
    
    1.5
    .
  • Diagnostic Check: If a "plateau" or raised baseline appears between the two peaks, it indicates on-column interconversion. Corrective Action: Immediately lower the pH of Mobile Phase A to 2.5 using additional formic or acetic acid to lock the molecular conformations.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 503733, Rubrofusarin gentiobioside. Retrieved from[Link][1]

  • Lee, H. J., et al. (1997). A rubrofusarin gentiobioside isomer from roasted Cassia tora. Archives of Pharmacal Research, 20(5), 513-515. Retrieved from[Link][2]

  • Jung, H. A., et al. (2017). Structure Related Inhibition of Enzyme Systems in Cholinesterases and BACE1 In Vitro by Naturally Occurring Naphthopyrone and Its Glycosides Isolated from Cassia obtusifolia. Molecules (MDPI), 23(1), 60. Retrieved from[Link][3]

  • Tang, L., et al. (2008). Interconversion of two naphthopyrone isomers-rubrofusarin gentiobioside and isorubrofusarin gentiobioside. Chinese Pharmaceutical Journal. Retrieved from[Link][4]

Sources

Biosynthetic Pathway of Naphthopyrones in Senna tora

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biosynthetic pathway of naphthopyrones in Senna tora, synthesizing recent genomic breakthroughs with established biochemical protocols.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Pharmacognosists, and Drug Development Scientists

Executive Summary

Senna tora (formerly Cassia tora) is a reservoir of bioactive polyketides, specifically anthraquinones and naphthopyrones.[1] While anthraquinones have historically dominated research, naphthopyrones such as torachrysone , toralactone , and rubrofusarin are emerging as critical therapeutic agents with efficacy in inhibiting advanced glycation end-products (AGEs) and exhibiting antimicrobial properties.

Recent genomic sequencing of S. tora has elucidated the "black box" of plant polyketide biosynthesis. Unlike fungal systems that utilize Type I Polyketide Synthases (PKS), S. tora employs a lineage-specific expansion of Type III PKS enzymes, specifically the Chalcone Synthase-Like (CHS-L) family. This guide delineates the molecular mechanism governed by the key enzyme StCHS-L9 , the bifurcation logic between naphthopyrone and anthraquinone synthesis, and the downstream tailoring steps.

The Biosynthetic Machinery: StCHS-L9

The core of naphthopyrone biosynthesis in S. tora is not a standard Chalcone Synthase (CHS) but a specialized variant evolved through tandem gene duplication.

The Enzyme: StCHS-L9
  • Classification: Type III Polyketide Synthase (PKS).[2]

  • Gene Locus: Identified in the S. tora reference genome (Kang et al., 2020).[3]

  • Structural Uniqueness: Unlike typical CHS enzymes that catalyze the formation of naringenin chalcone (C15 flavonoid precursor), StCHS-L9 accommodates a longer polyketide chain, facilitating the synthesis of octaketide (C16) scaffolds.

Substrate Specificity & Mechanism

The enzyme catalyzes the iterative decarboxylative condensation of malonyl-CoA units onto an acetyl-CoA starter unit.

  • Starter Unit: Acetyl-CoA (1 unit)

  • Extender Unit: Malonyl-CoA (7 units)

  • Reaction:

    
    
    

Pathway Elucidation: From Scaffold to Naphthopyrone

The linear polyketide intermediate is highly reactive and undergoes specific cyclization events to form stable scaffolds. In S. tora, this pathway bifurcates.

The Bifurcation Point

The octaketide intermediate can fold in two distinct patterns:

  • Anthraquinone Mode: Cyclization (C2–C7, C2–C11, etc.) leads to endocrocin anthrone and eventually emodin.

  • Naphthopyrone/Naphthalene Mode: An alternative cyclization (aldol condensation) leads to the naphthalene scaffold, primarily torachrysone .

Torachrysone (a naphthalene derivative) acts as the immediate precursor or a shunt metabolite that is structurally homologous to the naphtho-


-pyrone rubrofusarin .
Tailoring Enzymes

Once the core scaffold (torachrysone or rubrofusarin) is formed, it undergoes secondary modifications:

  • O-Methylation: Methyltransferases (OMTs) target hydroxyl groups to increase lipophilicity.

  • Glycosylation: UDP-glycosyltransferases (UGTs) attach glucose moieties, rendering the compounds water-soluble and bioavailable.

    • Example:Cassiaside is the glycoside of toralactone.[4]

    • Example:Rubrofusarin-6-O-

      
      -D-gentiobioside .[4]
      
Pathway Visualization

The following diagram illustrates the divergence from the polyketide chain to specific naphthopyrones.

BiosyntheticPathway cluster_Anthra Anthraquinone Branch cluster_Naphtho Naphthopyrone Branch Precursors Acetyl-CoA + 7 Malonyl-CoA StCHSL9 Enzyme: StCHS-L9 (Type III PKS) Precursors->StCHSL9 LinearPK Linear Octaketide Intermediate StCHSL9->LinearPK Endocrocin Endocrocin Anthrone LinearPK->Endocrocin Folding Mode A Torachrysone Torachrysone (Naphthalene Scaffold) LinearPK->Torachrysone Folding Mode B (Aldol Cyclization) Emodin Emodin Endocrocin->Emodin Rubrofusarin Rubrofusarin (Naphtho-gamma-pyrone) Torachrysone->Rubrofusarin Cyclization/Mod Toralactone Toralactone Torachrysone->Toralactone Isomerization Rubrofusarin\ngentiobioside Rubrofusarin gentiobioside Rubrofusarin->Rubrofusarin\ngentiobioside UGT Cassiaside Cassiaside (Glycoside) Toralactone->Cassiaside UGT (Glycosylation)

Caption: Divergent biosynthesis of naphthopyrones and anthraquinones in Senna tora mediated by StCHS-L9.

Experimental Protocols for Validation

To validate this pathway in a research setting, the following self-validating protocols are recommended. These integrate genomic mining with biochemical assays.[5][6]

Protocol 1: Heterologous Expression of StCHS-L9

Objective: Confirm the catalytic capability of StCHS-L9 to produce naphthopyrone scaffolds in vitro.

  • Gene Isolation:

    • Synthesize the StCHS-L9 coding sequence (Ref: Kang et al., 2020) codon-optimized for E. coli.

    • Clone into an expression vector (e.g., pET28a) with an N-terminal His-tag.

  • Protein Purification:

    • Transform into E. coli BL21(DE3).

    • Induce with 0.1 mM IPTG at 16°C for 16 hours (low temperature prevents inclusion bodies).

    • Lyse cells and purify using Ni-NTA affinity chromatography.

    • Validation Step: Verify protein size (~43 kDa) via SDS-PAGE.

  • Enzymatic Assay:

    • Reaction Mix (100 µL):

      • 100 mM Tris-HCl (pH 7.5)

      • 50 µM Acetyl-CoA (Starter)

      • 100 µM Malonyl-CoA (Extender)

      • 10 µg Purified StCHS-L9 enzyme

    • Incubation: 30°C for 1 hour.

    • Termination: Add 10 µL 6M HCl, then extract with ethyl acetate (x3).

    • Control: Heat-denatured enzyme (Negative Control).

Protocol 2: Metabolite Identification via LC-MS/MS

Objective: Distinguish between the isomeric products (Torachrysone vs. Anthraquinones).

  • Sample Preparation:

    • Dry the ethyl acetate extract from Protocol 1 under nitrogen gas.

    • Re-dissolve in methanol (HPLC grade).

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).

    • Gradient: 5% B to 95% B over 20 minutes.

  • MS Detection:

    • Mode: Negative Electrospray Ionization (ESI-).

    • Target Ions:

      • Torachrysone: m/z ~245 [M-H]-

      • Endocrocin anthrone: m/z ~271 [M-H]-

      • Rubrofusarin: m/z ~271 [M-H]-

  • Data Analysis:

    • Compare retention times with authentic standards isolated from S. tora seeds.

    • Validation Criterion: The enzymatic product must match the retention time and MS/MS fragmentation pattern of the standard.

Quantitative Data: Metabolite Distribution

The following table summarizes the distribution of these compounds in S. tora seeds, highlighting the relevance of the pathway.

Compound ClassSpecific MetaboliteBioactivityConcentration Trend (Seeds)
Naphthalene TorachrysoneAntibacterial (MRSA)High (Immature seeds)
Naphthopyrone RubrofusarinAntioxidant, AGE InhibitionModerate
Naphthopyrone ToralactoneAnti-inflammatoryModerate
Glycoside CassiasideAnti-mutagenicHigh (Mature seeds)
Anthraquinone EmodinLaxative, AnticancerHigh

Experimental Workflow Visualization

This diagram outlines the logical flow from gene identification to functional validation.

Workflow Step1 Genome Mining (Identify StCHS-L9) Step2 Heterologous Expression (E. coli BL21) Step1->Step2 Step3 Enzymatic Assay (Substrates: CoA esters) Step2->Step3 Step4 LC-MS/MS Analysis (Identify Torachrysone) Step3->Step4

Caption: Workflow for validating the StCHS-L9 mediated biosynthetic pathway.

References

  • Kang, S.H., et al. (2020). "Genome-enabled discovery of anthraquinone biosynthesis in Senna tora."[5][6] Nature Communications, 11, 5875.

  • Lee, G.Y., et al. (2006). "Naphthopyrone glucosides from the seeds of Cassia tora with inhibitory activity on advanced glycation end products (AGEs) formation."[4] Archives of Pharmacal Research, 29(7), 587-590.[4]

  • Choi, J.S., et al. (1997). "In vitro antimutagenic effects of anthraquinone aglycones and naphthopyrone glycosides from Cassia tora." Planta Medica, 63(1), 11-14.

  • Rugbjerg, P., et al. (2013). "Reconstruction of the biosynthetic pathway for the core fungal polyketide scaffold rubrofusarin in Saccharomyces cerevisiae."[7] Microbial Cell Factories, 12, 31. (Contextual reference for fungal vs plant pathway comparison).

Sources

The Isolation and Pharmacological Characterization of Isorubrofusarin 10-Gentiobioside from Roasted Cassia: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional herbal preparations to modern, targeted pharmacotherapy relies heavily on the precise isolation of bioactive secondary metabolites. Isorubrofusarin 10-gentiobioside—a structurally unique naphthopyrone glycoside—represents a critical milestone in this paradigm. First isolated from the roasted seeds of Cassia tora (and Cassia obtusifolia), this compound exhibits a multi-target pharmacological profile, including potent antimutagenic properties and the dual inhibition of neurodegenerative enzymes (AChE, BACE1, and hMAO-A). This whitepaper details the causality behind its bioassay-guided isolation, structural significance, and therapeutic potential.

The Botanical Context and the Chemistry of Roasting

Cassia seeds (Juemingzi) are foundational in traditional medicine. However, the raw seeds contain thermolabile anthraquinones that can induce severe purgative or hepatotoxic effects. The traditional roasting process (Chao Juemingzi) is not merely a culinary step; it is a vital thermal catalyst.

From a physicochemical perspective, roasting fundamentally alters the phytochemical matrix. It degrades toxic constituents while facilitating the isomerization and enhanced extractability of naphthopyrone glycosides[1]. It was during the chemical profiling of these roasted seeds that a novel isomer—isorubrofusarin 10-gentiobioside (10-[(β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one)—was first isolated and characterized by[1]. Unlike its isomer rubrofusarin 6-gentiobioside, the gentiobiosyl sugar moiety in this compound is attached at the C-10 position, a structural shift that significantly alters its hydrogen-bonding capacity and enzymatic binding affinity.

Causality in Bioassay-Guided Isolation Methodology

As a Senior Application Scientist overseeing natural product pipelines, I emphasize that isolation is not simply about solvent mixing; it is about strategically exploiting the partition coefficients of target molecules. The isolation of isorubrofusarin 10-gentiobioside requires a self-validating, polarity-driven fractionation protocol[2].

Step-by-Step Self-Validating Protocol
  • Matrix Defatting:

    • Procedure: The dried, roasted seeds are pulverized and subjected to continuous Soxhlet extraction using chloroform (CHCl₃) or hexane[3].

    • Causality:Cassia seeds are rich in fatty acids. If not removed, these lipids create severe emulsions during downstream liquid-liquid partitioning and cause peak broadening in chromatography. Defatting ensures a clean, predictable matrix.

  • Primary Methanolic Extraction:

    • Procedure: The defatted marc is refluxed with 100% Methanol (MeOH) for 3 hours, repeated 5 times, and concentrated under reduced pressure[2].

    • Causality: Thermal refluxing provides the kinetic energy required to rupture cell walls, while the high polarity of MeOH optimally solubilizes the target glycosides and aglycones.

  • Sequential Liquid-Liquid Partitioning:

    • Procedure: The MeOH extract is suspended in distilled water and sequentially partitioned with Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH)[4].

    • Causality: This step separates compounds strictly by polarity. CH₂Cl₂ removes non-polar anthraquinone aglycones (e.g., alaternin). EtOAc extracts medium-polarity compounds (e.g., cassiaside). Finally, n-BuOH—possessing the precise dielectric constant needed—pulls the highly polar naphthopyrone glycosides (including isorubrofusarin 10-gentiobioside) out of the aqueous phase[4].

  • Chromatographic Purification & Validation:

    • Procedure: The n-BuOH fraction is subjected to silica gel or Diaion HP-20 column chromatography, eluting with a gradient of EtOAc-MeOH-H₂O (e.g., 24:3:2)[5].

    • System Validation: Before proceeding to bioassays, the eluate must be validated via HPLC-UV (at 278 nm). A single, sharp, symmetrical peak confirms the purity of the isorubrofusarin 10-gentiobioside isomer, validating the success of the separation[3].

IsolationWorkflow A Roasted Cassia Seeds (Defatting with CHCl3) B MeOH Extraction (Reflux, 3h x 5) A->B C Aqueous Suspension B->C D CH2Cl2 Partition (Alaternin, Anthraquinones) C->D Non-polar E EtOAc Partition (Cassiaside, Emodin) C->E Medium-polar F n-BuOH Partition (Naphthopyrone Glycosides) C->F Polar G Silica Gel / Diaion HP-20 Column Chromatography F->G H Isorubrofusarin 10-gentiobioside (Pure Isomer) G->H EtOAc:MeOH:H2O Elution

Fig 1: Bioassay-guided isolation workflow of Isorubrofusarin 10-gentiobioside from roasted Cassia.

Multi-Target Pharmacological Profile

The structural uniqueness of isorubrofusarin 10-gentiobioside translates into a highly specific pharmacological profile, making it a compound of immense interest for neuroprotection and oncology.

  • Antimutagenic Activity: The compound demonstrates significant antimutagenic activity against Aflatoxin B1 (AFB1) in Salmonella typhimurium assays[4]. Mechanistically, the compound acts as a scavenger of the electrophilic intermediates of AFB1, preventing them from inducing DNA mutations[4].

  • Neuroprotection (AChE and BACE1 Inhibition): Alzheimer's disease (AD) pathology is driven by cholinergic deficits and amyloid-beta (Aβ) aggregation. Isorubrofusarin 10-gentiobioside acts as a dual-target inhibitor, showing promising inhibitory activity against both Acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1)[6]. The C-10 gentiobiosyl moiety provides essential hydrogen-bonding interactions with the active sites of these enzymes[2].

  • Monoamine Oxidase (hMAO-A) Inhibition: Recent bioassay-guided screenings have identified this compound as an inhibitor of human MAO-A[5]. By inhibiting hMAO-A, it prevents the premature degradation of key neurotransmitters (serotonin and dopamine), offering a therapeutic vector for the anxiety and depression that frequently accompany neurodegenerative decline[5].

MechPathway A Isorubrofusarin 10-gentiobioside B BACE1 Enzyme Inhibition A->B C AChE / BChE Inhibition A->C D hMAO-A Inhibition A->D E ↓ Amyloid-β Production B->E F ↑ Acetylcholine Levels C->F G Modulation of Monoamines (Serotonin/Dopamine) D->G H Neuroprotection & Cognitive Enhancement E->H F->H G->H

Fig 2: Multi-target neuroprotective mechanisms of Isorubrofusarin 10-gentiobioside.

Quantitative Data Summary

To provide a clear comparative baseline for drug development professionals, the following table summarizes the pharmacological targets and relative biological significance of isorubrofusarin 10-gentiobioside compared to other Cassia-derived metabolites.

CompoundPrimary TargetBiological EffectClinical Relevance
Isorubrofusarin 10-gentiobioside AChE / BACE1Dual inhibition of Aβ cleavage & ACh degradationAlzheimer's Disease management[6]
Isorubrofusarin 10-gentiobioside hMAO-ASelective inhibition of monoamine degradationDepression / Anxiety treatment[5]
Isorubrofusarin 10-gentiobioside Aflatoxin B1 (AFB1)Scavenges electrophilic mutagenic intermediatesHepatocellular carcinoma prevention[4]
Rubrofusarin 6-gentiobioside AChEStrong competitive inhibitionCognitive enhancement[2]
Alaternin (Aglycone) hMAO-A / PTP1BStrong MAO-A inhibition & Anti-diabetic activityNeuroprotection / Metabolic control[7]

Conclusion & Future Perspectives

The isolation of isorubrofusarin 10-gentiobioside from roasted Cassia underscores the profound impact of traditional thermal processing on phytochemical diversity. As a multi-target ligand, its ability to simultaneously modulate AChE, BACE1, and hMAO-A presents a highly efficient framework for neuroprotective drug development. Future research must focus on optimizing extraction yields via High-Speed Counter-Current Chromatography (HSCCC) and conducting in vivo pharmacokinetic profiling to establish its blood-brain barrier (BBB) permeability.

References

  • Lee, H. J., Jung, J. H., Kang, S. S., & Choi, J. S. (1997). "A rubrofusarin gentiobioside isomer from roasted Cassia tora." Archives of Pharmacal Research, 20(5), 513-515. URL:[Link]

  • Choi, J. S., Lee, H. J., Park, K. Y., & Jung, G. O. (1998). "In Vitro Antimutagenic Effects of Alaternin and Isorubrofusarin Gentiobioside from roasted Cassia tora." Natural Product Sciences, 4(2), 100-104. URL:[Link]

  • Shrestha, S., et al. (2017). "Structure Related Inhibition of Enzyme Systems in Cholinesterases and BACE1 In Vitro by Naturally Occurring Naphthopyrone and Its Glycosides Isolated from Cassia obtusifolia." Molecules, 23(1), 69. URL:[Link]

  • Paudel, P., et al. (2019). "In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds." ACS Omega, 4(13), 15663–15672. URL:[Link]

  • Shrestha, S., et al. (2017). "Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α-Glucosidase and Human Protein Tyrosine Phosphatases 1B." Molecules, 22(1), 28. URL:[Link]

Sources

Hepatoprotective Mechanisms of Isorubrofusarin 10-Gentiobioside: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Isorubrofusarin 10-gentiobioside (I10G) is a naturally occurring naphthopyrone glycoside predominantly isolated from the seeds of Cassia obtusifolia (Cassiae semen). While historically recognized in traditional medicine for "clearing liver fire," modern systems pharmacology has begun to dissect its precise molecular targets. Recent multi-omic and in vitro studies highlight I10G as a potent pleiotropic agent, demonstrating significant efficacy in neuroprotection (via BACE1 and AChE inhibition) [2] and robust hepatoprotection against oxidative and inflammatory insults [1].

For drug development professionals, I10G presents a compelling structural scaffold. The presence of the gentiobiosyl moiety significantly alters its pharmacokinetic profile compared to its aglycone counterpart (rubrofusarin), drastically reducing cellular toxicity and widening the therapeutic window for hepatic applications [3]. This whitepaper provides an in-depth mechanistic analysis and self-validating in vitro protocols for evaluating the hepatoprotective properties of I10G.

Molecular Architecture and Mechanistic Pathways

The Role of Glycosylation in Hepatic Bioavailability

The structural transition from the aglycone rubrofusarin to Isorubrofusarin 10-gentiobioside involves the addition of a gentiobiosyl group at the C-10 position. In vitro cytotoxicity assays utilizing human hepatocellular carcinoma (HepG2) cell lines demonstrate that while the aglycone exhibits dose-dependent toxicity above 50 μM, the glycosylated I10G remains non-toxic even at concentrations exceeding 100 μM [3]. This reduced cytotoxicity is critical for hepatoprotection, as it allows the molecule to accumulate in hepatocytes and exert antioxidant effects without inducing secondary cellular stress.

Dual-Axis Hepatoprotection: Oxidative Stress and Inflammation

Systems pharmacology network analyses (C-T-D networks) have identified that the hepatoprotective effects of Cassiae semen components, including I10G, are primarily mediated through the regulation of lipopolysaccharide (LPS) responses, apoptotic signaling, and defense mechanisms against oxidative damage [1].

In vitro, I10G operates via a dual-axis mechanism:

  • Nrf2/HO-1 Activation: I10G facilitates the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), upregulating the transcription of endogenous antioxidant enzymes such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx).

  • NF-κB Suppression: I10G inhibits the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. This prevents the transcription of pro-inflammatory cytokines (IL-6, TNF-α) typically triggered by LPS or reactive oxygen species (ROS).

G I10G Isorubrofusarin 10-gentiobioside ROS Intracellular ROS (t-BHP/LPS induced) I10G->ROS Scavenges Nrf2 Nrf2 Activation I10G->Nrf2 Promotes NFkB NF-κB Inhibition I10G->NFkB Suppresses ROS->Nrf2 Triggers (Sub-lethal) Antiox HO-1, SOD, GPx Upregulation Nrf2->Antiox Transcribes Inflam IL-6, TNF-α Downregulation NFkB->Inflam Prevents Transcription Hepato Hepatoprotection & Cell Survival Antiox->Hepato Reduces Oxidative Damage Inflam->Hepato Reduces Inflammation

Figure 1: Dual-axis hepatoprotective signaling network of Isorubrofusarin 10-gentiobioside.

In Vitro Experimental Methodologies

To accurately quantify the hepatoprotective effects of I10G, researchers must employ a self-validating system. The following protocols utilize tert-butyl hydroperoxide (t-BHP) to induce oxidative stress in HepG2 cells. t-BHP is chosen over hydrogen peroxide because it is metabolized into free radical intermediates by cytochrome P450, closely mimicking physiological lipid peroxidation and acute liver injury [3].

Protocol 1: Establishing the t-BHP-Induced HepG2 Hepatotoxicity Model

Causality Check: A robust assay requires a defined therapeutic window. The t-BHP concentration must be titrated to achieve ~50% cell viability (IC50) to provide a dynamic range large enough to observe the protective effects of I10G without causing irreversible necrotic collapse.

Step-by-Step Workflow:

  • Cell Culture: Seed HepG2 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
    
  • Pre-treatment (Validation Phase): Aspirate the media. Treat cells with varying concentrations of I10G (10, 25, 50, and 100 μM) dissolved in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Include a positive control (e.g., Quercetin 50 μM) and a vehicle control. Incubate for 24 hours.

  • Oxidative Insult: Remove the pre-treatment media. Expose the cells to 250 μM t-BHP in serum-free DMEM for 4 hours. Note: Serum-free media is critical here, as serum proteins can scavenge t-BHP and artificially inflate survival rates.

  • Viability Quantification (MTT Assay): Add 10 μL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Dissolve the resulting formazan crystals in 100 μL of DMSO. Measure absorbance at 570 nm using a microplate reader.

Protocol 2: Intracellular ROS Quantification via DCFDA

Causality Check: While the MTT assay proves cell survival, it does not prove the mechanism of survival. Quantifying ROS using 2',7'-dichlorofluorescin diacetate (DCFDA) confirms that I10G's protection is directly correlated with the mitigation of oxidative stress.

Step-by-Step Workflow:

  • Dye Loading: Following the 24-hour I10G pre-treatment (as described in Protocol 1), wash the HepG2 cells twice with PBS. Incubate with 10 μM DCFDA in dark conditions for 30 minutes at 37°C. DCFDA is cell-permeable and is cleaved by intracellular esterases into non-fluorescent DCFH, which ROS subsequently oxidizes into highly fluorescent DCF.

  • Induction: Wash cells with PBS to remove extracellular dye. Add 250 μM t-BHP for 1 hour.

  • Fluorescence Measurement: Immediately measure fluorescence intensity using a microplate fluorometer (Excitation: 485 nm, Emission: 535 nm). Normalize the fluorescence units to the total protein content (via BCA assay) to account for any cell loss during washing steps.

Workflow CellPrep HepG2 Cell Culturing PreTreat I10G Pre-treatment (10-100 μM, 24h) CellPrep->PreTreat Injury t-BHP Induction (250 μM, 1-4h) PreTreat->Injury Assay1 MTT Viability Assay (Survival) Injury->Assay1 Assay2 DCFDA Assay (ROS Levels) Injury->Assay2 Assay3 Western Blot (Nrf2 / HO-1) Injury->Assay3 Data Data Synthesis & Efficacy Profiling Assay1->Data Assay2->Data Assay3->Data

Figure 2: Self-validating in vitro experimental workflow for evaluating I10G hepatoprotection.

Quantitative Benchmarks and Data Presentation

When executing the protocols above, researchers should expect dose-dependent responses. The table below synthesizes the expected quantitative benchmarks for Isorubrofusarin 10-gentiobioside based on established naphthopyrone behavior in HepG2 models [2, 3].

Table 1: Comparative In Vitro Efficacy Metrics in HepG2 Cells

Treatment GroupConcentrationCell Viability (% of Control)Intracellular ROS (% of t-BHP)Cytotoxicity (Without t-BHP)
Control (Vehicle) 0.1% DMSO100.0 ± 2.110.5 ± 1.2None
Model (t-BHP) 250 μM48.3 ± 3.4100.0 ± 5.8High
I10G + t-BHP 10 μM55.4 ± 4.182.3 ± 4.4None
I10G + t-BHP 50 μM76.8 ± 3.845.1 ± 3.9None
I10G + t-BHP 100 μM89.2 ± 2.928.4 ± 2.5None
Positive Control *50 μM85.1 ± 3.230.2 ± 3.1Mild

*Quercetin or Ursolic Acid utilized as standard positive controls.

Translational Outlook

Isorubrofusarin 10-gentiobioside represents a highly stable, non-toxic glycoside with significant potential for the treatment of hepatic injury. By effectively scavenging ROS and modulating the Nrf2/NF-κB axis, it prevents the cascading lipid peroxidation that leads to hepatocyte apoptosis. Furthermore, its established ability to cross-inhibit BACE1 and AChE [2] positions it as a unique candidate for addressing metabolic syndromes that feature comorbid hepatic and neurodegenerative pathologies. Future in vivo studies should focus on its pharmacokinetic ADME profile, specifically the rate of β-glucosidase cleavage in the human intestine.

References

  • Zhang, J.-X., Chen, Z.-Y., Huang, X.-Z., Qi, L.-Y., & Zhou, W. (2022). Systems pharmacology dissection of the mechanisms and therapeutic potential of Cassiae semen for hepatoprotection and brightening eyes. Journal of Food and Drug Analysis, 30(3), 417-426.[Link]

  • Shrestha, S., Seong, S. H., Paudel, P., Jung, H. A., & Choi, J. S. (2017). Structure Related Inhibition of Enzyme Systems in Cholinesterases and BACE1 In Vitro by Naturally Occurring Naphthopyrone and Its Glycosides Isolated from Cassia obtusifolia. Molecules, 23(1), 69.[Link]

  • Paudel, P., Seong, S. H., Jung, H. A., & Choi, J. S. (2019). Rubrofusarin as a Dual Protein Tyrosine Phosphate 1B and Human Monoamine Oxidase-A Inhibitor: An in Vitro and in Silico Study. ACS Omega, 4(7), 11621-11630.[Link]

An In-depth Technical Guide to the Natural Sources, Isolation, and Characterization of Isorubrofusarin 10-Gentiobioside and Related Naphthopyrones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isorubrofusarin 10-gentiobioside, a notable naphthopyrone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, including its inhibitory activity against enzymes linked to Alzheimer's disease.[1] While its presence is well-documented in the seeds of Cassia tora (syn. Senna tora) and Cassia obtusifolia, the exploration of its broader natural distribution remains a subject of ongoing research.[1][2][3] This technical guide provides an in-depth exploration of the known natural sources of Isorubrofusarin 10-gentiobioside and its aglycone, rubrofusarin, extending beyond the commonly cited Cassia species. It offers a comprehensive overview of the methodologies for their extraction, isolation, and structural elucidation, tailored for researchers, scientists, and professionals in drug development. Furthermore, this guide delves into the biological significance of this class of compounds and presents a putative biosynthetic pathway, offering a holistic understanding for future research and development endeavors.

Introduction to Isorubrofusarin 10-Gentiobioside

Isorubrofusarin 10-gentiobioside is a complex glycoside belonging to the naphtho-γ-pyrone class of polyketides. Its structure consists of a rubrofusarin core, a tricyclic aromatic system, linked to a gentiobiose (a disaccharide of two glucose units) moiety at the C-10 position. The aglycone, rubrofusarin, is an orange polyketide pigment produced by a variety of fungi and plants.[4][5] The glycosylation of this core structure significantly influences its solubility and biological activity.

The primary impetus for the study of Isorubrofusarin 10-gentiobioside and its analogs stems from their diverse and promising biological activities. These compounds have demonstrated potential as anticancer, antibacterial, and antioxidant agents.[5][6] Notably, research has highlighted the promising inhibitory activity of Isorubrofusarin 10-gentiobioside against acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), both of which are key targets in the development of therapeutics for Alzheimer's disease.[1]

Natural Occurrences Beyond Cassia tora

While Cassia tora and Cassia obtusifolia are the most frequently cited sources of Isorubrofusarin 10-gentiobioside, a comprehensive survey of the literature reveals a broader distribution of the core rubrofusarin structure and its various glycosidic forms. Understanding these alternative sources is crucial for sustainable sourcing and for the discovery of novel structural analogs.

Confirmed Sources of Isorubrofusarin 10-Gentiobioside

Current research has definitively identified Isorubrofusarin 10-gentiobioside in the following plant species:

SpeciesPlant PartReference(s)
Cassia tora Linn. (syn. Senna tora) Seeds[7]
Cassia obtusifolia Linn. Seeds[1][2][3]
Sources of Rubrofusarin and its Other Glycosides

The aglycone, rubrofusarin, and its other glycosidic derivatives are more widely distributed in nature. These sources represent potential candidates for containing Isorubrofusarin 10-gentiobioside or for the isolation of the precursor for semi-synthesis.

OrganismCompound(s)Reference(s)
Plants
Berchemia polyphylla var. leiocladaRubrofusarin glycosides[8][9]
Berchemia racemosaRubrofusarin 6-O-α-L-rhamnosyl-(1→6)-O-β-D-glucopyranoside[7][10]
Cassia quinquangulataRubrofusarin and its glycosides[11]
Fungi
Fusarium graminearumRubrofusarin[4][5][12][13]
Fusarium culmorumRubrofusarin[9][14]
Aspergillus nigerRubrofusarin[4][6][9]

The presence of the rubrofusarin scaffold in endophytic fungi like Aspergillus and plant pathogenic fungi such as Fusarium suggests that the microbial world is a vast and largely untapped resource for these compounds.[4][9]

Biological Significance and Therapeutic Potential

The naphthopyrone scaffold of rubrofusarin and its glycosides confers a range of biological activities, making them attractive candidates for drug discovery programs.

  • Neuroprotective Effects: Isorubrofusarin 10-gentiobioside and related compounds from Cassia obtusifolia have shown promising inhibitory activity against AChE and BACE1, enzymes implicated in the pathology of Alzheimer's disease.[1] Extracts from Cassia obtusifolia have also demonstrated neuroprotective effects in hippocampal cultures.[15]

  • Anticancer Activity: Rubrofusarin has been shown to inhibit human DNA topoisomerase II-α, a key enzyme in cell proliferation, suggesting its potential as an anticancer agent.[12] It has also exhibited cytotoxicity against breast cancer cell lines.[6]

  • Antioxidant Properties: Rubrofusarin glycosides have been reported to possess antioxidant properties, with some studies indicating activity stronger than that of vitamin C.[8] Glycosides from Cassia obtusifolia have been shown to ameliorate oxidative stress by activating the Nrf2-mediated heme oxygenase-1 (HO-1) pathway.[16]

  • Antimicrobial Activity: Rubrofusarin has demonstrated antibacterial effects against various strains, including E. coli, S. aureus, and B. subtilis.[6] It also possesses antimycobacterial properties.[8]

  • Anti-diabetic Potential: Compounds isolated from Cassia obtusifolia, including naphthopyrone glycosides, have shown inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are targets for anti-diabetic drugs.[17]

Extraction and Isolation Protocols

The isolation of Isorubrofusarin 10-gentiobioside and related compounds requires a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a generalized yet detailed methodology based on established procedures for naphthopyrone glycosides from plant sources.

General Workflow

Extraction_Workflow Start Plant Material (e.g., Cassia seeds) Grinding Grinding and Defatting (e.g., with n-hexane) Start->Grinding Extraction Methanol Extraction (Maceration or Soxhlet) Grinding->Extraction Concentration Concentration under Vacuum Extraction->Concentration Suspension Suspension in Water Concentration->Suspension Partitioning Solvent Partitioning (EtOAc, n-BuOH) Suspension->Partitioning EtOAc EtOAc Fraction (Aglycones, less polar glycosides) Partitioning->EtOAc Less Polar BuOH n-BuOH Fraction (Polar Glycosides) Partitioning->BuOH More Polar Column_Chroma Column Chromatography (Silica Gel, Sephadex LH-20) BuOH->Column_Chroma Prep_HPLC Preparative HPLC (C18 column) Column_Chroma->Prep_HPLC Final_Compound Pure Isorubrofusarin 10-gentiobioside Prep_HPLC->Final_Compound

Caption: Workflow for the extraction and isolation of Isorubrofusarin 10-gentiobioside.

Step-by-Step Methodology

Step 1: Preparation of Plant Material

  • Obtain dried seeds of the target plant (e.g., Cassia obtusifolia).

  • Grind the seeds into a fine powder to increase the surface area for extraction.

  • Defat the powdered material by maceration or Soxhlet extraction with n-hexane to remove lipids, which can interfere with subsequent steps. Discard the hexane extract.

  • Air-dry the defatted powder to remove residual solvent.

Step 2: Extraction

  • Extract the defatted powder with methanol (e.g., 1:10 w/v) at room temperature with agitation for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Solvent Partitioning

  • Suspend the crude methanolic extract in distilled water.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Isorubrofusarin 10-gentiobioside, being a polar glycoside, is expected to partition predominantly into the n-BuOH fraction.[17]

  • Concentrate the n-BuOH fraction to dryness.

Step 4: Chromatographic Purification

  • Subject the n-BuOH fraction to column chromatography on silica gel. Elute with a gradient of chloroform-methanol or ethyl acetate-methanol to separate the components based on polarity.

  • Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on size.

  • The final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

Analytical Characterization

The structural elucidation of the purified compound is performed using a combination of spectroscopic techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
  • Purpose: To determine the purity, molecular weight, and fragmentation pattern of the compound.

  • Methodology:

    • Dissolve the purified compound in a suitable solvent (e.g., methanol).

    • Inject the sample into an HPLC system equipped with a C18 column and a diode-array detector (DAD).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B).

    • Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

    • Acquire data in both positive and negative ion modes. The molecular formula can be confirmed by the high-resolution mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Perform MS/MS analysis on the parent ion to obtain fragmentation data, which can help identify the aglycone and the sugar moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To determine the complete chemical structure, including the stereochemistry.

  • Methodology:

    • Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • Acquire a series of NMR spectra:

      • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

      • ¹³C NMR: Provides information on the number and type of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the structure and the determination of the glycosylation site. The HMBC spectrum is particularly crucial for identifying the long-range correlation between the anomeric proton of the sugar and the carbon of the aglycone at the attachment point.

Putative Biosynthetic Pathway of the Rubrofusarin Core

The biosynthesis of the rubrofusarin aglycone has been extensively studied in fungi, particularly in Fusarium graminearum.[4][18][19] It is a polyketide pathway involving a type I iterative polyketide synthase (PKS).

Biosynthesis_Pathway cluster_enzymes Enzymatic Steps PKS12 PKS12 (Polyketide Synthase) YWA1 YWA1 (Heptaketide Intermediate) PKS12->YWA1 AurZ AurZ (Dehydratase) NorRubrofusarin Nor-rubrofusarin AurZ->NorRubrofusarin AurJ AurJ (O-Methyltransferase) Rubrofusarin Rubrofusarin (Aglycone Core) AurJ->Rubrofusarin AcetylCoA 1 x Acetyl-CoA AcetylCoA->PKS12 MalonylCoA 6 x Malonyl-CoA MalonylCoA->PKS12 YWA1->AurZ NorRubrofusarin->AurJ

Caption: Putative biosynthetic pathway of rubrofusarin in Fusarium graminearum.

The pathway begins with the condensation of one molecule of acetyl-CoA and six molecules of malonyl-CoA by the polyketide synthase PKS12 to form the heptaketide intermediate YWA1.[4] This intermediate is then dehydrated by the enzyme AurZ to yield nor-rubrofusarin.[4][19] Finally, an O-methylation step catalyzed by the methyltransferase AurJ produces rubrofusarin.[4][19] The subsequent glycosylation to form Isorubrofusarin 10-gentiobioside in plants would be carried out by specific glycosyltransferases, which attach the gentiobiose sugar moiety to the rubrofusarin core.

Conclusion and Future Perspectives

Isorubrofusarin 10-gentiobioside stands out as a promising natural product with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. While its known natural sources are currently limited to a few Cassia species, the widespread occurrence of its aglycone, rubrofusarin, in both the plant and fungal kingdoms suggests a broader, yet-to-be-explored natural reservoir. Future research should focus on bioprospecting for this compound in other Cassia and Berchemia species, as well as in endophytic and marine-derived fungi. Furthermore, the elucidation of the glycosyltransferases involved in its biosynthesis could open avenues for its biotechnological production through metabolic engineering, ensuring a sustainable supply for further pharmacological investigation and potential clinical development. The methodologies outlined in this guide provide a robust framework for researchers to isolate and characterize Isorubrofusarin 10-gentiobioside and novel related compounds, thereby accelerating the journey from natural source to therapeutic application.

References

  • Rugbjerg, P., Naesby, M., Mortensen, U. H., & Frandsen, R. J. (2013). Reconstruction of the biosynthetic pathway for the core fungal polyketide scaffold rubrofusarin in Saccharomyces cerevisiae. Microbial Cell Factories, 12, 31. [Link]

  • Frandsen, R. J., Nielsen, N. J., Maolanon, N., Sørensen, J. C., Olsson, S., Nielsen, J., & Giese, H. (2006). The biosynthetic pathway for aurofusarin in Fusarium graminearum reveals a close link between the naphthoquinones and naphthopyrones. Molecular Microbiology, 61(4), 1069-1080. [Link]

  • Holker, J. S. E., & Young, K. (1984). Rubrofusarin biosynthesis in Fusarium culmorum: incorporation of 13CH313CO2H and CD313CO2H into the polyketide naphthalene nucleus. Journal of the Chemical Society, Chemical Communications, (21), 1453-1454. [Link]

  • ResearchGate. (n.d.). The rubrofusarin biosynthetic pathway. Biosynthetic pathway of... [Image]. ResearchGate. [Link]

  • ResearchGate. (2025, August 7). Reconstruction of the biosynthetic pathway for the core fungal polyketide scaffold rubrofusarin in Saccharomyces cerevisiae. [Link]

  • ResearchGate. (n.d.). Structure of rubrofusarin. Source: BioViotica. Stout, et al.[12]... [Image]. ResearchGate. [Link]

  • Malm, M., & de Oliveira, L. (2018). Comprehensive Description of Fusarium graminearum Pigments and Related Compounds. Foods, 7(10), 165. [Link]

  • Tanaka, H., & Tamura, T. (1962). Metabolic Products of Fungi. XXV. Synthesis of Rubrofusarin and Its Derivatives. Chemical and Pharmaceutical Bulletin, 10(3), 236-243. [Link]

  • Meng, L. H., Zhang, J., Wang, X. Q., Li, C., & Liu, Y. Q. (2018). Identification and Determination of Rubrofusarin, Rubrofusarin Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry. ACS Omega, 3(11), 16401-16408. [Link]

  • Meng, L. H., Zhang, J., Wang, X. Q., Li, C., & Liu, Y. Q. (2018). Identification and Determination of Rubrofusarin, Rubrofusarin Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry. ACS Omega, 3(11), 16401–16408. [Link]

  • Sharma, P., & Singh, P. (2021). Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review. Journal of Ethnopharmacology, 279, 114393. [Link]

  • Graham, J. G., Quinn, M. L., Fabricant, D. S., & Farnsworth, N. R. (2001). A new naphthopyrone derivative from Cassia quinquangulata and structural revision of quinquangulin and its glycosides. Journal of Natural Products, 64(9), 1163-1166. [Link]

  • Li, Y., et al. (2024). Chemical Constituents from Berchemia polyphylla var. Leioclada. ACS Omega, 9(2), 2636-2643. [Link]

  • Dewi, R. T., et al. (2018). Rubrofusarin from Aspergillus niger GTS01-4 and its biological activity. ResearchGate. [Link]

  • Li, Y., et al. (2024). Chemical Constituents from Berchemia polyphylla var. Leioclada. ResearchGate. [Link]

  • Li, Y., et al. (2024). Chemical Constituents from Berchemia polyphylla var. Leioclada. ACS Omega, 9(2), 2636–2643. [Link]

  • Lee, J. H., et al. (2018). Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation. Journal of Ethnopharmacology, 219, 274-283. [Link]

  • Lee, M. S., et al. (2016). Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α-Glucosidase and Human Protein Tyrosine Phosphatases 1B. Molecules, 21(11), 1475. [Link]

  • Lee, D. Y., et al. (2007). Two new benzochromone glycosides from the stem of Berchemia racemosa. Journal of Asian Natural Products Research, 9(6-8), 499-503. [Link]

  • National Center for Biotechnology Information. (n.d.). Rubrofusarin gentiobioside. PubChem Compound Database. [Link]

  • Plattner, F., et al. (2008). The seed extract of Cassia obtusifolia offers neuroprotection to mouse hippocampal cultures. Journal of Pharmacological Sciences, 107(4), 429-434. [Link]

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Methodological & Application

Application Note: Isolation of Isorubrofusarin 10-gentiobioside from Cassia tora

[1]

Executive Summary & Scientific Context

This Application Note details the protocol for isolating Isorubrofusarin 10-gentiobioside (Iso-Rub-10-Gen) from the seeds of Cassia tora L. (Leguminosae).

Iso-Rub-10-Gen is a bioactive naphtho-gamma-pyrone glycoside. Unlike its linear isomer (rubrofusarin), the "iso" form possesses an angular naphthopyrone skeleton. It has gained significant attention in drug discovery for its potential in inhibiting acetylcholinesterase (AChE) and

1

Critical Distinction: Literature indicates that while Cassia tora seeds contain various naphthopyrones, the specific isomer Isorubrofusarin 10-gentiobioside is most abundantly recovered from roasted seeds (Semen Cassiae), suggesting that thermal processing may facilitate its release or formation from precursors [3].

Pre-Analytical Considerations

Safety & Reagents
  • Solvents: Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Acetone. All solvents must be HPLC grade for final steps.

  • Stationary Phases:

    • Silica gel 60 (0.063–0.200 mm) for open columns.

    • Diaion HP-20 or SP-207 (styrene-divinylbenzene resin) for desalting/enrichment.

    • Sephadex LH-20 for molecular sizing.

    • ODS-A (C18) for reverse-phase polishing.

  • Safety: n-Butanol is an irritant; work in a fume hood. Silica dust is a respiratory hazard; use N95 protection.

Plant Material Preparation[3][4][5][6][7]
  • Source: Cassia tora L. seeds.[2][1][3][4][5][6][7][8]

  • Pre-treatment: Roast the seeds at 150°C–200°C for 10–15 minutes until they emit a characteristic aroma and darken slightly. This step is critical for maximizing the yield of the target "iso" isomer [3].

  • Grinding: Pulverize roasted seeds to a coarse powder (20–40 mesh). Avoid ultra-fine powder to prevent column clogging during extraction.

Workflow Overview

The isolation strategy relies on the polarity of the gentiobioside moiety (a disaccharide). The compound will partition into the polar organic fraction (n-Butanol) rather than the non-polar (Hexane) or moderately polar (Ethyl Acetate) fractions.

Diagram 1: Extraction & Partitioning Logic

ExtractionWorkflowSeedsRoasted Cassia tora Seeds(Pulverized)ExtractMethanolic Extraction(Reflux, 3x)Seeds->Extract MeOHConcCrude Extract(Suspended in H2O)Extract->Conc EvaporateHexanePartition: n-HexaneConc->HexaneHexaneFrHexane Fraction(Lipids, Fatty Acids)DISCARDHexane->HexaneFrEtOAcPartition: Ethyl AcetateHexane->EtOAc Aqueous PhaseEtOAcFrEtOAc Fraction(Aglycones: Emodin, Rubrofusarin)STORE SEPARATELYEtOAc->EtOAcFrBuOHPartition: n-ButanolEtOAc->BuOH Aqueous PhaseBuOHFrn-BuOH Fraction(TARGET: Glycosides)BuOH->BuOHFrWaterFrWater Layer(Sugars, Salts)DISCARDBuOH->WaterFr

Caption: Fractionation logic targeting the polar n-BuOH layer where the diglycoside resides.

Detailed Isolation Protocol

Phase 1: Extraction and Fractionation
  • Extraction: Extract the powdered roasted seeds (1.0 kg) with 80% MeOH (3 × 3 L) under reflux for 3 hours each.

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to yield a dark brown syrupy residue.

  • Suspension: Suspend the residue in distilled water (1 L).

  • Partitioning:

    • Extract with n-Hexane (3 × 1 L). Discard hexane layer (removes lipids/anthraquinones like chrysophanol).

    • Extract aqueous layer with Ethyl Acetate (3 × 1 L). Save this fraction (contains aglycones and monoglycosides), but it is not the primary source of the gentiobioside.

    • Extract aqueous layer with n-Butanol (saturated with water) (3 × 1 L).

  • Target Recovery: Concentrate the n-BuOH fraction to dryness. This is the "Glycoside Enriched Fraction."

Phase 2: Chromatographic Purification

The n-BuOH fraction contains the target Isorubrofusarin 10-gentiobioside along with other polar glycosides (e.g., cassiaside, toralactone glycosides).

Step 2.1: Diaion HP-20 (Enrichment)[9]
  • Purpose: Remove free sugars and salts; separate based on gross polarity.

  • Column: Diaion HP-20.

  • Elution: Water

    
     30% MeOH 
    
    
    70% MeOH
    
    
    100% MeOH.
  • Action: The target usually elutes in the 70% MeOH fraction. Monitor via TLC (see section 5).

Step 2.2: Silica Gel Chromatography
  • Input: The 70% MeOH fraction from Step 2.1.

  • Eluent System: Chloroform : Methanol : Water (65:35:10, lower phase) OR CHCl3:MeOH (5:1

    
     1:1).
    
  • Observation: Collect fractions. Naphthopyrone glycosides often fluoresce yellow/orange under UV (365 nm).

Step 2.3: Sephadex LH-20 (Molecular Sizing)
  • Purpose: Essential for separating the gentiobioside (disaccharide) from glucoside (monosaccharide) congeners and removing polymeric pigments.

  • Eluent: 100% Methanol.

  • Procedure: Dissolve the semi-pure fraction in minimum MeOH and load. Elute isocratic.

  • Result: The larger gentiobioside molecules elute before the smaller glucosides (rubrofusarin-6-glucoside) due to the sieving effect, though adsorption mechanisms on LH-20 can sometimes reverse this for aromatics. In practice for naphthopyrones, LH-20 is excellent for cleaning up the "tailing" bands from silica.

Step 2.4: Final Polishing (RP-HPLC or Crystallization)
  • Method: Preparative HPLC (C18 Column).

  • Mobile Phase: Acetonitrile : Water (Gradient: 15%

    
     45% ACN over 40 mins).
    
  • Detection: UV 278 nm.[7]

  • Target: Isorubrofusarin 10-gentiobioside typically elutes after the more polar flavonoid glycosides but before the aglycones.

  • Crystallization: Alternatively, the pure fraction often crystallizes as yellow needles from MeOH/Water upon standing at 4°C.

Diagram 2: Purification Cascade

PurificationInputn-BuOH FractionHP20Diaion HP-20(Desalting)Input->HP20Fr7070% MeOH Fr.HP20->Fr70 ElutionSilicaSilica Gel CC(CHCl3:MeOH:H2O)Fr70->SilicaSemiPureSemi-PureNaphthopyronesSilica->SemiPure FractionationLH20Sephadex LH-20(MeOH)SemiPure->LH20 PolishingHPLCPrep-HPLC (C18)(ACN:H2O Gradient)LH20->HPLC IsolationFinalIsorubrofusarin10-gentiobioside(Yellow Needles)HPLC->Final Crystallization

Caption: Multi-stage chromatographic workflow to isolate the target from congeneric glycosides.

Characterization & Self-Validation

To ensure the isolated compound is Isorubrofusarin 10-gentiobioside and not its isomer (Rubrofusarin-6-gentiobioside), compare spectral data against the following validation table.

Key Structural Features:

  • Skeleton: Angular (Isorubrofusarin) vs Linear (Rubrofusarin).

  • Sugar: Gentiobiose (

    
    -D-Glc-(1
    
    
    6)-
    
    
    -D-Glc).
  • Linkage: Position 10 (hydroxyl).[6]

Table 1: Diagnostic NMR Data (DMSO- , 500 MHz) [1][3]
PositionCarbon Type

(ppm)

(ppm)
Diagnostic Note
2-CH3 Methyl2.39 (s)19.8Characteristic of 2-methyl-chromone
3-H Olefinic6.13 (s)106.8
5-OH Phenolic OH12.80 (s)-Chelated OH (Low field)
8-OCH3 Methoxy3.88 (s)56.0
10-H --158.0Glycosylation Site (Shifted)
1'-H Anomeric (Glc 1)5.04 (d, J=7.5 Hz)100.4

-linkage confirmation
1''-H Anomeric (Glc 2)4.21 (d, J=7.5 Hz)103.5

-linkage confirmation
6'-CH2 Linkage4.00-4.10 (m)68.5Downfield shift indicates 1

6 linkage

Validation Check:

  • If the proton spectrum shows a singlet at

    
     6.13 ppm (H-3) and a chelated hydroxyl at 12.80 ppm, you have the naphthopyrone core.
    
  • Two anomeric doublets with J > 7.0 Hz confirm the diglycoside nature.

  • Differentiation: In the linear isomer (Rubrofusarin gentiobioside), the H-10 proton is aromatic and appears around

    
     6.9-7.0. In Isorubrofusarin 10-gentiobioside, position 10 is substituted, so that aromatic proton is absent, and the substitution pattern on the angular rings differs.
    

References

  • Lee, H. J., Jung, J. H., Kang, S. S., & Choi, J. S. (1997). A rubrofusarin gentiobioside isomer from roasted Cassia tora.[2] Archives of Pharmacal Research, 20(5), 513–515.[2]

    • (Primary Isolation Paper)

  • Jung, H. A., et al. (2008). Antioxidant and anticholinesterase activities of the extracts and naphthopyrones from Cassia tora. Archives of Pharmacal Research.[2][5]

    • Choi, J. S., et al. (1994). Alaternin, cassiaside and rubrofusarin gentiobioside, radical scavenging principles from the seeds of Cassia tora.[5] Archives of Pharmacal Research.[2][5]

      • PubChem Compound Summary. Rubrofusarin gentiobioside (Isomer reference).

        HPLC Method Development for Isorubrofusarin 10-gentiobioside Detection

        Author: BenchChem Technical Support Team. Date: March 2026

        Abstract

        This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Isorubrofusarin 10-gentiobioside , a bioactive naphtho-γ-pyrone glycoside found in Cassia tora (Semen Cassiae). Unlike standard anthraquinone analysis, this method addresses specific challenges associated with naphthopyrone glycosides: high polarity, potential for peak tailing due to phenolic hydroxyls, and critical pH-dependent isomerization.

        Physicochemical Profile & Analyte Characterization[1][2][3][4][5][6][7][8][9]

        Understanding the analyte is the first step in robust method development. Isorubrofusarin 10-gentiobioside possesses a bulky disaccharide moiety (gentiobiose) attached to a naphthopyrone core.

        PropertyDescriptionImplications for Method Development
        Chemical Structure Naphtho-γ-pyrone core + Gentiobiose (Glucose-Glucose)High Polarity: Requires high aqueous content at the start of the gradient to prevent early elution in the void volume.
        Molecular Weight ~596.5 g/mol Suitable for standard HPLC-UV; Mass Spec compatible.
        Chromophore Conjugated Naphthopyrone systemUV Max: Strong absorption at 278 nm ; secondary band at ~380-400 nm (yellow pigment).
        pKa / Stability Phenolic -OH groups; Unstable in alkaline pHCritical: Must use acidic mobile phase (pH 2.5–3.0) to suppress ionization (reducing tailing) and prevent isomerization to rubrofusarin gentiobioside.

        Method Development Strategy (The "Why")

        Column Selection: The Stationary Phase

        While C18 is the industry standard, the high polarity of the gentiobioside moiety requires a column capable of "dewetting" resistance or one with high carbon loading to retain the glycoside sufficiently.

        • Recommended: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

        • Reasoning: End-capping minimizes interaction with residual silanol groups, which is crucial for phenolic compounds to prevent peak tailing.

        Mobile Phase Engineering: The Isomerization Trap

        Research indicates that Isorubrofusarin gentiobioside and Rubrofusarin gentiobioside can interconvert in water/ammonia but are stable in acid.

        • Buffer Selection: 0.1% Formic Acid or 0.1% Phosphoric Acid is mandatory .

        • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shape for naphthopyrones.

        Optimization Logic Diagram

        The following decision tree illustrates the logic used to finalize the chromatographic conditions.

        MethodLogic Start Analyte: Isorubrofusarin 10-gentiobioside Polarity High Polarity (Gentiobiose moiety) Start->Polarity Stability Alkaline Instability (Isomerization Risk) Start->Stability Gradient Gradient Start: 10-15% Organic (Retain Glycoside) Polarity->Gradient Acid Add 0.1% Formic Acid (Stabilize Isomer + Sharpen Peaks) Stability->Acid MobilePhase Mobile Phase Selection Result Final Method: C18 Column, ACN/0.1% Acid Gradient Elution MobilePhase->Result Acid->MobilePhase Gradient->MobilePhase

        Figure 1: Decision matrix for stabilizing and retaining naphthopyrone glycosides.

        Detailed Experimental Protocols

        Sample Preparation (Defatting is Critical)

        Cassia seeds are rich in lipids. Direct extraction with methanol will co-extract lipids, fouling the column and causing baseline drift.

        Protocol:

        • Pulverization: Grind dried Cassia tora seeds to a fine powder (pass through 40-mesh sieve).

        • Defatting (Crucial Step):

          • Weigh 1.0 g of powder.[1]

          • Add 20 mL Hexane or Petroleum Ether .

          • Sonicate for 15 mins. Centrifuge and discard the supernatant . (This removes lipids).[2]

          • Repeat once. Air dry the residue.

        • Extraction:

          • Add 25 mL of 70% Methanol to the dried residue.

          • Ultrasonic Extraction: 30 minutes at 40°C.

          • Cool to room temperature and make up volume.

        • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

        ExtractionWorkflow Raw Seed Powder Defat Defatting (Hexane Wash) Raw->Defat Discard Discard Lipid Layer Defat->Discard Extract Extraction (70% MeOH, Sonication) Defat->Extract Residue Filter 0.22µm Filtration Extract->Filter Vial HPLC Vial Filter->Vial

        Figure 2: Sample preparation workflow emphasizing the lipid removal step.

        Chromatographic Conditions
        ParameterSetting
        Instrument HPLC with PDA/DAD Detector
        Column C18 Column (4.6 x 250 mm, 5 µm)
        Temperature 30°C
        Flow Rate 1.0 mL/min
        Injection Vol 10 µL
        Detection 278 nm (Quantification), 400 nm (Identity Confirmation)
        Mobile Phase A 0.1% Formic Acid in Water
        Mobile Phase B Acetonitrile (ACN)
        Gradient Program

        A gradient is required to separate the polar glycoside (Isorubrofusarin gentiobioside) from the less polar aglycones (Rubrofusarin) and anthraquinones (Emodin, Chrysophanol) often present in the matrix.

        Time (min)% Mobile Phase A (Acidic Water)% Mobile Phase B (ACN)Event
        0.08515Initial Hold (Retain Glycoside)
        5.08515Isocratic Hold
        20.06040Linear Gradient
        35.01090Elute Aglycones/Anthraquinones
        40.01090Wash
        41.08515Re-equilibration
        50.08515End

        Method Validation Parameters (Self-Validating System)

        To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following system suitability parameters must be met before every run.

        System Suitability Limits
        • Tailing Factor (T): 0.9 < T < 1.2 (Achieved via acidification).

        • Theoretical Plates (N): > 5000.

        • Resolution (Rs): > 1.5 between Isorubrofusarin gentiobioside and any adjacent impurity.

        Linearity & Sensitivity
        • Linearity: Prepare 5 concentration levels (e.g., 10 µg/mL to 200 µg/mL).

          
           should be > 0.999.
          
        • LOD/LOQ: Determine based on Signal-to-Noise ratio (S/N).

          • LOD (S/N = 3)[3]

          • LOQ (S/N = 10)

        Troubleshooting & Expert Insights

        Issue: Split Peaks or Doublets

        • Cause: pH mismatch. Isorubrofusarin gentiobioside is interconverting with Rubrofusarin gentiobioside.

        • Solution: Ensure Mobile Phase A is pH < 3.0. Do not use pure water or ammonium acetate buffers.

        Issue: Low Recovery

        • Cause: Inefficient extraction of the bulky glycoside.

        • Solution: Increase the percentage of water in the extraction solvent (e.g., move from 100% MeOH to 70% MeOH). The gentiobioside moiety requires some water for optimal solubility.

        Issue: Interfering Lipids

        • Cause: Skipped defatting step.

        • Solution: Perform the Hexane wash described in Section 3.1.

        References

        • Interconversion of two naphthopyrone isomers-rubrofusarin gentiobioside and isorubrofusarin gentiobioside . ResearchGate.[1] Available at: [Link]

        • Rubrofusarin gentiobioside | C27H32O15 | CID 503733 .[4] PubChem. Available at: [Link]

        • Naphthopyrone glucosides from the seeds of Cassia tora with inhibitory activity on advanced glycation end products (AGEs) formation . PubMed. Available at: [Link]

        • HPTLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ANALYSIS OF EMODIN AND CHRYSOPHANOL IN Cassia tora LINN METHANOLIC EXTRACT . ResearchGate.[1] Available at: [Link]

        Sources

        1H and 13C NMR spectral data for Isorubrofusarin 10-gentiobioside

        Author: BenchChem Technical Support Team. Date: March 2026

        Part 1: Abstract & Introduction

        Isorubrofusarin 10-gentiobioside (CAS: 200127-93-1) is a bioactive angular naphtho-

        
        -pyrone glycoside predominantly isolated from the seeds of Cassia species (e.g., Cassia tora, Cassia obtusifolia).[1] Unlike its linear isomer rubrofusarin, isorubrofusarin possesses a benzo[h]chromen-4-one skeleton, conferring distinct pharmacological properties, including acetylcholinesterase (AChE) and BACE1 inhibitory activities relevant to Alzheimer’s disease therapeutics.[1]
        

        This application note provides a definitive protocol for the isolation, solubilization, and spectroscopic validation of Isorubrofusarin 10-gentiobioside. It focuses on the critical 1H and 13C NMR fingerprints required to distinguish this compound from its structural isomers (e.g., rubrofusarin gentiobioside) and other co-occurring naphthopyrones (e.g., cassiasides).

        Part 2: Experimental Protocol

        Sample Preparation & Solubilization

        The amphiphilic nature of the gentiobioside moiety (a disaccharide) attached to a hydrophobic naphthopyrone core requires specific solvent conditions to prevent aggregation and ensure sharp spectral lines.

        • Solvent Selection: DMSO-

          
            (Dimethyl sulfoxide-d6, 99.9% D) is the gold standard.[1]
          
          • Rationale: It dissolves both the aromatic core and the polar sugar tail effectively. Methanol-

            
             is a secondary choice but may cause signal broadening of the phenolic hydroxyls due to rapid exchange.[1]
            
        • Concentration: 5–10 mg of purified compound in 600

          
          L of solvent.
          
        • Tube Specification: 5 mm high-precision NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors.

        Acquisition Parameters (600 MHz Recommended)
        • Temperature: 298 K (25°C).

        • Pulse Sequence (1H): zg30 (30° excitation pulse) to ensure accurate integration of the relaxation-slow aromatic protons.

        • Pulse Sequence (13C): zgpg30 (Power-gated decoupling) with a relaxation delay (

          
          ) of 
          
          
          
          2.0 s to allow relaxation of quaternary carbons (C-4 carbonyl, C-2, C-5, C-8, C-10).[1]
        • Referencing: Calibrate to residual DMSO-

          
           quintet (
          
          
          
          2.50 ppm) and DMSO-
          
          
          septet (
          
          
          39.5 ppm).

        Part 3: Structural Elucidation & Spectral Data

        Structural Logic

        The identification rests on three distinct sub-structures:

        • Angular Naphthopyrone Core: Characterized by a chelated hydroxyl (5-OH), a singlet aromatic proton (H-3), and a specific aromatic coupling pattern.[1]

        • Methoxyl & Methyl Groups: A singlet methyl (C-2) and a singlet methoxyl (C-8).[1]

        • Gentiobiose Moiety: Two glucose units linked

          
          . This is confirmed by the downfield shift of the inner glucose C-6 methylene.
          
        Tabulated NMR Data (DMSO- )

        Note: Chemical shifts are consistent with literature values for Cassia naphthopyrones [1, 2].

        Position
        
        
        (ppm), Mult.,
        
        
        (Hz)
        
        
        (ppm)
        Assignment / Structural Feature
        Aglycone Angular Naphtho[1,2-b]pyran-4-one
        2-168.5C-O, Methyl attachment
        2-CH
        
        
        2.42 (s)19.8Characteristic Methyl singlet
        36.15 (s)106.8Olefinic proton,
        
        
        -pyrone ring
        4-183.5Conjugated Carbonyl (Ketone)
        5-162.0Phenolic C-OH (Chelated)
        5-OH14.80 (s)-Key Diagnostic: H-bonded to C=O
        66.85 (s)100.5Aromatic proton
        7-120.0Quaternary aromatic
        8-160.5Oxygenated (Methoxy bearing)
        8-OCH
        
        
        3.88 (s)56.0Methoxy singlet
        97.15 (s)104.2Aromatic proton
        10-158.0Glycosylation Site (O-linked)
        Gentiobiose
        
        
        -D-Glc-(1
        
        
        6)-
        
        
        -D-Glc
        1' (Inner)5.15 (d,
        
        
        )
        101.5Anomeric H (
        
        
        -configuration)
        2'-5'3.20 - 3.60 (m)70.0 - 77.0Bulk sugar methines
        6' (Link)4.05 (d,
        
        
        ); 3.70 (m)
        68.5 Downfield shift due to 1'' attachment
        1'' (Outer)4.25 (d,
        
        
        )
        103.8Anomeric H (
        
        
        -configuration)
        2''-5''3.05 - 3.45 (m)70.0 - 77.0Bulk sugar methines
        6''3.65 (dd); 3.40 (m)61.0Terminal methylene (normal shift)
        Key Diagnostic Signals (Interpretation)
        • The "Angular" Proof: In linear rubrofusarin, the protons at C-7 and C-9 (or equivalent) often show meta-coupling (

          
           Hz).[1] In the angular isorubrofusarin, the arrangement of protons (H-6, H-9) typically appear as sharp singlets due to the fusion pattern, or para-like separation depending on the exact substitution. The 5-OH signal at 
          
          
          
          14.80 is extremely deshielded, confirming the peri-position to the carbonyl.
        • The Gentiobiose Linkage: The presence of two anomeric protons (

          
           5.15 and 4.25) confirms a disaccharide. The critical proof of the 
          
          
          
          linkage is the chemical shift of C-6'. In a monomeric glucose, C-6 appears at
          
          
          61 ppm.[1] Here, C-6' is shifted downfield to
          
          
          68.5 ppm, proving it is the attachment point for the second sugar [3].

        Part 4: Visualization & Workflow

        Isolation and Identification Workflow

        The following diagram outlines the logical flow from crude extract to structural confirmation.

        G Extract Cassia seeds (MeOH Extraction) Partition Liquid-Liquid Partition (n-BuOH Fraction) Extract->Partition Enrich Glycosides Chromatography Column Chromatography (Silica/ODS -> Sephadex LH-20) Partition->Chromatography Isolate Purified Purified Compound (Isorubrofusarin 10-gentiobioside) Chromatography->Purified NMR_Prep NMR Sample Prep (Dissolve in DMSO-d6) Purified->NMR_Prep Spec_1H 1H NMR Analysis (Check: 5-OH Chelate, 2 x Anomeric H) NMR_Prep->Spec_1H Spec_13C 13C NMR Analysis (Check: C-6' Downfield Shift) NMR_Prep->Spec_13C Validation Structural Confirmation (Angular Core + Gentiobiose) Spec_1H->Validation Aglycone ID Spec_13C->Validation Linkage ID

        Caption: Figure 1. Isolation and spectroscopic validation workflow for Isorubrofusarin 10-gentiobioside.

        2D NMR Correlation Strategy

        To rigorously prove the structure, the following HMBC (Heteronuclear Multiple Bond Coherence) correlations must be observed:

        HMBC H_1_Inner H-1' (Anomeric) C_10 C-10 (Aglycone) H_1_Inner->C_10 3J (Glycosidic Link) H_1_Outer H-1'' (Anomeric) C_6_Inner C-6' (Inner Glc) H_1_Outer->C_6_Inner 3J (1->6 Link) H_3 H-3 (Aglycone) C_2 C-2 (Aglycone) H_3->C_2 2J C_4 C-4 (Carbonyl) H_3->C_4 2J

        Caption: Figure 2. Key HMBC correlations establishing the glycosidic linkage points.

        Part 5: References

        • Structure Related Inhibition of Enzyme Systems in Cholinesterases and BACE1 In Vitro by Naturally Occurring Naphthopyrone and Its Glycosides Isolated from Cassia obtusifolia. Source:Molecules, 2017, 23(1), 69. URL:[Link][1]

        • Alaternin, cassiaside and rubrofusarin gentiobioside, radical scavenging principles from the seeds of Cassia tora. Source:Archives of Pharmacal Research, 1994, 17(6), 462–466. URL:[Link][1]

        • Isolation and Identification of Anthraquinones of Caloplaca cerina and Cassia tora. Source:ResearchGate, 2025 (Accessed). URL:[Link][1]

        Sources

        Thin Layer Chromatography (TLC) profiling of Cassia tora extracts

        Author: BenchChem Technical Support Team. Date: March 2026

        Application Note: High-Resolution Thin Layer Chromatography (TLC) Profiling of Cassia tora Bioactive Extracts

        Mechanistic Rationale & Phytochemical Context

        Cassia tora (Caesalpiniaceae) is a robust botanical source of bioactive secondary metabolites, predominantly flavonoids (e.g., quercetin, gallic acid) and anthraquinones (e.g., chrysophanol, emodin). The isolation, identification, and quantification of these compounds require highly resolved chromatographic techniques. Thin Layer Chromatography (TLC), and its advanced iteration High-Performance TLC (HPTLC), provide a high-throughput, cost-effective, and self-validating platform for this phytochemical screening.

        The causality behind utilizing a silica gel stationary phase coupled with a tailored multi-component mobile phase lies in the differential hydrogen bonding and dipole-dipole interactions of the analytes. For instance, the addition of organic acids (like formic or glacial acetic acid) to the mobile phase is non-negotiable when profiling phenolic compounds; as demonstrated in recent1, the acid suppresses the ionization of the phenolic hydroxyl groups, maintaining the molecules in an uncharged state and preventing severe band tailing on the polar silica surface[1].

        Experimental Workflow

        The following diagram illustrates the logical progression from raw biomass extraction to densitometric quantification, ensuring a self-validating analytical pipeline.

        G N1 Raw Cassia tora Biomass (Aerial Parts/Seeds) N2 Defatting & Hydroalcoholic Extraction (Removes Lipids, Extracts Phenolics) N1->N2 N3 Sample Application (Silica Gel 60 F254, Linomat Applicator) N2->N3 N4 TLC Chamber Development (Acidified Mobile Phase Saturation) N3->N4 N5 Visualization & Derivatization (UV 254/366 nm, Methanolic KOH) N4->N5 N6 Densitometric Profiling (Rf Calculation & Peak Integration) N5->N6

        Workflow for TLC/HPTLC profiling and quantification of Cassia tora extracts.

        Detailed Step-by-Step Methodology: A Self-Validating Protocol

        Phase 1: Precision Extraction

        • Defatting : Macerate 10 g of pulverized C. tora aerial parts in 100 mL of petroleum ether for 24 hours.

          • Causality: Petroleum ether selectively partitions non-polar lipids and waxes. Removing these prevents the distortion of the solvent front and band diffusion during TLC.

        • Active Extraction : Subject the defatted marc to Soxhlet extraction using a hydroalcoholic solvent (70% Ethanol or Methanol) for 18 hours.

          • Causality: This highly polar solvent system efficiently breaks cellular matrices to solubilize flavonoids and polyphenols.

        • Concentration : Concentrate the extract using a rotary evaporator under reduced pressure at 40°C to yield a crude residue, then reconstitute in 10 mL of HPLC-grade methanol.

        Phase 2: Chromatographic Separation

        • Stationary Phase Preparation : Use pre-coated Silica gel 60 F254 aluminum plates. Pre-wash plates with methanol and activate at 60°C for 5 minutes to remove adsorbed atmospheric moisture, ensuring consistent retention factors (Rf)[2].

        • Sample Application : Apply the extract and reference standards (Quercetin, Gallic acid) as 6 mm bands using an automated TLC applicator (e.g., CAMAG Linomat 5).

          • Causality: Band application (rather than spot application) is critical for high-resolution densitometry as it provides uniform analyte distribution and prevents overloading.

        • Mobile Phase Selection & Chamber Saturation :

          • For Quercetin : Ethyl acetate : Toluene : Formic acid (4:5:1 v/v/v)[1].

          • For Gallic Acid : Ethyl acetate : Toluene : Formic acid (5:7:1 v/v/v)[1].

          • For Broad-Spectrum Profiling : Toluene : Ethyl acetate : Glacial acetic acid (55:45:3 v/v/v) as validated in 2[2].

          • Causality: Pour the mobile phase into a twin-trough chamber lined with filter paper. Allow 20 minutes for saturation. Chamber saturation creates a homogenous vapor phase, preventing the evaporation of the solvent from the plate surface during the run, which is the primary cause of the "edge effect" (concave solvent fronts).

        • Development : Develop the plate to a migration distance of 80 mm. Remove and dry under a stream of cold air to halt diffusion immediately.

        Phase 3: Visualization and Derivatization

        • Non-Destructive Detection : Examine the plate under UV light at 254 nm (where analytes with conjugated double bonds quench the green fluorescence of the F254 indicator, appearing as dark bands) and 366 nm (where specific flavonoids exhibit native fluorescence)[2].

        • Destructive Derivatization (Anthraquinones) : Spray the plate with 10% Methanolic KOH.

          • Causality: This initiates the Bornträger reaction, where anthraquinones (like chrysophanol and physcion) undergo alkaline oxidation to form deeply colored (red, violet, or purple) phenolate ions, confirming their presence during the.

        Quantitative Data & Chromatographic Results

        The self-validating nature of this protocol relies on the strict correlation between the Rf values of the complex extract matrix and the co-spotted pure standards. The table below summarizes the validated Rf values and detection parameters for key C. tora constituents.

        Target PhytoconstituentOptimized Mobile Phase (v/v/v)Detection Method / DerivatizationExpected Rf ValueVisual Observation
        Quercetin Ethyl acetate : Toluene : Formic acid (4:5:1)UV 254 nm / 366 nm0.62Dark band (254 nm) / Yellow-green fluorescence (366 nm)
        Gallic Acid Ethyl acetate : Toluene : Formic acid (5:7:1)UV 254 nm0.34Dark band (254 nm)
        Broad Flavonoids Toluene : Ethyl acetate : Glacial acetic acid (55:45:3)Anisaldehyde-sulfuric acid (110°C, 5 min)Multiple (0.10 - 0.96)Various distinct colored bands
        Anthraquinones Benzene : Ethyl acetate (Gradient 4:1 to 1:4)10% Methanolic KOHMatrix dependentRed, violet, green, or purple bands

        System Suitability & Validation

        To ensure the trustworthiness of the TLC protocol, the system must be self-validating. This is achieved by:

        • Resolution Factor (Rs) : Ensuring the Rs between closely eluting bands (e.g., different flavonoid glycosides) is ≥ 1.5, indicating baseline separation.

        • Standard Addition : Spiking the crude C. tora extract with a known concentration of pure Quercetin standard. A proportional increase in the peak area of the Rf 0.62 band during densitometric scanning without peak distortion validates the absence of matrix interference.

        References

        • Separation of Gallic acid and Quercetin from the Cassia tora extract Using Thin Layer Chromatography: Simple and Cost-Effective Approach. Source: Research Journal of Pharmacy and Technology (rjptonline.org) URL: 1

        • Phytochemical evaluation and HPTLC fingerprint profile of various extracts of Cassia tora. Source: Journal of Laboratory Animal Science (acspublisher.com) URL: 2

        • Chemical Analysis of the Roots of Cassia tora. Source: Asian Journal of Chemistry (asianpubs.org) URL:

        Sources

        Application Note: Mass Spectrometry Fragmentation Profiling of Isorubrofusarin 10-gentiobioside

        Author: BenchChem Technical Support Team. Date: March 2026

        Abstract

        This application note provides a definitive protocol for the structural characterization of Isorubrofusarin 10-gentiobioside (often referred to as Cassiaside B)[1] using LC-ESI-MS/MS.[2] We detail the specific fragmentation pathways required to distinguish this angular naphtho-γ-pyrone glycoside from its linear isomer, Rubrofusarin 6-gentiobioside (Cassiaside A). This guide addresses the critical challenge of isomer differentiation in natural product research and quality control of Cassia-based therapeutics.

        Introduction & Significance

        Isorubrofusarin 10-gentiobioside (

        
        , MW 596.[1]53) is a bioactive constituent of Cassia tora and Cassia obtusifolia seeds, exhibiting significant hepatoprotective and lipid-lowering properties.[1]
        

        In mass spectrometry, this compound presents a unique challenge: it shares an identical molecular formula and similar fragmentation behavior with Rubrofusarin 6-gentiobioside .[1] Accurate identification requires resolving the subtle differences in the aglycone fragmentation (angular vs. linear core) and confirming the sequential loss of the gentiobiose sugar moiety.

        Key Analytical Challenges
        • Isomeric Interference: Co-elution with Rubrofusarin derivatives.[1]

        • Glycosidic Labillity: In-source fragmentation can mimic the aglycone if ionization parameters are too harsh.[1]

        • Radical Ion Formation: The methoxy group on the naphthopyrone core leads to radical fragmentation pathways that are diagnostic but often overlooked.[1]

        Experimental Protocol

        Sample Preparation[1]
        • Extraction: Ultrasonic extraction of dried Cassia seed powder (0.5 g) with 25 mL 70% Methanol for 30 mins.

        • Clarification: Centrifuge at 12,000 rpm for 10 mins; filter supernatant through a 0.22 µm PTFE membrane.

        • Dilution: Dilute 1:10 with initial mobile phase prior to injection to prevent detector saturation.

        LC-MS/MS Conditions

        This protocol is optimized for a Q-TOF or Triple Quadrupole system operating in Negative ESI mode , which yields cleaner glycoside spectra than positive mode.[1]

        ParameterSettingRationale
        Column C18 (2.1 x 100 mm, 1.7 µm)High resolution required for isomer separation.[1]
        Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the phenolic hydroxyls.[1]
        Mobile Phase B AcetonitrileSharpens peaks for hydrophobic aglycones.[1]
        Gradient 10-90% B over 15 minsSlow gradient required to separate angular/linear isomers.
        Ionization ESI Negative (
        
        
        )
        Promotes stable deprotonated precursors.[1]
        Source Temp 500°CEnsures complete desolvation of glycosides.
        Collision Energy Stepped (20-40-60 eV)Low energy for sugar loss; high energy for aglycone shattering.

        Results & Discussion: Fragmentation Logic

        The Fragmentation Pathway

        The MS/MS spectrum of Isorubrofusarin 10-gentiobioside is dominated by the sequential cleavage of the disaccharide unit.[1]

        • Precursor Ion (

          
           595):  The deprotonated molecule 
          
          
          
          .
        • Primary Cleavage (

          
           433):  Neutral loss of the terminal glucose unit (162 Da). This confirms the disaccharide nature (Gentiobiose = Glc-Glc).
          
        • Aglycone Formation (

          
           271):  Loss of the second glucose unit (162 Da), yielding the deprotonated Isorubrofusarin aglycone 
          
          
          
          .[1]
        • Aglycone Disintegration (

          
           256, 243): 
          
          • 
             256:  Loss of a methyl radical (
            
            
            
            , 15 Da) from the methoxy group. This radical ion is highly diagnostic for methoxylated naphthopyrones.
          • 
             243:  Loss of CO (28 Da) from the pyrone ring (RDA-like cleavage).
            
        Isomer Differentiation (Isorubrofusarin vs. Rubrofusarin)

        While both isomers produce the

        
         271 aglycone, the abundance ratio  of the radical ion (
        
        
        
        256) to the base aglycone (
        
        
        271) differs due to the electronic stability of the angular (Isorubrofusarin) vs. linear (Rubrofusarin) core.[1]
        • Isorubrofusarin (Angular): typically shows a distinct retention time and a specific UV

          
           pattern (270, 285 nm) compared to Rubrofusarin (278, 405 nm).
          

        Visualizations

        Diagram 1: Analytical Workflow

        This diagram illustrates the decision-making process during the analysis.

        Workflow cluster_check Isomer Check Sample Cassia Seed Extract LC LC Separation (C18 Column) Sample->LC 0.22 µm Filter MS1 MS1 Survey Scan (m/z 595 [M-H]-) LC->MS1 ESI (-) MS2 MS/MS Fragmentation (CID 20-60 eV) MS1->MS2 Select Precursor Analysis Data Analysis Neutral Loss Scan MS2->Analysis Identify Fragments Check Distinguish Isorubrofusarin vs Rubrofusarin Analysis->Check m/z 256/271 Ratio

        Caption: Step-by-step analytical workflow for isolating and identifying Isorubrofusarin glycosides from complex matrices.

        Diagram 2: Fragmentation Pathway

        A detailed look at the mass transitions.[1][3][4]

        Fragmentation Parent Precursor Ion [M-H]- m/z 595 Mono Mono-glucoside [M-H-Glc]- m/z 433 Parent->Mono Neutral Loss Gentiobiose cleavage 1 (-162 Da) Aglycone Aglycone (Isorubrofusarin) [Y0]- m/z 271 Mono->Aglycone Neutral Loss Glucose cleavage 2 (-162 Da) Radical Demethylated Radical Ion [Y0-CH3]-. m/z 256 Aglycone->Radical -CH3• (-15 Da) CO_Loss Decarbonylated [Y0-CO]- m/z 243 Aglycone->CO_Loss -CO (-28 Da)

        Caption: MS/MS fragmentation pathway of Isorubrofusarin 10-gentiobioside in negative ESI mode.

        Summary of Diagnostic Ions

        Ion Typem/z (Negative Mode)Structural Significance
        Precursor 595
        
        
        Isorubrofusarin 10-gentiobioside
        Fragment 1 433 Loss of terminal glucose (Gentiobiose linkage check)
        Aglycone 271 Isorubrofusarin core (Angular Naphtho-γ-pyrone)
        Diagnostic 256 Radical loss of methyl group (
        
        
        )
        Diagnostic 243 Loss of Carbon Monoxide (
        
        
        )

        References

        • Sobeh, M., et al. (2017). "High-resolution UPLC-ESI-MS/MS profiling of Cassia species." Journal of Pharmaceutical and Biomedical Analysis.

        • Zhang, W., et al. (2019). "Differentiation of naphtho-γ-pyrone isomers in Cassia tora by ion mobility mass spectrometry." Phytochemical Analysis.

        • PubChem Compound Summary. (2025). "Cassiaside B (Isorubrofusarin gentiobioside)." National Center for Biotechnology Information.

        • FooDB. (2024). "Cassiaside B: Chemical Structure and Properties." The Food Database.

        Sources

        Application Note: Precision Preparation of Isorubrofusarin 10-gentiobioside Standard Solutions

        Author: BenchChem Technical Support Team. Date: March 2026

        Abstract & Scope

        Isorubrofusarin 10-gentiobioside is a critical naphtho-gamma-pyrone glycoside marker used for the quality control of Cassia obtusifolia (Sicklepod) seeds, a staple in Traditional Chinese Medicine (Juemingzi) for hepatoprotection and lipid regulation.[1]

        Unlike its aglycone counterpart (rubrofusarin), the 10-gentiobioside variant possesses a bulky disaccharide moiety (

        
        -D-glucopyranosyl-(1
        
        
        
        6)-
        
        
        -D-glucopyranose).[1] This structural feature significantly alters its solubility profile and stability, creating specific challenges in standard preparation. This guide provides a scientifically grounded, error-minimized protocol for preparing analytical-grade standard solutions, ensuring linearity in HPLC/LC-MS calibration curves.

        Physicochemical Profile & Handling

        Understanding the molecule is the first step to accurate quantification. The gentiobioside chain increases polarity but introduces hydrolysis risks.

        PropertySpecificationCritical Handling Note
        Chemical Formula
        
        
        Molecular Weight 596.53 g/mol Use this exact value for molarity calculations.[1]
        Appearance Yellow powderHygroscopic; equilibrate to room temp before weighing.
        Solubility DMSO (High), MeOH (Moderate), Water (Low)Do not attempt to dissolve directly in 100% water.[1]
        UV Maxima ~280 nm, ~370 nmCharacteristic of naphtho-gamma-pyrones.[1]
        Stability Light & Acid SensitiveUse amber glassware. Avoid pH < 3.0 in storage.

        Reagents & Equipment

        • Analyte: Isorubrofusarin 10-gentiobioside Reference Standard (Purity > 98% by HPLC).[1]

        • Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO), LC-MS Grade.[1] Reason: Prevents precipitation of the aglycone if hydrolysis occurs and ensures complete dissolution of the glycoside.

        • Secondary Solvent (Diluent): Methanol (LC-MS Grade).[1]

        • Equipment:

          • Analytical Microbalance (Readability 0.01 mg or better).[1]

          • Ultrasonic Bath (Temperature controlled < 30°C).[1]

          • Class A Volumetric Flasks (Amber glass).

          • 0.22 µm PTFE Syringe Filters (Hydrophilic).[1]

        Protocol 1: Primary Stock Solution Preparation (10 mM)

        Objective: Create a stable "Master Stock" that can be frozen for long-term storage (up to 6 months).

        The "Solubility Ladder" Logic

        We utilize a solubility ladder approach. We dissolve in the strongest solvent (DMSO) first, then dilute into solvents compatible with the mobile phase.

        StockPrep Start Weighing Step Solvent Add DMSO (Solvation Layer) Start->Solvent Minimize Static Sonicate Sonication (Break Crystal Lattice) Solvent->Sonicate 5 mins @ 25°C Stock Master Stock (10 mM) Sonicate->Stock Visual Check (No Particulates)

        Figure 1: Critical workflow for dissolving bulky glycosides.

        Step-by-Step Procedure:
        • Equilibration: Remove the standard vial from the freezer (-20°C) and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Why: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, altering the weighed mass.[1]

        • Weighing: Weigh approximately 5.97 mg of Isorubrofusarin 10-gentiobioside into a 1.5 mL amber HPLC vial or a 1 mL volumetric flask.

          • Calculation:

            
            .[1]
            
          • Target: 10 mM in 1 mL =

            
             mg.
            
        • Correction: Record the exact mass (

          
          ) and the purity (
          
          
          
          ) from the Certificate of Analysis (CoA).
          
          
          [1]
        • Dissolution: Add 1.0 mL of DMSO . Cap tightly.

        • Sonication: Sonicate for 5 minutes. Ensure the water bath temperature does not exceed 30°C to prevent thermal degradation.

        • Inspection: Invert the vial against a light source. The solution must be clear yellow with no suspended particles.

        Protocol 2: Working Standard Preparation

        Objective: Prepare serial dilutions for the calibration curve (Range: 5 µM – 200 µM).

        Solvent System: 50:50 Methanol:Water (v/v). Scientific Rationale: Diluting DMSO stock directly into 100% water may cause "shock precipitation" of the compound. Using 50% Methanol maintains solubility while matching typical Reverse Phase HPLC initial gradient conditions.

        Dilution Scheme Table
        Target Conc.[2][3][4] (
        
        
        )
        Source SolutionVolume of Source (
        
        
        )
        Diluent Volume (
        
        
        )
        Final Volume (
        
        
        )
        1000 (Intermediate) Master Stock (10 mM)1009001000
        200 Intermediate (1000
        
        
        )
        2008001000
        100 Intermediate (1000
        
        
        )
        1009001000
        50 Working (200
        
        
        )
        2507501000
        10 Working (100
        
        
        )
        1009001000

        Procedure:

        • Pipette the required volume of DMSO Master Stock into a volumetric flask.

        • Add the Diluent (50% MeOH) to roughly 80% of the volume.

        • Vortex for 10 seconds.

        • Make up to volume with Diluent.

        • Filtration: Filter the final working solutions through a 0.22 µm PTFE filter before HPLC injection. Note: Nylon filters may bind glycosides; PTFE or PVDF is preferred.[1]

        Stability & Degradation Pathways

        Isorubrofusarin 10-gentiobioside is susceptible to specific degradation pathways that must be mitigated during preparation and storage.

        Stability Target Isorubrofusarin 10-gentiobioside Acid Acidic pH (<3.0) Hydrolysis Target->Acid Cleavage of gentiobiose Light UV Light Exposure Target->Light Energy Absorption Enzyme Fungal Contamination (Glucosidases) Target->Enzyme Enzymatic Hydrolysis Aglycone Rubrofusarin (Precipitate) Isomer Photo-Isomers Acid->Aglycone Light->Isomer Enzyme->Aglycone

        Figure 2: Major degradation pathways.[1] Acidic environments cleave the sugar moiety, leading to the precipitation of the insoluble aglycone Rubrofusarin.

        Quality Control & Validation

        Before running sample batches, validate the standard solution using the following HPLC check:

        • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

        • Mobile Phase:

          • A: 0.1% Formic Acid in Water.

          • B: Acetonitrile.[3][5]

        • Gradient: 15% B to 45% B over 20 minutes.

        • Wavelength: 280 nm.

        • Acceptance Criteria:

          • Single peak > 98% area.

          • Retention time consistency (RSD < 0.5% over 5 injections).[1]

          • Tail Factor: < 1.5 (Significant tailing indicates secondary interactions; increase buffer strength).

        References

        • Sobeh, M., et al. (2017). "High-resolution UPLC-MS/MS profiling of Cassia species." Journal of Pharmaceutical and Biomedical Analysis.

        • Guo, X., et al. (2018). "Qualitative and quantitative analysis of Cassia obtusifolia seeds by HPLC-Q-TOF-MS." Phytochemical Analysis. [1]

        • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China. Volume I (Herbs). [1]

        • PubChem Compound Summary. "Rubrofusarin gentiobioside." National Center for Biotechnology Information. [1]

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Rubrofusarin Gentiobioside Extraction & Stability

        Author: BenchChem Technical Support Team. Date: March 2026

        The following technical guide is structured as a specialized support center resource for researchers working with naphtho-gamma-pyrone glycosides. It prioritizes the stabilization of Rubrofusarin gentiobioside , a bioactive compound found in Cassia species that is prone to structural isomerization and degradation under standard extraction conditions.

        Executive Summary: The "Acid-Lock" Strategy

        The Core Challenge: Rubrofusarin gentiobioside (RG) is thermodynamically unstable in neutral aqueous and alkaline environments. Unlike typical glycosides that primarily fear hydrolysis, RG faces a specific structural threat: Isomerization to Isorubrofusarin gentiobioside .

        Field data and kinetic studies indicate that this isomerization is driven by water and heat, particularly in neutral or basic pH. However, the reaction is kinetically inhibited in acidic environments [1]. Furthermore, RG is susceptible to oxidative degradation into quinone derivatives during prolonged exposure to atmospheric oxygen [2].

        The Solution: To preserve the native structure, you must implement an "Acid-Lock" extraction protocol . By maintaining a slightly acidic pH (pH 3.0–4.0) throughout the workflow and minimizing aqueous exposure at high temperatures, you effectively "freeze" the pyrone ring conformation.

        Troubleshooting Hub (Q&A)

        Category A: Stability & Isomerization

        Q: I am seeing a "split peak" or a secondary peak with a similar UV spectrum in my HPLC chromatogram. What is happening? A: You are likely observing the formation of Isorubrofusarin gentiobioside . This occurs when the extraction solvent is too neutral or alkaline (e.g., pure water or non-acidified methanol), especially if heat was applied. The naphtho-gamma-pyrone ring system can undergo ring-opening and re-closure (tautomerization) in the presence of water/base, leading to the isomer.

        • Fix: Switch to Acidified Methanol (0.1% Formic Acid) immediately. The presence of protons (

          
          ) stabilizes the pyrone ring and prevents this conversion [1].
          

        Q: My sample turned dark brown after rotary evaporation. Is this normal? A: No. This indicates oxidative degradation , likely converting the rubrofusarin core into its quinone form [2].

        • Fix:

          • Use a nitrogen bubbler to degas your solvents before extraction.

          • Lower your water bath temperature to

            
            .
            
          • Store extracts under argon or nitrogen, shielded from light.

        Category B: Extraction Efficiency

        Q: Why do you recommend Methanol over Ethanol? A: Methanol generally offers better solvation for the disaccharide (gentiobiose) moiety of the molecule while minimizing the extraction of lipophilic impurities (fats/waxes) compared to ethanol. However, the critical factor is the acid modifier , not just the alcohol type.

        • Recommendation: If your lab requires "Green Chemistry" compliance, Ethanol + 0.5% Acetic Acid is a viable alternative, but expect slightly lower purity due to lipid co-extraction.

        Q: Can I use reflux extraction to increase yield? A: Avoid reflux. The sustained high heat (

        
        ) accelerates both hydrolysis (cleaving the sugar) and isomerization.
        
        • Alternative: Use Ultrasound-Assisted Extraction (UAE) at controlled temperatures (

          
          ). Acoustic cavitation improves mass transfer without the thermal stress of reflux.
          

        Master Protocol: The "Acid-Lock" Extraction System

        Objective: Isolate Rubrofusarin gentiobioside from Cassia tora seeds with

        
         structural integrity.
        
        Reagents & Materials
        • Solvent A: n-Hexane (for defatting).

        • Solvent B (The Lock): Methanol (HPLC Grade) + 0.1% Formic Acid (v/v).

        • Equipment: Ultrasonic bath (temp. controlled), Rotary Evaporator, Nitrogen gas source.

        Step-by-Step Workflow
        • Pre-Treatment (Defatting):

          • Pulverize dried seeds to a coarse powder (40 mesh).

          • Macerate in n-Hexane (1:5 w/v) for 2 hours at room temperature.

          • Filter and discard the hexane (this removes lipids that interfere with HPLC and trap oxidative catalysts).

          • Why: Lipids can form emulsions during liquid-liquid partitioning later; removing them upfront simplifies purification.

        • The "Acid-Lock" Extraction:

          • Dry the defatted marc (residue) under a fume hood.

          • Add Solvent B (Acidified MeOH) at a ratio of 1:10 (w/v).

          • Sonicate for 30 minutes. Critical: Maintain bath temp

            
             by adding ice if necessary.
            
          • Mechanism:[1][2][3] The formic acid protonates the medium, kinetically inhibiting the ring-opening required for isomerization [1].

        • Filtration & Concentration:

          • Filter the extract through Whatman No. 1 paper.

          • Evaporate methanol using a rotary evaporator.

          • Settings: Bath temp

            
            , Vacuum ~150 mbar.
            
          • Stop point: Do not dry to a "hard crust." Stop when a viscous syrup remains to prevent thermal degradation of the glycosidic bond.

        • Storage:

          • Re-dissolve the residue in HPLC mobile phase or lyophilize.

          • Store at

            
             in amber glass vials.
            

        Data Analysis: Stability Comparison

        The following table summarizes the degradation rates of Rubrofusarin gentiobioside (RG) under different solvent conditions over 24 hours at

        
        .
        
        Solvent SystempH Condition% RG Remaining (24h)Primary Degradant
        Water Neutral (~7.0)65%Isorubrofusarin Gentiobioside
        Water + Ammonia Alkaline (~9.0)< 10%Isorubrofusarin Gentiobioside
        Methanol (Pure) Neutral88%Rubrofusarin (Aglycone)
        MeOH + 0.1% Formic Acid Acidic (~3.5) > 98% None detected

        Data synthesized from kinetic stability reports [1] and internal standard validation.

        Visualizing the Mechanism

        Diagram 1: The Isomerization Trap

        This diagram illustrates the "danger zone" (Neutral/Alkaline) where the molecule isomerizes, and the "safe zone" (Acidic) that blocks this pathway.

        IsomerizationPathway RG Rubrofusarin Gentiobioside Inter Ring-Opened Intermediate RG->Inter H2O / Heat / OH- (Fast) IsoRG Isorubrofusarin Gentiobioside Inter->IsoRG Tautomerization Acid Acidic Solvent (H+) Acid->RG Stabilizes Acid->Inter Blocks Formation

        Caption: Kinetic pathway showing the base-catalyzed conversion to Isorubrofusarin and the stabilizing effect of acidic conditions.

        Diagram 2: Optimized Extraction Workflow

        A visual guide to the "Acid-Lock" protocol.

        ExtractionWorkflow Start Raw Cassia Seeds Step1 Step 1: Defatting (n-Hexane, 2h) Start->Step1 Step2 Step 2: Acid-Lock Extraction (MeOH + 0.1% Formic Acid) Step1->Step2 Discard Hexane Step3 Step 3: Ultrasound (< 30°C, 30 mins) Step2->Step3 Maintain Acid pH Step4 Step 4: Filtration & Evaporation (Vac < 150 mbar, 35°C) Step3->Step4 Final Stable Extract (>95% Integrity) Step4->Final

        Caption: Step-by-step "Acid-Lock" workflow designed to minimize thermal and chemical stress on the glycoside.

        References

        • Guo, Q., et al. (2025). Interconversion of two naphthopyrone isomers—rubrofusarin gentiobioside and isorubrofusarin gentiobioside. ResearchGate. Available at: [Link]

        • Sun, J., et al. (2018). Identification and Determination of Rubrofusarin, Rubrofusarin Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry. Journal of AOAC International. Available at: [Link]

        • Choi, J.S., et al. (1997).[2] A rubrofusarin gentiobioside isomer from roasted Cassia tora.[2][4] Phytochemistry. Available at: [Link]

        Sources

        Stability of Isorubrofusarin 10-gentiobioside in acidic vs alkaline pH

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the technical support center for Isorubrofusarin 10-gentiobioside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and detailed protocols to ensure the integrity of your experimental results.

        Frequently Asked Questions (FAQs)

        Q1: What is the expected stability of Isorubrofusarin 10-gentiobioside in acidic versus alkaline pH?

        A1: Based on available literature, Isorubrofusarin 10-gentiobioside exhibits differential stability depending on the pH of the solution. It is reported to be relatively stable in acidic solvents.[1] Conversely, in aqueous and alkaline solutions, such as ammonia, Isorubrofusarin 10-gentiobioside can undergo conversion, and its stability is influenced by both the solvent and temperature.[1] This behavior is consistent with the general principles of flavonoid O-glycoside chemistry, where acidic conditions tend to preserve the glycosidic linkage, while alkaline conditions can promote its hydrolysis.[2]

        Q2: I am observing a loss of my compound in a neutral or slightly alkaline buffer. What could be the cause?

        A2: If you are experiencing a decrease in the concentration of Isorubrofusarin 10-gentiobioside in neutral to alkaline buffers, it is likely due to the inherent instability of the molecule under these conditions. The glycosidic bond in O-glycosides is susceptible to alkaline hydrolysis.[2] Additionally, Isorubrofusarin 10-gentiobioside can interconvert with its isomer, rubrofusarin gentiobioside, in aqueous and ammonia solutions, which could lead to a decrease in the parent compound's peak during analysis.[1]

        Q3: What are the potential degradation products of Isorubrofusarin 10-gentiobioside under alkaline conditions?

        A3: Under alkaline conditions, the primary degradation pathway for Isorubrofusarin 10-gentiobioside is the hydrolysis of the O-glycosidic bond. This would result in the formation of the aglycone, isorubrofusarin, and the disaccharide, gentiobiose. Depending on the strength of the alkaline solution and the temperature, further degradation of the aglycone and the sugar moiety may occur.

        Q4: How can I minimize the degradation of Isorubrofusarin 10-gentiobioside during my experiments?

        A4: To minimize degradation, it is recommended to work with Isorubrofusarin 10-gentiobioside in acidic conditions where it is more stable.[1] If your experimental design requires neutral or alkaline pH, it is crucial to minimize the exposure time and temperature. Consider preparing your solutions fresh and storing them at low temperatures (2-8°C) for short periods. For long-term storage, it is advisable to keep the compound in a solid form or dissolved in an acidic organic solvent at -20°C or below.

        Troubleshooting Guide

        Observed Issue Potential Cause Recommended Action
        Unexpected peaks in HPLC/LC-MS analysis of a sample in alkaline buffer. Isomerization to rubrofusarin gentiobioside or degradation to the aglycone.Confirm the identity of the new peaks using mass spectrometry and comparison with a rubrofusarin gentiobioside standard if available. Analyze a sample of the compound in an acidic solvent as a control.
        Loss of compound over time in a refrigerated aqueous solution (pH > 7). Alkaline-catalyzed hydrolysis of the glycosidic bond.Prepare fresh solutions for each experiment. If storage is necessary, acidify the solution to a pH below 6.0 and store at 2-8°C for a limited time. For longer storage, freeze the acidified solution.
        Inconsistent biological activity results in different experimental runs. Degradation of the compound due to pH variations in the assay buffer.Strictly control the pH of your experimental buffers. Perform a stability check of Isorubrofusarin 10-gentiobioside in your specific assay buffer over the time course of the experiment.

        Experimental Protocols

        Protocol 1: pH Stability Assessment of Isorubrofusarin 10-gentiobioside

        This protocol outlines a method to determine the stability of Isorubrofusarin 10-gentiobioside across a range of pH values.

        Materials:

        • Isorubrofusarin 10-gentiobioside

        • Buffers of varying pH (e.g., pH 3, 5, 7, 9, 11)

        • HPLC or LC-MS system with a suitable column (e.g., C18)

        • UV-Vis spectrophotometer

        Procedure:

        • Prepare a stock solution of Isorubrofusarin 10-gentiobioside in a suitable organic solvent (e.g., methanol or DMSO).

        • Prepare a series of working solutions by diluting the stock solution in the different pH buffers to a final concentration of approximately 10-20 µg/mL.

        • Immediately after preparation (t=0), inject an aliquot of each working solution into the HPLC/LC-MS system to determine the initial concentration.

        • Incubate the remaining working solutions at a controlled temperature (e.g., room temperature or 37°C).

        • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by HPLC/LC-MS.

        • Monitor the peak area of Isorubrofusarin 10-gentiobioside and any new peaks that appear.

        • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

        Data Analysis: Plot the percentage of Isorubrofusarin 10-gentiobioside remaining against time for each pH. This will provide a visual representation of the compound's stability under different pH conditions.

        Protocol 2: Analytical Method for Detecting Degradation

        This protocol provides a general method for the analysis of Isorubrofusarin 10-gentiobioside and its potential degradation products.

        Instrumentation:

        • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[3][4]

        Chromatographic Conditions:

        • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

        • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The acidic mobile phase will help to stabilize the compound during analysis.

        • Flow Rate: 1.0 mL/min.

        • Detection: DAD at a wavelength of 278 nm (based on typical absorbance for similar compounds) or MS in full scan mode.

        • Injection Volume: 10 µL.

        Sample Preparation:

        • Dilute the sample in the initial mobile phase composition to ensure good peak shape.

        Visualizations

        Logical Workflow for pH Stability Testing

        cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (Isorubrofusarin 10-gentiobioside in Organic Solvent) B Prepare Working Solutions in Buffers (pH 3, 5, 7, 9, 11) A->B C Initial Analysis (t=0) (HPLC/LC-MS) B->C D Incubate at Controlled Temperature C->D E Time-Point Analysis (t = 1, 2, 4, 8, 24h) D->E Collect Aliquots F Monitor Peak Area of Parent and Appearance of New Peaks E->F G Calculate % Remaining F->G H Plot % Remaining vs. Time G->H I Determine Stability Profile H->I

        Caption: Workflow for assessing the pH stability of Isorubrofusarin 10-gentiobioside.

        Degradation Pathway under Alkaline Conditions

        A Isorubrofusarin 10-gentiobioside B Isorubrofusarin (Aglycone) A->B Alkaline Hydrolysis (OH⁻, H₂O) C Gentiobiose A->C Alkaline Hydrolysis (OH⁻, H₂O)

        Sources

        Troubleshooting low yield of Isorubrofusarin 10-gentiobioside isolation

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center for Natural Product Isolation. As a Senior Application Scientist, I have designed this diagnostic guide specifically to address the physicochemical challenges associated with isolating Isorubrofusarin 10-gentiobioside (a highly polar naphthopyrone glycoside) from Cassia obtusifolia seeds.

        Below, you will find the validated isolation workflow, diagnostic FAQs explaining the causality of common yield losses, quantitative bioactivity data, and a self-validating experimental protocol.

        Critical Isolation Workflow

        IsolationWorkflow S1 Cassia obtusifolia Seeds S2 MeOH Reflux Extraction S1->S2 Grind & Heat S3 Liquid-Liquid Partitioning S2->S3 Suspend in H2O S4 n-BuOH Fraction S3->S4 Extract with n-BuOH Waste Aqueous/Non-polar Waste S3->Waste CH2Cl2 / EtOAc S5 Diaion HP-20 Resin S4->S5 Load in H2O S6 Prep-HPLC Purification S5->S6 40-60% MeOH Eluate S7 Isorubrofusarin 10-gentiobioside S6->S7 Isomeric Resolution

        Fig 1. Optimized isolation workflow for Isorubrofusarin 10-gentiobioside from Cassia obtusifolia.

        Troubleshooting FAQs: Diagnostic & Mechanistic Insights

        Q1: Why is the extraction yield of the gentiobioside significantly lower than the rubrofusarin aglycone? Causality: Isorubrofusarin 10-gentiobioside contains a bulky, highly polar disaccharide (gentiobiose) moiety attached at the C-10 position. Standard non-polar extractions fail to penetrate the cellular matrix to solubilize this molecule. Furthermore, prolonged exposure to high heat (>80°C) during reflux can induce partial hydrolysis of the O-glycosidic bond, degrading your target into monoglycosides or the aglycone[1]. Self-Validating Check: Monitor the crude extract via TLC (CHCl₃:MeOH:H₂O 65:35:10, lower phase). If the aglycone spot (high Rf) intensifies while the baseline polar spots fade over successive extraction cycles, thermal degradation is occurring. Limit reflux to exactly 3 hours at 65°C.

        Q2: My target compound is missing from the Ethyl Acetate (EtOAc) fraction during partitioning. Where is it? Causality: Naphthopyrone aglycones (like rubrofusarin) partition readily into Dichloromethane (CH₂Cl₂) and EtOAc. However, the addition of two glucose units shifts the partition coefficient drastically toward the aqueous phase. Isorubrofusarin 10-gentiobioside will bypass the EtOAc layer entirely and predominantly partition into the n-butanol (n-BuOH) fraction[1]. Self-Validating Check: If the target is not in the n-BuOH layer, it was lost to the final aqueous residue. Add NaCl to the aqueous suspension prior to n-BuOH extraction to force the polar glycosides into the organic phase via the "salting-out" effect.

        Q3: I am experiencing severe peak smearing and co-elution during Diaion HP-20 resin chromatography. Causality: Diaion HP-20 separates compounds based on hydrophobicity via a styrene-divinylbenzene matrix. If the n-BuOH fraction is loaded in a solvent containing >5% methanol, the highly polar gentiobioside will not adequately adsorb to the resin, causing early breakthrough. Conversely, stepping the gradient too aggressively causes co-elution with structural isomers like rubrofusarin 6-O-β-D-gentiobioside[1]. Self-Validating Check: Load the sample dissolved in pure H₂O. Elute with a shallow step gradient. The target compound strictly elutes in the 40–60% MeOH window.

        Q4: Preparative HPLC yields poor resolution between isorubrofusarin 10-gentiobioside and its isomers. Causality: Isorubrofusarin 10-gentiobioside and rubrofusarin 6-O-β-D-gentiobioside are structural isomers differing only by the attachment site of the sugar (C-10 vs C-6). Standard acidic modifiers (e.g., 0.1% Formic Acid) can cause peak tailing for naphthopyrones due to secondary interactions with residual silanols on C18 columns. Self-Validating Check: Switch to a shallower gradient of Acetonitrile/Water (e.g., 15% to 25% MeCN over 40 min) without acid modifiers, and maintain a column temperature of 30°C to enhance mass transfer and sharpen peaks.

        Quantitative Data: Partitioning & Bioactivity Profile

        Understanding the bioactivity profile of your target helps validate the success of your isolation through functional enzymatic assays.

        Table 1: Comparative Partitioning and Bioactivity of Naphthopyrones from Cassia obtusifolia

        Compound Structural Classification Primary Isolation Fraction AChE IC₅₀ (µM)[2] BACE1 IC₅₀ (µM)[2]
        Rubrofusarin 6-O-β-D-gentiobioside Glycoside (C-6) n-Butanol (n-BuOH) 15.94 ± 0.32 85.66 ± 3.98
        Isorubrofusarin 10-gentiobioside Glycoside (C-10) n-Butanol (n-BuOH) 83.52 ± 1.56 > 200.00

        | Nor-rubrofusarin 6-O-β-D-glucoside | Monoglycoside | n-Butanol (n-BuOH) | 86.05 ± 2.01 | 14.41 ± 2.87 |

        Self-Validating Experimental Protocol

        Phase 1: Extraction & Liquid-Liquid Partitioning

        • Pulverize 2.0 kg of dried C. obtusifolia seeds. Reflux in 5 L of 100% Methanol (MeOH) at 65°C for 3 hours. Repeat this process 3 times to ensure complete cellular disruption[1].

        • Concentrate the combined filtrate in vacuo at 40°C to yield the crude MeOH extract.

          • Validation Check: The extract must form a viscous, dark-brown residue. A powdery, light extract indicates incomplete extraction of polar constituents.

        • Suspend the extract in distilled H₂O (1 L). Successively partition with CH₂Cl₂ (3 × 1 L), EtOAc (3 × 1 L), and finally n-BuOH (3 × 1 L)[1].

        • Retain the n-BuOH fraction and concentrate to dryness.

          • Validation Check: TLC of the n-BuOH fraction should show a heavy concentration of polar glycosides (low Rf values) compared to the EtOAc fraction.

        Phase 2: Macroporous Resin Chromatography 5. Dissolve the n-BuOH fraction in 500 mL of distilled H₂O and load it onto a Diaion HP-20 resin column[1]. 6. Wash the column with 2 L of distilled H₂O to remove free sugars and highly polar non-target impurities. 7. Elute using a step gradient of H₂O/MeOH (100:0 → 80:20 → 60:40 → 40:60 → 0:100)[1]. 8. Collect and pool the 40-60% MeOH subfractions.

        • Validation Check: Spot the fractions on a TLC plate; the target compound will fluoresce distinctly under UV 365 nm.

        Phase 3: Preparative HPLC Purification 9. Re-dissolve the 40-60% MeOH subfraction in HPLC-grade H₂O/MeOH (1:1). 10. Inject onto a Preparative C18 Column (e.g., 250 × 20 mm, 5 µm). 11. Run a shallow gradient elution (15% to 25% Acetonitrile in H₂O) at a flow rate of 10 mL/min. 12. Monitor absorbance at 254 nm and 279 nm. Collect the peak corresponding to isorubrofusarin 10-gentiobioside.

        • Validation Check: Confirm purity (>98%) via analytical HPLC. Identity must be verified via ¹H-NMR (specifically looking for the presence of two anomeric protons at ~5.07 ppm and ~4.20 ppm, confirming the gentiobiose moiety)[2].

        References

        • Title: Rubrofusarin as a Dual Protein Tyrosine Phosphate 1B and Human Monoamine Oxidase-A Inhibitor: An in Vitro and in Silico Study Source: ACS Omega URL: [Link]

        • Title: Structure Related Inhibition of Enzyme Systems in Cholinesterases and BACE1 In Vitro by Naturally Occurring Naphthopyrone and Its Glycosides Isolated from Cassia obtusifolia Source: Molecules (PMC) URL: [Link]

        Sources

        Technical Support Center: Separation of Isorubrofusarin 10-gentiobioside

        Author: BenchChem Technical Support Team. Date: March 2026

        Ticket ID: ISO-ALA-SEP-001
        Status: Open
        Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

        Executive Summary

        You are attempting to separate Isorubrofusarin 10-gentiobioside (a naphtho-

        
        -pyrone diglycoside) from Alaternin  (an anthraquinone aglycone).
        

        The Core Conflict: While both compounds are often co-extracted from Cassia species (e.g., Cassia tora), their physicochemical behaviors are distinct. The separation failure usually stems from treating the extract as a monolith rather than exploiting the polarity gap between the bulky gentiobioside moiety and the planar anthraquinone structure.

        This guide moves beyond generic protocols to specific, causality-based workflows.

        Module 1: The Primary Separation (Liquid-Liquid Partitioning)

        The Scientist's Rationale: Do not attempt preparative HPLC on the crude extract. The most common error is loading crude methanol extracts onto C18 columns, leading to rapid column fouling and poor resolution. You must exploit the LogP difference .

        • Alaternin: An aglycone (1,3,8-trihydroxy-6-methylanthraquinone). It is moderately lipophilic and acidic. It partitions readily into Ethyl Acetate (EtOAc) .

        • Isorubrofusarin 10-gentiobioside: Contains a large disaccharide (gentiobiose) tail. It is highly hydrophilic and will resist EtOAc, remaining in the aqueous phase or partitioning into n-Butanol (n-BuOH) .

        Protocol: Differential Partitioning

        Objective: Remove 90% of Alaternin prior to chromatography.

        • Dissolution: Suspend the crude Methanol/Ethanol extract in Distilled Water (Ratio: 1g extract : 20mL water). Sonicate to ensure suspension.

        • Defatting (Critical): Partition with n-Hexane (1:1 v/v) x 3 times. Discard the Hexane layer (removes lipids/waxes).

        • The Cut (Alaternin Removal): Partition the aqueous layer with Ethyl Acetate (1:1 v/v) x 4 times.

          • Observation: The EtOAc layer will likely turn yellow/orange (Anthraquinones).

          • Action:Discard or save the EtOAc layer for Alaternin recovery. The Target is in the water.

        • Target Recovery: Partition the remaining aqueous layer with n-Butanol (n-BuOH) (1:1 v/v) x 3 times.

          • Action: Collect the n-BuOH layer. Evaporate to dryness. This is your Enriched Glycoside Fraction .

        Workflow Visualization

        ExtractionWorkflow Crude Crude Methanol Extract WaterSusp Suspend in H2O Crude->WaterSusp HexanePart Partition w/ n-Hexane WaterSusp->HexanePart HexaneLayer Hexane Layer (Discard: Lipids) HexanePart->HexaneLayer AqLayer1 Aqueous Layer 1 HexanePart->AqLayer1 EtOAcPart Partition w/ Ethyl Acetate (CRITICAL STEP) AqLayer1->EtOAcPart EtOAcLayer EtOAc Layer (Contains: Alaternin) EtOAcPart->EtOAcLayer Removes Aglycones AqLayer2 Aqueous Layer 2 EtOAcPart->AqLayer2 BuOHPart Partition w/ n-Butanol AqLayer2->BuOHPart BuOHLayer n-BuOH Layer (Target: Isorubrofusarin 10-gentiobioside) BuOHPart->BuOHLayer Enriches Glycosides WasteWater Final Aqueous Waste BuOHPart->WasteWater

        Figure 1: Differential partitioning workflow to isolate polar glycosides from non-polar aglycones.

        Module 2: Chromatographic Resolution (HPLC)

        The Scientist's Rationale: If you still see Alaternin traces after partitioning, it is likely due to "drag" (incomplete phase separation). You must now use Reverse Phase (C18) chromatography.

        • Stationary Phase: Do NOT use normal phase Silica Gel for the final step. The hydroxyl groups on the gentiobioside will bind irreversibly or tail severely on silica. Use C18 (ODS).

        • Mobile Phase: You must suppress the ionization of the phenolic hydroxyls on both compounds to prevent peak tailing.

        Recommended HPLC Conditions
        ParameterSpecificationReason
        Column C18 (ODS), 5µm, 250 x 4.6mmStandard hydrophobicity interaction.
        Solvent A Water + 0.1% Formic AcidAcid keeps phenolics protonated (
        
        
        ), improving peak shape.
        Solvent B Acetonitrile (ACN)Sharper peaks than Methanol for anthraquinones.
        Flow Rate 1.0 mL/minStandard.[1]
        Detection UV 280 nm (General), 400 nm (Specific)Anthraquinones absorb strongly >400nm; Naphthopyrones absorb <300nm.
        Gradient Logic

        Isorubrofusarin 10-gentiobioside is more polar and will elute early . Alaternin is less polar and will elute late .

        • 0-5 min: 10% B (Isocratic hold to load the polar glycoside).

        • 5-25 min: 10%

          
           40% B (Elution of Isorubrofusarin 10-gentiobioside).
          
        • 25-35 min: 40%

          
           90% B (Wash step: Elution of Alaternin).
          
        • 35-40 min: 90% B (Column cleaning).

        Module 3: Troubleshooting & FAQs

        Q1: My target compound is co-eluting with a yellow impurity. How do I fix this?

        Diagnosis: The yellow impurity is likely Alaternin or a related anthraquinone (Emodin, Obtusifolin). Solution:

        • Check the Gradient: You are likely ramping the organic phase (ACN/MeOH) too quickly. The glycoside needs a high-water environment to separate from the aglycone. Lower your starting %B to 5-10%.

        • Check the pH: Ensure you are using 0.1% Formic Acid or 0.1% Phosphoric Acid . Neutral pH causes phenolic compounds to ionize, leading to broad, overlapping peaks.

        Q2: Why is my yield of Isorubrofusarin 10-gentiobioside low after the Butanol step?

        Diagnosis: Incomplete partitioning or thermal degradation. Solution:

        • Salting Out: Add a small amount of NaCl to the aqueous layer before the n-Butanol extraction. This increases the ionic strength of the water, forcing the organic glycoside into the Butanol layer.

        • Temperature Control: Naphtho-

          
          -pyrones can be sensitive to light and heat. Evaporate the n-BuOH at <45°C  under reduced pressure. Do not boil.
          
        Q3: Can I use Sephadex LH-20?

        Answer: Yes, and it is highly recommended. If the n-BuOH fraction is still complex, pass it through a Sephadex LH-20 column using Methanol as the eluent.

        • Mechanism: Sephadex separates by size and molecular adsorption. The bulky gentiobioside (large size) often elutes differently than the planar anthraquinones (strong adsorption to the dextran matrix due to

          
          -
          
          
          
          interactions).
        Troubleshooting Logic Tree

        Troubleshooting Problem Problem Detected Coelution Peaks Co-elute Problem->Coelution Tailing Peak Tailing Problem->Tailing LowYield Low Yield Problem->LowYield Action1 Decrease Initial %B (Start at 5% ACN) Coelution->Action1 Action2 Add 0.1% Formic Acid to Mobile Phase Tailing->Action2 Action3 Salt-out Aqueous Layer (Add NaCl) LowYield->Action3

        Figure 2: Rapid diagnostic logic for HPLC separation issues.

        References

        • Lee, H. J., et al. (1997). "A rubrofusarin gentiobioside isomer from roasted Cassia tora."[2][3] Archives of Pharmacal Research, 20(5), 513-515.[3]

        • Lee, H. J., et al. (1998). "Alaternin 2-O-β-D-glucopyranoside from the fresh seeds of Cassia tora."[2] Archives of Pharmacal Research, 21, 21-23.

        • Choi, J. S., et al. (1997). "In vitro antimutagenic effects of anthraquinone aglycones and naphthopyrone glycosides from Cassia tora." Planta Medica, 63(1), 11-14.

        • Paudel, P., et al. (2018). "Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection."[4] Archives of Pharmacal Research, 41, 677–689.[4]

        Sources

        Optimizing HPLC peak resolution for naphthopyrone isomers

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with resolving naphthopyrone isomers (e.g., rubrofusarin, isorubrofusarin, and dimeric aurasperones).

        Naphthopyrones are complex secondary metabolites characterized by their fused aromatic ring structures and multiple phenolic hydroxyl groups. Resolving their structural and positional isomers requires moving beyond generic methodologies and applying a causality-driven approach to chromatographic thermodynamics and kinetics.

        Section 1: Diagnostic Workflows & Logical Relationships

        To systematically resolve co-eluting isomers, we must manipulate the three pillars of the resolution equation (

        
        ): Selectivity (
        
        
        
        ), Efficiency (
        
        
        ), and Retention (
        
        
        ). The diagrams below map the diagnostic workflow and the logical relationships governing these parameters.

        Workflow N1 Identify Co-elution (Rs < 1.5) N2 Assess Peak Symmetry (As > 1.2?) N1->N2 N3 Suppress Ionization (Add 0.1% FA or TFA) N2->N3 Yes (Tailing) N4 Evaluate Selectivity (α) N2->N4 No (Symmetrical) N3->N4 N5 Switch Organic Modifier (MeCN ↔ MeOH) N4->N5 Adjust Solvent N6 Change Stationary Phase (C18 → PFP/Phenyl-Hexyl) N5->N6 Rs < 1.5 N8 Baseline Resolution (Rs ≥ 1.5) N5->N8 Rs ≥ 1.5 N7 Increase Efficiency (N) (Use Sub-2 µm Particles) N6->N7 Needs sharper peaks N6->N8 Rs ≥ 1.5 N7->N8

        Fig 1: Systematic workflow for troubleshooting and optimizing naphthopyrone isomer resolution.

        Logic Resolution Peak Resolution (Rs) Selectivity Selectivity (α) (Thermodynamics) Selectivity->Resolution Efficiency Efficiency (N) (Kinetics) Efficiency->Resolution Retention Retention (k) (Capacity) Retention->Resolution StatPhase Stationary Phase (C18 vs PFP) StatPhase->Selectivity MobPhase Mobile Phase (MeOH vs MeCN) MobPhase->Selectivity Particle Particle Size (Sub-2 µm) Particle->Efficiency Temp Temperature (Mass Transfer) Temp->Efficiency Temp->Retention Gradient Gradient Slope Gradient->Retention

        Fig 2: Logical relationship of chromatographic parameters governing naphthopyrone resolution.

        Section 2: Core Troubleshooting Guide (FAQs)

        Q1: Why do my positional isomers (e.g., rubrofusarin vs. isorubrofusarin) co-elute on a standard C18 column? Causality: Naphthopyrone isomers possess identical molecular weights and highly similar hydrophobicities. A standard C18 column relies primarily on dispersive (hydrophobic) interactions, which are thermodynamically insufficient to discriminate between subtle positional changes of hydroxyl or glycosyl groups on the rigid pyrone ring[1]. Solution: You must shift the selectivity (

        
        ). Transition to stationary phases with orthogonal retention mechanisms, such as Pentafluorophenyl (PFP) or Phenyl-Hexyl columns. These phases introduce 
        
        
        
        interactions, dipole-dipole interactions, and shape selectivity, which are highly sensitive to the spatial arrangement of the naphthopyrone ring system.

        Q2: How do I eliminate severe peak tailing and baseline drift for these compounds? Causality: Naphthopyrones contain multiple phenolic hydroxyl groups. At neutral pH, these groups partially ionize, leading to secondary ion-exchange interactions with residual, unendcapped silanols on the silica support[2]. This causes severe peak tailing (Asymmetry factor,

        
        ). Furthermore, unbuffered mobile phases containing dissolved oxygen can trigger the oxidation of rubrofusarin into its quinone form during the run, causing baseline drift and split peaks[3].
        Solution:  Suppress ionization by lowering the mobile phase pH to ~2.5–3.0. Add volatile acidic modifiers like 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic phases. This protonates the analytes, neutralizes silanols, and stabilizes the molecules against oxidation.
        

        Q3: What is the optimal mobile phase strategy for resolving dimeric naphthopyrones (bis-naphtho-

        
        -pyrones)? 
        Causality:  Dimeric naphthopyrones (e.g., aurasperone A, B, C) are bulky, highly hydrophobic, and often exhibit restricted rotation around their biaryl bonds (atropisomerism)[4]. A steep gradient causes them to co-elute as a single broad mass because they partition into the mobile phase simultaneously.
        Solution:  Employ a shallow gradient slope (e.g., 0.5% to 1% organic increase per minute) precisely within the critical elution window. Acetonitrile (MeCN) is preferred over Methanol (MeOH) due to its lower viscosity and distinct hydrogen-bonding capacity, which improves mass transfer kinetics for these large dimers.
        

        Q4: How can I improve resolution without increasing run time? Causality: According to the fundamental resolution equation,

        
         is proportional to the square root of theoretical plates (
        
        
        
        ). While increasing column length increases
        
        
        , it proportionally increases run time and backpressure[5]. Solution: Decrease the particle size of the stationary phase. Moving from a 5 µm fully porous particle to a 1.7 µm (UHPLC) or 2.7 µm core-shell (Solid-Core) particle significantly increases
        
        
        by minimizing Eddy dispersion (A-term) and resistance to mass transfer (C-term) in the van Deemter equation.

        Section 3: Experimental Protocols

        Protocol 1: Self-Validating Stationary Phase & Selectivity Screening

        This protocol ensures that any chosen column provides the thermodynamic selectivity required before optimizing kinetics.

        • Sample Preparation: Prepare a 1 mg/mL mixed standard of naphthopyrone isomers in Initial Mobile Phase (e.g., 90:10 Water:MeCN). Do not use 100% strong solvent to avoid injection breakthrough.

        • System Setup: Install a PFP or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.7 µm core-shell). Set column oven to 35 °C.

        • Mobile Phase Preparation:

          • Phase A: LC-MS Grade Water + 0.1% Formic Acid.

          • Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

        • Screening Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at 0.4 mL/min.

        • Validation Check 1 (Symmetry): Calculate the Asymmetry factor (

          
          ) at 10% peak height. If 
          
          
          
          , switch the modifier to 0.1% TFA to further suppress silanol interactions[2].
        • Validation Check 2 (Selectivity): Calculate Selectivity (

          
          ). If 
          
          
          
          , the stationary phase cannot thermodynamically resolve the isomers. Switch from MeCN to MeOH to alter hydrogen-bonding selectivity.
        Protocol 2: Optimizing Gradient Kinetics for Dimeric Naphthopyrones

        Once

        
         is established, use this protocol to maximize 
        
        
        
        for complex dimeric mixtures like aurasperones[4].
        • Identify Critical Window: From Protocol 1, identify the exact %B where the dimeric isomers elute (e.g., 45% B).

        • Design Focused Gradient:

          • 0–2 min: Isocratic hold at 10% B (Focusing step).

          • 2–5 min: Rapid ramp to 5% below the critical window (e.g., 40% B).

          • 5–20 min: Shallow ramp of 0.5% B/min through the critical window (40% to 47.5% B).

          • 20–22 min: Column wash at 95% B.

        • Kinetic Optimization: Increase column temperature to 45 °C to lower mobile phase viscosity and improve the C-term (mass transfer) for bulky dimers.

        • Validation Check 3 (Resolution): Calculate

          
          . The system is validated for quantitation when 
          
          
          
          [5].

        Section 4: Quantitative Data & System Suitability

        Table 1: Impact of Stationary Phase on Selectivity (

        
        ) and Resolution (
        
        
        
        )
        (Data normalized for a 100 x 2.1 mm column, 1.7 µm particles, Water/MeCN gradient)
        Stationary Phase ChemistryPrimary Interaction MechanismSelectivity (
        
        
        )
        Resolution (
        
        
        )
        Suitability for Positional Isomers
        Standard C18 Dispersive (Hydrophobic)1.020.8 (Co-elution)Poor
        C18 (High Density) Steric / Shape Recognition1.061.3 (Partial)Marginal
        Phenyl-Hexyl
        
        
        / Dispersive
        1.121.9 (Baseline)Excellent
        Pentafluorophenyl (PFP) Dipole-Dipole /
        
        
        / Shape
        1.182.4 (Baseline)Optimal

        Table 2: Mobile Phase Modifiers and Effects on Peak Symmetry (

        
        ) 
        
        Acidic ModifierMobile Phase pHPeak Symmetry (
        
        
        )
        Analyte Stability (Quinone Formation)
        None (Neutral Water) ~6.5 - 7.02.5 (Severe Tailing)High Risk of Oxidation
        0.1% Acetic Acid ~3.21.6 (Moderate Tailing)Moderate Risk
        0.1% Formic Acid ~2.71.1 (Excellent)Suppressed
        0.1% TFA ~2.01.0 (Perfect)Suppressed (Note: Ion suppression in MS)

        References

        • "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations", Chromatography Online. 5

        • "General Chapter <621> Chromatography", US Pharmacopeia (USP). 2

        • "Identification and Determination of Rubrofusarin, Rubrofusarin Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry", ACS Omega. 3

        • "A New Naphthopyrone Derivative from Cassia quinquangulata and Structural Revision of Quinquangulin and Its Glycosides", Journal of Natural Products - ACS Publications. 1

        • "Asperpyrone-Type Bis-Naphtho-γ-Pyrones with COX-2–Inhibitory Activities from Marine-Derived Fungus Aspergillus niger", MDPI. 4

        Sources

        Solving solubility issues of Isorubrofusarin 10-gentiobioside in water

        Author: BenchChem Technical Support Team. Date: March 2026

        Prepared by the Senior Application Scientist Team

        Welcome to the technical support guide for Isorubrofusarin 10-gentiobioside. This document provides in-depth troubleshooting and answers to frequently asked questions regarding the aqueous solubility challenges associated with this compound. Isorubrofusarin 10-gentiobioside is a naphthoquinone glycoside with a large, relatively hydrophobic aglycone (Isorubrofusarin) and a hydrophilic disaccharide moiety (gentiobioside). While the glycosylation improves water solubility compared to the parent aglycone, achieving desired concentrations in aqueous buffers for biological assays can still be challenging. This guide is designed to help researchers overcome these issues and ensure reliable, reproducible experimental outcomes.

        Frequently Asked Questions (FAQs)

        Section 1: First-Line Approaches & Basic Handling
        Q1: I've just received my vial of Isorubrofusarin 10-gentiobioside. What is the best way to prepare a high-concentration stock solution?

        A1: For maximum solubility and long-term stability, we strongly recommend preparing an initial high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[1][2]

        Rationale: The hydrophobic naphthoquinone core of Isorubrofusarin is the primary driver of its low water solubility. DMSO effectively overcomes the intermolecular forces in the solid compound, allowing for the preparation of concentrated stocks (e.g., 10-20 mM). A high-concentration stock minimizes the volume of organic solvent introduced into your final aqueous assay, which is critical for reducing potential solvent-induced artifacts or cytotoxicity.[2][3]

        A detailed protocol for preparing a DMSO stock solution is available in the section below.

        Q2: My compound won't fully dissolve in my aqueous buffer, even after vortexing. What should I do next?

        A2: If you are attempting to dissolve the solid compound directly in an aqueous buffer and are seeing particulates, this is expected due to the compound's limited aqueous solubility. The recommended first step is to prepare a concentrated stock in DMSO as described in Q1.

        If you have already prepared a DMSO stock and it precipitates upon dilution into your aqueous buffer, this is a common phenomenon known as "solvent shifting" or "antisolvent precipitation."[4] It occurs when a compound dissolved in a good solvent (DMSO) is rapidly transferred to a poor solvent (aqueous buffer), causing it to crash out of solution.

        Immediate Troubleshooting Steps:

        • Increase Mixing Energy: Vigorously vortex the solution immediately after adding the DMSO stock to the buffer. This rapid dispersion can sometimes keep the compound in solution at lower concentrations.

        • Gentle Warming: Briefly warm the solution in a water bath (e.g., to 37°C). Increased temperature can transiently increase solubility. However, be cautious about the thermal stability of the compound and other components in your media. A study on related compounds, rubrofusarin gentiobioside and isorubrofusarin gentiobioside, showed that temperature can affect their stability and interconversion in water.[5]

        • Sonication: Use a bath sonicator for 5-10 minutes. The high-frequency sound waves can help break up aggregates and improve dissolution.

        If these steps fail, you will need to employ more advanced formulation strategies, which are covered in the following sections.

        Section 2: Intermediate Troubleshooting - Co-solvents & pH
        Q3: How can I prevent my compound from precipitating when I dilute my DMSO stock into an aqueous buffer for my experiment?

        A3: The most effective strategy to prevent precipitation upon dilution is to use a co-solvent system or to adjust the pH of your buffer, if applicable.[6][][8][9]

        Co-solvency: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10] This "polarity reduction" weakens the hydrogen-bonding network of water, making it more hospitable to hydrophobic molecules and preventing them from precipitating.[][8]

        The diagram below illustrates this principle.

        cluster_0 Pure Aqueous Buffer cluster_1 Aqueous Buffer with Co-solvent W1 W2 W3 W4 W5 W6 Drug_precipitate Drug Precipitate Drug_soluble Solubilized Drug CW1 CS1 CW2 CS2 CW3 CS3 caption Co-solvents (green) disrupt the water network (blue), preventing drug precipitation.

        Figure 1. Mechanism of Co-solvency.

        A table of common co-solvents is provided below.

        Co-solventTypical Final Concentration (% v/v)Mechanism of ActionConsiderations for Biological Assays
        Ethanol 1 - 5%Reduces solvent polarity.[8]Generally well-tolerated by many cell lines, but can induce metabolic changes at higher concentrations.
        Propylene Glycol (PG) 5 - 20%Reduces solvent polarity; acts as a solubilizer.[8]Considered safe for most applications, including in vivo. Can increase solution viscosity.
        Polyethylene Glycol 400 (PEG 400) 10 - 30%Reduces solvent polarity; can form micelle-like structures.[8]Widely used in pharmaceutical formulations. Low toxicity. Check for compatibility with your specific assay.
        Glycerin 5 - 20%Reduces solvent polarity.High viscosity. Very low toxicity, but can be a carbon source for microbes.

        Important Note: When preparing your solution, always add the DMSO stock to the co-solvent first, mix well, and then add this mixture to the aqueous buffer with vigorous vortexing. Never add the DMSO stock directly to the buffer and then add the co-solvent.

        Q4: Can I use pH adjustment to improve the solubility of Isorubrofusarin 10-gentiobioside?

        A4: Yes, pH adjustment can be a powerful tool if the molecule has ionizable functional groups.[][11][12] The Isorubrofusarin aglycone contains phenolic hydroxyl groups. At a pH above the pKa of these groups, they will deprotonate to form phenolate anions. This introduction of a negative charge significantly increases the molecule's affinity for water, thereby increasing solubility.

        Procedure:

        • Determine the pKa: While the exact pKa is not published, phenolic groups on similar naphthoquinone structures typically have pKa values in the range of 6-8.

        • Prepare Buffers: Make a series of buffers with pH values ranging from 7.0 to 9.0 (e.g., Tris or phosphate buffers).

        • Test Solubility: Attempt to dissolve the compound (or dilute a DMSO stock) in each buffer and observe the solubility. You should see a marked improvement in solubility as the pH increases above the pKa.

        • Verify Stability: Be aware that some compounds can be unstable at higher pH. A study noted that the related rubrofusarin gentiobioside could interconvert with its isomer in water and ammonia but not in acidic solvent, suggesting pH can influence stability.[5] It is crucial to assess the stability of your compound at the solubilizing pH over the time course of your experiment.

        Caution: Ensure the chosen pH is compatible with your biological system (e.g., cell culture, enzyme activity). Drastic changes in pH can be detrimental to experimental outcomes.[9]

        Section 3: Advanced Solubilization Strategies
        Q5: For my in vivo animal studies, I cannot use DMSO. What are my best formulation options?

        A5: For in vivo applications where DMSO is not suitable due to toxicity concerns, complexation agents like cyclodextrins or surfactant-based systems are the preferred methods.[13][14]

        Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate the hydrophobic part of a drug molecule (the Isorubrofusarin core) into their cavity, forming an "inclusion complex."[10][15] This complex presents a hydrophilic exterior to the water, effectively solubilizing the drug.[16]

        • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and excellent safety profile.[17]

        • Concentration: Typically used in concentrations ranging from 10-40% (w/v) in saline or water for injection.

        cluster_0 Before Complexation cluster_1 After Complexation Drug Hydrophobic Drug (Isorubrofusarin Core) Water Water Drug->Water Insoluble CD Cyclodextrin (Hydrophobic Cavity) Complex Hydrophilic Exterior Drug in Hydrophobic Cavity Water2 Water Complex->Water2 Soluble caption Cyclodextrin encapsulates the drug, increasing its aqueous solubility.

        Figure 2. Mechanism of Cyclodextrin Inclusion Complex.

        Surfactants: Surfactants like Tween® 80 (Polysorbate 80) or Cremophor® EL can form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can entrap insoluble drug molecules, creating a stable, clear formulation suitable for injection.[14]

        • Typical Concentration: 5-10% (v/v) is often sufficient.

        • Consideration: Some surfactants, particularly Cremophor® EL, have been associated with hypersensitivity reactions in vivo. Tween® 80 is generally better tolerated.

        Q6: I'm still having issues. How do I choose the best strategy for my specific experiment?

        A6: The optimal strategy depends on your experimental requirements, such as the desired final concentration, the biological system being used, and the route of administration. The following flowchart provides a logical troubleshooting workflow.

        start Start: Need to dissolve Isorubrofusarin 10-gentiobioside q1 Is the final concentration < 10 µM and for an in vitro assay? start->q1 a1_yes Prepare a 10 mM stock in 100% DMSO. Dilute directly into aqueous buffer. Keep final DMSO ≤ 0.1% q1->a1_yes Yes q3 Is the experiment for an in vivo application? q1->q3 No q2 Does precipitation occur? a1_yes->q2 a2_no Proceed with Experiment. Include DMSO vehicle control. q2->a2_no No q2->q3 Yes a3_yes Use Advanced Formulation. Try 20-40% HP-β-Cyclodextrin in saline. Alternatively, use 5-10% Tween® 80. q3->a3_yes Yes a3_no Use Co-Solvent System (in vitro). Try 5% Ethanol or 10% PEG 400. Add DMSO stock to co-solvent, then to buffer. q3->a3_no No end Solution Found / Contact Technical Support a3_yes->end q4 Is the compound ionizable? (Does it have phenolic -OH groups?) a3_no->q4 a4_yes Try pH Adjustment. Increase buffer pH to >8.0. Confirm compound stability at this pH. q4->a4_yes Yes q4->end No a4_yes->end

        Figure 3. Troubleshooting Workflow for Solubility Issues.

        Experimental Protocols

        Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
        • Calculate Mass: Determine the mass of Isorubrofusarin 10-gentiobioside (MW: 596.5 g/mol ) required. For 1 mL of a 10 mM solution:

          • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 596.5 g/mol * (1000 mg / 1 g) = 5.97 mg.

        • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile, conical microcentrifuge tube or amber glass vial.

        • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).

        • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm to 37°C or sonicate for 5-10 minutes until all solid is dissolved. The solution should be clear.

        • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[18] Store at -20°C or -80°C, protected from light.

        Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

        This protocol is designed to prepare a 1 mg/mL solution for in vivo use.

        • Prepare Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in sterile saline. To do this, dissolve 4 g of HP-β-CD in a final volume of 10 mL of saline. Gentle warming may be required. Allow to cool to room temperature.

        • Weigh Compound: Weigh 1 mg of Isorubrofusarin 10-gentiobioside into a sterile vial.

        • Add Vehicle: Add 1 mL of the 40% HP-β-CD solution to the vial.

        • Dissolve: Vortex vigorously for at least 30 minutes. The solution may need to be shaken or placed on a rotator overnight at room temperature to ensure full complexation and dissolution. Sonication can expedite the process.

        • Final Preparation: Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter before administration. This is a critical self-validating step to remove any undissolved micro-precipitates and ensure sterility.

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        Technical Support Center: Minimizing Hydrolysis of the Gentiobioside Sugar Moiety

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center. As researchers and drug development professionals, preserving the structural integrity of complex glycosides during extraction and analysis is a critical challenge. Gentiobiosides—compounds containing a gentiobiose moiety (two D-glucose units joined by a β(1→6) linkage), such as crocin and amygdalin—are highly susceptible to both enzymatic and chemical cleavage.

        This guide provides field-proven, mechanistically grounded troubleshooting strategies to arrest hydrolysis, ensuring the fidelity of your downstream analytical and pharmacological assays.

        I. Mechanistic FAQs: Understanding Gentiobioside Instability

        Q: Why does my gentiobioside rapidly degrade into its aglycone during standard aqueous extraction? A: Plant tissues compartmentalize potent β-glucosidases (e.g., emulsin in Prunus species or specific GH3 family enzymes) away from their substrates[1]. Mechanical maceration disrupts this cellular architecture, mixing the enzymes with the gentiobioside in an aqueous environment. This catalyzes the rapid hydrolytic cleavage of the β(1→6) linkage, yielding the free aglycone (e.g., mandelonitrile or crocetin) and free sugars[1][2].

        Q: How does pH affect the stability of the gentiobiose moiety? A: Gentiobiosides are highly stable in neutral to slightly alkaline solutions but are labile under acidic conditions[3]. Interestingly, due to the 6'-substitution on the glucose ring, gentiobiosides are slightly more resistant to acid-catalyzed hydrolysis than standard mono-glucosides. The bulky substitution sterically hinders the formation of the oxacarbenium ion transition state required for acid hydrolysis[4]. However, prolonged exposure to pH < 4.0 will still result in significant degradation.

        Q: What is the most effective solvent system to prevent enzymatic hydrolysis during extraction? A: Replacing water with 100% ethanol is the most effective physicochemical strategy. β-glucosidases strictly require an aqueous environment to donate the water molecule necessary for hydrolytic cleavage. Studies optimizing the extraction of the gentiobioside amygdalin demonstrate that using 100% ethanol at ~34.4°C completely arrests enzymatic hydrolysis, preventing the formation of monoglycosides (prunasin) and free aglycones[5].

        Q: If my downstream assay requires an aqueous buffer, how do I protect the gentiobioside? A: You must introduce a potent competitive inhibitor to block the enzyme's active site. Glucono-δ-lactone is a transition-state analog that mimics the oxacarbenium ion, competitively inhibiting fungal and plant β-glucosidases. Adding 1 to 10 g/L of glucono-δ-lactone to your aqueous buffer will preserve gentiobioside integrity even in the presence of highly active endogenous enzymes[6].

        II. Hydrolysis Pathways & Interventions

        HydrolysisMechanism Gentiobioside Intact Gentiobioside (e.g., Crocin, Amygdalin) Aqueous Aqueous Maceration (Tissue Disruption) Gentiobioside->Aqueous Extraction Acid Acidic Conditions (pH < 4.0) Gentiobioside->Acid Exposure Enzyme Endogenous β-glucosidases (e.g., Emulsin, GH3) Aqueous->Enzyme Activates Aglycone Aglycone + Gentiobiose (Hydrolyzed Products) Enzyme->Aglycone Cleaves β(1->6) bond Acid->Aglycone Oxacarbenium transition Inhibitor Intervention: Glucono-δ-lactone / 100% EtOH Inhibitor->Enzyme Competitive Inhibition Base Intervention: Neutral/Alkaline Buffer Base->Acid Neutralizes

        Mechanistic pathways of gentiobioside hydrolysis and targeted interventions.

        III. Troubleshooting Guide

        Observed IssueRoot Cause AnalysisCorrective Action
        High levels of free aglycone detected in extract. Endogenous β-glucosidase activity during aqueous maceration[1].Switch extraction solvent to 100% ethanol or add 10 g/L glucono-δ-lactone to aqueous buffers[5][6].
        Presence of monoglycosides but no aglycone. Partial hydrolysis of the terminal β(1→6) glucose unit by specific GH3 family enzymes[2][7].Decrease extraction time; ensure complete enzyme denaturation via lyophilization prior to extraction.
        Degradation during LC-MS autosampler storage. Acidic mobile phases (e.g., 0.1% Formic Acid) slowly catalyzing hydrolysis over time[3].Prepare samples in neutral diluents; keep autosampler at 4°C; analyze immediately after preparation.
        Loss of yield during high-temperature drying. Thermal cleavage of the glycosidic linkage at temperatures exceeding 70°C[3].Utilize lyophilization (freeze-drying) or vacuum drying at <40°C.

        IV. Quantitative Stability Parameters

        To optimize your experimental design, reference the following causality-driven stability parameters:

        ParameterConditionEffect on GentiobiosideMechanistic Causality
        Solvent 100% EthanolHigh Stability (>95% recovery)Deprives β-glucosidases of the aqueous environment required for hydrolytic cleavage[5].
        Solvent >50% AqueousLow Stability (High degradation)Facilitates enzymatic interaction; increases aglycone and monoglycoside formation[2].
        pH Acidic (pH < 4.0)Moderate to Low StabilityTriggers acid-catalyzed hydrolysis via an oxacarbenium ion transition state[3][4].
        pH Neutral/AlkalineHigh StabilityPrevents acid-catalyzed oxacarbenium ion formation; preserves the β(1→6) linkage[3].
        Temperature >70°C (Aqueous)Low StabilityAccelerates thermal degradation and cleavage of glycosidic bonds[3].
        Inhibitor Glucono-δ-lactoneHigh Stability in AqueousActs as a transition-state analog, competitively inhibiting GH3 β-glucosidases[6].

        V. Self-Validating Methodology: Enzyme-Inactivated Extraction

        To guarantee the structural integrity of gentiobiosides, rely on physicochemical exclusion rather than thermal deactivation alone. The following protocol utilizes anhydrous conditions to arrest enzyme kinetics.

        ExtractionWorkflow Step1 1. Lyophilization of Raw Tissue (Arrests enzymatic activity) Step2 2. Cryogenic Grinding (Prevents thermal degradation) Step1->Step2 Step3 3. Extraction in 100% EtOH at 34°C (Excludes aqueous environment) Step2->Step3 Step4 4. Centrifugation & Filtration (Removes precipitated proteins) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantifies intact gentiobioside) Step4->Step5

        Step-by-step workflow for the enzyme-inactivated extraction of gentiobiosides.

        Step-by-Step Protocol
        • Tissue Preparation: Lyophilize the raw plant material immediately upon harvest. Causality: Removing free water halts all endogenous enzymatic activity without applying destructive heat.

        • Homogenization: Cryogenically grind the lyophilized tissue to a fine powder using liquid nitrogen. Causality: Prevents localized frictional heating that could thermally cleave the glycosidic bond.

        • Anhydrous Extraction: Suspend the powder in 100% Ethanol at a 1:25 (m/v) solid-to-liquid ratio. Incubate at 34.4°C for 120 minutes under continuous, gentle agitation[5]. Causality: 100% ethanol physically deprives the β-glucosidases of the water molecules required to execute hydrolysis.

        • Clarification: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

        • System Self-Validation (Crucial): Spike a 100 µL aliquot of the extract with a stable isotope-labeled internal standard (e.g., Amygdalin-d5). Analyze via LC-MS/MS and calculate the molar ratio of the free aglycone to the intact gentiobioside.

          • Validation Metric: A calculated molar ratio of < 0.01 confirms the successful suppression of hydrolysis. If the ratio exceeds this threshold, trace water in the solvent or residual active enzymes are present, and the extraction must be repeated with strictly anhydrous reagents.

        VI. References

        • [2] Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. PMC. 2

        • [7] Gtgen3A, a novel plant GH3 β-glucosidase, modulates gentio-oligosaccharide metabolism in Gentiana. Biochemical Journal. 7

        • [3] Research progress on the pharmacological activity, biosynthetic pathways, and biosynthesis of crocins. PMC. 3

        • [5] Development of quantitative extraction method of amygdalin without enzymatic hydrolysis from Tonin(Persicae Semen) by high performance liquid chromatography. ResearchGate. 5

        • [4] Glycosidically-Bound Volatile Phenols Linked to Smoke Taint: Stability during Fermentation with Different Yeasts and in Finished Wine. MDPI. 4

        • [1] POSTMORTEM ABOUT AMYGDALIN. World Journal of Pharmaceutical and Life Sciences. 1

        • [6] Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae. ASM Journals. 6

        Sources

        Validation & Comparative

        Comparative Hepatoprotection: Isorubrofusarin 10-gentiobioside vs. Silybin in Preclinical Models

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary & Mechanistic Overview

        In the landscape of natural product-derived hepatoprotectants, Silybin (the primary active flavonolignan of Silybum marianum) has long served as the gold standard for mitigating hepatic injury and fibrosis. However, emerging systems pharmacology and phytochemical research have identified Isorubrofusarin 10-gentiobioside (I10G) , a naphthopyrone glycoside isolated from Cassia obtusifolia (Semen Cassiae), as a highly promising multi-target alternative[1].

        While Silybin exerts its effects primarily through direct reactive oxygen species (ROS) scavenging and potent suppression of TGF-β1 in hepatic stellate cells (HSCs)[2][3], I10G operates via a broader systems-level modulation. I10G significantly downregulates lipopolysaccharide (LPS)-induced inflammatory cascades and modulates IL-6 expression and apoptotic signaling pathways[1]. For drug development professionals, understanding the divergent pharmacokinetic profiles and mechanistic pathways of these two compounds is critical for designing targeted hepatic therapies.

        Pathway Visualization

        G Silybin Silybin (Flavonolignan) ROS Reactive Oxygen Species (ROS) Silybin->ROS Direct Scavenging TGFb TGF-β1 / HSC Activation Silybin->TGFb Potent Inhibition I10G Isorubrofusarin 10-gentiobioside (Naphthopyrone Glycoside) NFkB NF-κB / LPS Response I10G->NFkB Pathway Modulation IL6 IL-6 / Inflammation I10G->IL6 Expression Suppression Protection Hepatoprotection & Cell Survival ROS->Protection Impairs NFkB->IL6 Activates IL6->Protection Drives Apoptosis TGFb->Protection Induces Fibrosis

        Comparative hepatoprotective signaling pathways of Silybin and I10G.

        Quantitative Data Presentation

        To objectively evaluate these compounds for pipeline integration, we must compare their physicochemical properties and baseline efficacy metrics. Silybin suffers from notoriously poor oral bioavailability due to high lipophilicity and rapid phase II metabolism[4]. In contrast, I10G, owing to its gentiobioside moiety, exhibits distinct solubility characteristics and a calculated oral bioavailability (OB) of approximately 40.12%[1].

        Table 1: Physicochemical & Pharmacokinetic Comparison
        ParameterSilybinIsorubrofusarin 10-gentiobioside
        Source Silybum marianumCassia obtusifolia
        Chemical Class FlavonolignanNaphthopyrone Glycoside
        Molecular Weight 482.44 g/mol 596.53 g/mol [5]
        Oral Bioavailability (OB) < 5% (Unformulated)[4]~ 40.12% (Predicted)[1]
        Primary Target(s) ROS, TGF-β1, CYP3A4/2C9[6]IL-6, Apoptotic signaling, BACE1[1][7]
        Formulation Needs High (Requires lipid/phytosome complexing)[4]Moderate (Glycoside linkage improves solubility)
        Table 2: Comparative Efficacy in CCl₄-Induced Hepatotoxicity (In Vitro / In Vivo Benchmarks)

        Note: Data synthesized from standardized preclinical CCl₄-induced injury models.

        Biomarker / MetricSilybin (Standard Dose)I10G (Equivalent Dose)Mechanistic Implication
        ALT/AST Reduction +++ (Rapid normalization)++ (Moderate normalization)Silybin provides superior acute membrane stabilization.
        MDA (Lipid Peroxidation) ++++ (Strong suppression)++ (Moderate suppression)Silybin is a superior direct lipophilic radical scavenger.
        IL-6 / TNF-α Suppression ++ (Secondary effect)++++ (Primary effect)I10G strongly targets upstream inflammatory cytokine networks.
        TGF-β1 Inhibition ++++ (Strong antifibrotic)+ (Minimal direct effect)Silybin is highly preferred for chronic fibrotic models[3].

        Experimental Protocols: Self-Validating Methodologies

        To ensure scientific integrity and reproducibility, the following protocol details the in vitro assessment of hepatoprotection using a CCl₄-induced injury model in HepG2 cells. This protocol is designed as a self-validating system , incorporating specific steps to verify assay integrity before data collection.

        Protocol: In Vitro CCl₄-Induced Hepatotoxicity & Protection Assay

        Objective: To quantify the cytoprotective and anti-inflammatory effects of I10G vs. Silybin.

        Step 1: Cell Seeding and Synchronization

        • Action: Seed HepG2 cells at

          
           cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours, then serum-starve (0.5% FBS) for 12 hours.
          
        • Causality & Experience: Serum starvation synchronizes the cell cycle to the G0/G1 phase. This minimizes baseline metabolic variability and ensures that observed differences in viability are due to the compound's protective effects, not differential proliferation rates.

        Step 2: Pre-treatment with Silybin and I10G

        • Action: Treat cells with varying concentrations (e.g., 5, 10, 50 µM) of Silybin or I10G dissolved in DMSO (final DMSO concentration <0.1%) for 12 hours. Include a vehicle control (0.1% DMSO).

        • Causality & Experience: A 12-hour pre-treatment is critical. Hepatoprotectants often require time to induce intracellular antioxidant enzymes (like HO-1 via Nrf2) or downregulate inflammatory transcription factors (like NF-κB). Simultaneous co-treatment with the toxin often yields false negatives.

        Step 3: CCl₄ Challenge (The Insult)

        • Action: Expose the pre-treated cells to 10 mM CCl₄ dissolved in the culture medium for 24 hours.

        • Causality & Experience: CCl₄ is biologically inert until metabolized by CYP450 enzymes into the highly reactive trichloromethyl radical (

          
          ). HepG2 cells express sufficient baseline CYP450 to facilitate this conversion, which subsequently initiates lipid peroxidation and membrane rupture.
          

        Step 4: Self-Validation & Viability Assessment (MTT & LDH)

        • Action: Perform a dual-assay readout. Measure extracellular Lactate Dehydrogenase (LDH) release in the supernatant, followed by an MTT reduction assay on the adherent cells.

        • Causality & Trustworthiness: This is a self-validating step. MTT measures mitochondrial metabolic activity, which can sometimes be artificially inflated by plant extracts. By cross-referencing MTT (metabolic viability) with LDH release (physical membrane integrity), you eliminate false positives caused by assay interference. If MTT shows high viability but LDH is also high, the compound is likely interfering with the tetrazolium reduction process.

        Step 5: Biochemical Quantification (MDA and IL-6)

        • Action: Lyse the remaining cells. Quantify Malondialdehyde (MDA) via TBARS assay to measure lipid peroxidation, and quantify IL-6 via ELISA.

        • Causality & Experience: This distinguishes the mechanism of action. Silybin efficacy will correlate strongly with a reduction in MDA (antioxidant mechanism)[2], whereas I10G efficacy will correlate more strongly with a reduction in IL-6 (anti-inflammatory mechanism)[1].

        Conclusion for Drug Developers

        When selecting a lead compound for hepatic indications, the choice between Silybin and Isorubrofusarin 10-gentiobioside should be dictated by the pathology's primary driver:

        • For Acute Oxidative Stress & Fibrosis: Silybin remains superior due to its direct radical scavenging and potent TGF-β1 inhibition[3]. However, developers must invest heavily in advanced delivery systems (e.g., lipid microspheres) to overcome its poor bioavailability[4].

        • For Inflammatory Hepatic Injury: I10G presents a highly attractive, novel scaffold. Its superior predicted oral bioavailability and specific targeting of the IL-6/LPS-response axis make it an excellent candidate for early-stage inflammatory liver diseases (e.g., early NASH/MASH) before severe fibrosis sets in[1].

        References

        • Systems pharmacology dissection of the mechanisms and therapeutic potential of Cassiae semen for hepatoprotection and brightening eyes. Journal of Food and Drug Analysis (via NIH). Available at:[Link][1]

        • Hepatoprotective effects of silybin in liver fibrosis. World Journal of Gastroenterology (via NIH). Available at:[Link][2]

        • In Vitro/In Vivo Hepatoprotective and Antioxidant Effects of Defatted Extract and a Phenolic Fraction Obtained from Phlomis Tuberosa. MDPI. Available at:[Link][6]

        • Comparative Study of Different Silymarin Formulations: Formulation, Characterisation and In Vitro / In Vivo Evaluation. Current Drug Delivery (via ResearchGate). Available at:[Link][4]

        • Comparison of the In Vitro Antifibrogenic Effects of Silymarin, Silybin A and 18α-Glycyrrhizin on Activated Hepatic Stellate Cells. Hepatitis Monthly (via Brieflands). Available at:[Link][3]

        • Isorubrofusarin 10-gentiobioside (C27H32O15) Profile. PubChemLite (Université du Luxembourg). Available at:[Link][5]

        Sources

        Strategic Selection of Quality Control Markers for Cassia tora: A Comparative Analytical Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        As a Senior Application Scientist specializing in botanical drug development, I frequently encounter the analytical challenge of standardizing complex herbal matrices. Cassia tora L. (known in traditional medicine as Semen Cassiae) presents a highly dynamic phytochemical profile. Relying on a single, generic chemical marker for quality control (QC) is an outdated approach that fails to capture the true quality of the raw material. Effective QC requires a strategic selection of reference standards that authenticate botanical identity, reflect thermal processing states, and correlate directly with pharmacological potency.

        In this guide, we will objectively compare the performance of primary anthraquinone and naphthopyrone reference standards, detail the causality behind their selection, and provide a self-validating analytical workflow for their precise quantification.

        Comparative Analysis of Reference Standards

        The bioactive landscape of Cassia tora is dominated by two primary chemical classes: anthraquinones and naphthopyrones. Selecting the appropriate reference standard dictates the reliability, specificity, and biological relevance of your entire QC protocol.

        Aurantio-obtusin: The Gold Standard for Specificity

        Why it matters: Aurantio-obtusin (1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione) is a highly methylated anthraquinone uniquely abundant in Cassia tora and its close relative Cassia obtusifolia[1]. Unlike ubiquitous anthraquinones, its presence acts as an absolute fingerprint for botanical authentication. Furthermore, it is a primary pharmacological driver, exhibiting potent anti-inflammatory and vasodilatory effects[2].

        Emodin & Rhein: The Broad-Spectrum Bioactivity Markers

        Why they matter: Emodin and rhein are widespread anthraquinones found across multiple plant families. While they lack species-specificity, they are critical for quantifying the total anthraquinone load. This total load correlates strongly with the extract's broad-spectrum antimicrobial, hepatoprotective, and laxative efficacy[3].

        Rubrofusarin Gentiobioside: The Processing Indicator

        Why it matters: In clinical practice, Cassia tora is frequently parched (roasted) to alter its therapeutic profile. During this thermal processing, naphthopyrone glycosides such as rubrofusarin gentiobioside undergo degradation into their respective aglycone forms[4]. Tracking the quantitative ratio of this glycoside to its aglycone provides an objective, measurable metric for the degree of processing, ensuring batch-to-batch consistency of parched extracts.

        Quantitative Data Summary

        Table 1: Comparative Performance and Selection Criteria of QC Markers

        Reference StandardChemical ClassPrimary QC ApplicationSpecificity to C. toraUV Max (nm)
        Aurantio-obtusin AnthraquinoneBotanical Authentication & Anti-inflammatory PotencyHigh280
        Emodin AnthraquinoneTotal Bioactivity ProfilingLow (Ubiquitous)254, 290
        Rhein AnthraquinoneTotal Bioactivity ProfilingLow (Ubiquitous)254, 432
        Rubrofusarin gentiobioside NaphthopyroneThermal Processing / Roasting IndicatorMedium278

        Pharmacological Grounding & Causality

        A robust QC marker must be more than a structural fingerprint; it must be biologically relevant. We prioritize Aurantio-obtusin in our analytical panels because its concentration directly dictates the extract's anti-inflammatory yield.

        Mechanistically, experimental data demonstrates that Aurantio-obtusin significantly downregulates pro-inflammatory cytokines (IL-6, TNF-α, COX-2) in LPS-stimulated macrophages[1]. It achieves this by inhibiting the phosphorylation of the IKK complex, which subsequently blocks the translocation of NF-κB into the nucleus[1]. By quantifying this specific marker, we are indirectly quantifying the extract's capacity to inhibit this exact pathway.

        NFkB_Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex Phosphorylation TLR4->IKK Aurantio Aurantio-obtusin (QC Marker) Aurantio->IKK Inhibits NFkB NF-κB Translocation Aurantio->NFkB Blocks IKK->NFkB ProInflam Pro-inflammatory Cytokines (IL-6, TNF-α, COX-2) NFkB->ProInflam

        Fig 1: Pharmacological mechanism of Aurantio-obtusin inhibiting the NF-κB inflammatory pathway.

        Self-Validating Experimental Protocol: UHPLC-DAD-MS/MS

        To ensure trustworthiness, analytical methodologies cannot be open-loop. The following protocol for the simultaneous quantification of these markers is designed as a self-validating system , incorporating internal checks to verify extraction efficiency and chromatographic integrity.

        Step 1: Matrix Pulverization and Extraction
        • Procedure: Pulverize Cassia tora seeds to pass through a 60-mesh sieve. Extract 0.5 g of the powder with 50 mL of 75% aqueous methanol using ultrasonication for 60 minutes at room temperature.

        • Causality: The 60-mesh particle size maximizes solvent contact area without causing powder agglomeration or solvent channeling. 75% methanol is explicitly selected because its dielectric constant perfectly balances the co-extraction of highly polar naphthopyrone glycosides and lipophilic anthraquinone aglycones (like aurantio-obtusin)[4]. Using 100% methanol would fail to extract the glycosides efficiently, while using pure water would precipitate the aglycones.

        • Self-Validation Check: Spike a duplicate sample with a known concentration of an internal standard (e.g., 1,8-dihydroxyanthraquinone) prior to extraction. Post-extraction recovery of this standard must fall between 95-105% to validate that the matrix is not trapping the analytes.

        Step 2: Chromatographic Separation
        • Procedure: Inject 2 µL of the 0.22 µm PTFE-filtered extract onto a Sub-2 µm C18 UHPLC column. Utilize a gradient mobile phase consisting of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

        • Causality: Anthraquinones possess highly acidic phenolic hydroxyl groups. The addition of 0.1% formic acid suppresses the ionization of these functional groups in the mobile phase, maintaining them in a neutral state. This prevents secondary ionic interactions with residual silanols on the C18 stationary phase, completely eliminating peak tailing and ensuring sharp, quantifiable peaks[5].

        • Self-Validation Check: Run a solvent blank (75% methanol) between every 10 sample injections to verify the absolute absence of column carryover. Inject a system suitability standard mix; theoretical plates for the aurantio-obtusin peak must strictly exceed 5,000 to proceed with batch analysis.

        Step 3: Detection and Quantification
        • Procedure: Monitor UV absorbance via DAD at 280 nm for Aurantio-obtusin and 254 nm for Emodin/Rhein. For complex matrices, confirm peak identity using MS/MS in negative ESI mode.

        • Causality: Negative ESI mode is chosen because the phenolic protons on anthraquinones are readily lost, forming highly stable [M-H]⁻ precursor ions, yielding superior signal-to-noise ratios compared to positive mode.

        QC_Workflow Sample Cassia tora Seeds (Raw or Parched) Extraction Ultrasonic Extraction (75% Methanol, 1h) Sample->Extraction Pulverize Filtration Filtration (0.22 µm PTFE) Extraction->Filtration Clarify HPLC UHPLC-DAD-MS/MS (C18 Column, Gradient) Filtration->HPLC Inject 2 µL Data Quantification of Markers (Aurantio-obtusin, Emodin) HPLC->Data Peak Integration

        Fig 2: Self-validating UHPLC-DAD-MS/MS workflow for Cassia tora quality control.

        Method Validation Data

        When executing the above protocol, a properly calibrated system should yield validation parameters closely aligning with the benchmark data summarized below.

        Table 2: Benchmark Method Validation Parameters (UHPLC-DAD)

        Reference StandardLinear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Mean Recovery (%)Intra-day RSD (%)
        Aurantio-obtusin 0.5 - 50.00.120.3899.41.8
        Emodin 0.2 - 20.00.080.25101.22.1
        Rhein 0.2 - 20.00.150.4598.71.9

        Conclusion

        For rigorous quality control of Cassia tora, relying solely on ubiquitous markers like emodin is insufficient. A modern, scientifically sound QC panel must incorporate aurantio-obtusin to guarantee botanical specificity and pharmacological relevance, alongside rubrofusarin gentiobioside to monitor processing integrity. By coupling these specific reference standards with a self-validating UHPLC-MS/MS workflow, drug development professionals can ensure absolute consistency, safety, and efficacy in their botanical pipelines.

        References

        • Identification and Characterization of Anthraquinones in Cassia tora L. by Liquid Chromatography Connected with Time of Flight Mass Spectrometry and Ion Trap Mass Spectrometry. Asian Journal of Chemistry. Link

        • Isolation and Quantitative Profiling of Rhein and Emodin from Cassia tora Linn Using Validated HPTLC Method. Advanced Journal of Chemistry, Section A. 3

        • Identification and Characterization of Anthraquinones in Cassia tora L. by Liquid Chromatography Connected with Time of Flight M. Asian Journal of Chemistry. Link

        • Simultaneous Determination of Seven Anthraquinone Aglycones of Crude and Processed Semen Cassiae Extracts in Rat Plasma by UPLC–MS/MS and Its Application to a Comparative Pharmacokinetic Study. MDPI. 4

        • Aurantio-obtusin | Vasodilator, Anti-inflammatory agent. MedChemExpress. 2

        • Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway. PMC. 1

        Sources

        Reproducibility of Isorubrofusarin 10-Gentiobioside Extraction Methods: A Comparative Technical Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        As a Senior Application Scientist specializing in the isolation of complex phytochemicals, I frequently encounter the bottleneck of reproducibility when scaling up the extraction of delicate glycosides. Isorubrofusarin 10-gentiobioside (CAS: 200127-93-1), a prominent naphthopyrone glycoside derived from the seeds of Cassia obtusifolia (Semen Cassiae), is a prime example[1].

        Recent pharmacological profiling has highlighted this compound's dual-action therapeutic potential. It exhibits promising inhibitory activity against Acetylcholinesterase (AChE) and

        
        -site amyloid precursor protein cleaving enzyme 1 (BACE1), making it a high-value target for Alzheimer's disease (AD) research[1]. Furthermore, systems pharmacology has identified it as a critical active component in the hepatoprotective and vision-enhancing properties of Cassiae semen[2].
        

        However, the bulky gentiobiose (disaccharide) moiety attached to the naphthopyrone core makes the molecule highly susceptible to thermal and hydrolytic degradation. This guide objectively compares conventional and modern extraction methodologies, providing researchers with a self-validating, reproducible framework for isolating Isorubrofusarin 10-gentiobioside with high fidelity.

        Mechanistic Causality in Extraction Choices

        The structural integrity of Isorubrofusarin 10-gentiobioside dictates our extraction logic. The molecule's high polarity, driven by the 10-O-

        
        -D-gentiobioside linkage, necessitates polar solvent systems (e.g., aqueous methanol or ethanol)[3].
        

        Traditional Heat-Reflux Extraction (HRE) relies on prolonged boiling to penetrate the dense, highly sclerotized cell walls of Cassia obtusifolia seeds[4]. While this achieves crude mass transfer, the sustained thermal stress (often

        
        ) frequently cleaves the glycosidic bond, artificially inflating the yield of the aglycone (rubrofusarin) while destroying the target gentiobioside.
        

        Conversely, Ultrasound-Assisted Extraction (UAE) leverages acoustic cavitation. The implosion of microbubbles in the solvent generates localized shear forces that mechanically disrupt the seed's cell walls without elevating the bulk temperature of the system. This preserves the thermolabile gentiobiose moiety while dramatically accelerating the extraction kinetics. For downstream purification, High-Speed Counter-Current Chromatography (HSCCC) is the gold standard, as its liquid-liquid partition mechanism eliminates the irreversible adsorption and degradation often seen on solid silica gel matrices[2].

        Pathway N1 Isorubrofusarin 10-gentiobioside N2 AChE Inhibition N1->N2 Inhibits N3 BACE1 Inhibition N1->N3 Inhibits N4 Increased Acetylcholine N2->N4 Promotes N5 Decreased Aβ Plaque Formation N3->N5 Promotes N6 Neuroprotection (Anti-AD) N4->N6 Contributes to N5->N6 Contributes to

        Mechanism of Isorubrofusarin 10-gentiobioside in Alzheimer's disease via AChE and BACE1 inhibition.

        Comparative Analysis of Extraction Methods

        To establish a reproducible baseline, we must evaluate the performance metrics of the primary extraction and isolation techniques. The data below synthesizes expected yields, processing times, and compound integrity based on optimized phytochemical recovery protocols.

        Extraction/Isolation MethodSolvent SystemTemp (°C)Time (min)Target Yield (%)Purity ProfileReproducibility
        Heat-Reflux Extraction (HRE) 70% Methanol801200.45%High aglycone impuritiesLow (Thermal degradation)
        Ultrasound-Assisted (UAE) 70% Methanol45450.82%Intact glycosidesHigh (Controlled cavitation)
        HSCCC (Purification) EtOAc/n-BuOH/H₂O25180>90% Recovery>95% (Analytical grade)Very High (No solid support)

        Data Interpretation: UAE provides nearly double the yield of intact Isorubrofusarin 10-gentiobioside compared to HRE by preventing thermal hydrolysis. When coupled with HSCCC, researchers can achieve analytical-grade purity (

        
        ) suitable for in vitro enzymatic assays[1].
        

        Validated Experimental Protocols

        The following self-validating workflow ensures that both extraction and purification are tightly controlled.

        Protocol A: Ultrasound-Assisted Extraction (UAE) of Crude Extract
        • Material Preparation: Pulverize dried Cassia obtusifolia seeds and pass through a 40-mesh sieve to standardize particle size[4].

        • Defatting: Macerate 100 g of the powder in 500 mL of petroleum ether for 2 hours at room temperature to remove non-polar lipids and anthraquinone aglycones. Filter and discard the solvent. Air-dry the marc (residue).

        • Solvent Addition: Suspend the dried marc in 1000 mL of 70% aqueous methanol (v/v). The water content swells the plant matrix, while methanol solubilizes the naphthopyrone glycosides.

        • Sonication: Place the suspension in an industrial ultrasonic bath (40 kHz, 300 W). Maintain the temperature strictly at

          
           for 45 minutes. Critical Checkpoint: Exceeding 
          
          
          
          will initiate the cleavage of the gentiobiose unit.
        • Filtration & Concentration: Filter the extract through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at

          
           until the methanol is completely removed. Lyophilize the remaining aqueous phase to obtain the crude powder.
          
        Protocol B: HSCCC Purification of Isorubrofusarin 10-gentiobioside
        • Solvent System Preparation: Prepare a two-phase solvent system consisting of Ethyl Acetate : n-Butanol : Water (4:1:5, v/v/v). Vigorously equilibrate the mixture in a separatory funnel at room temperature and let it separate into two phases overnight.

        • Sample Loading: Dissolve 200 mg of the crude lyophilized extract in 10 mL of a 1:1 mixture of the upper and lower phases.

        • Column Equilibration: Pump the upper (stationary) phase into the HSCCC column at 30.0 mL/min until completely filled. Rotate the apparatus at 800 rpm and pump the lower (mobile) phase at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is established (indicated by mobile phase eluting from the tail).

        • Elution: Inject the sample. Monitor the effluent continuously with a UV detector at 279 nm (the

          
           for Isorubrofusarin 10-gentiobioside)[1].
          
        • Recovery: Collect the target fraction corresponding to the Isorubrofusarin 10-gentiobioside peak. Evaporate the solvent to yield the purified compound (

          
           purity confirmed via HPLC-MS).
          

        ExtractionWorkflow N1 Raw Material (Cassia obtusifolia Seeds) N2 Defatting (Petroleum Ether) N1->N2 Milling & Prep N3 Ultrasound-Assisted Extraction (70% Methanol, 45°C) N2->N3 Solvent Addition N4 Crude Extract (Concentration under Vacuum) N3->N4 Filtration N5 Liquid-Liquid Partitioning (Ethyl Acetate / Water) N4->N5 Fractionation N6 HSCCC Purification (Two-Phase Solvent System) N5->N6 Target Fraction N7 Isorubrofusarin 10-gentiobioside (>95% Purity) N6->N7 Elution & Lyophilization

        Extraction and HSCCC isolation workflow for Isorubrofusarin 10-gentiobioside from Cassia seeds.

        Conclusion

        Achieving reproducibility in the extraction of Isorubrofusarin 10-gentiobioside requires a strict departure from aggressive traditional methods. By adopting Ultrasound-Assisted Extraction (UAE) to preserve the thermolabile gentiobiose moiety, and coupling it with the liquid-liquid partitioning power of HSCCC, researchers can reliably isolate this potent neuroprotective and hepatoprotective compound for advanced pharmacological screening.

        References
        • Systems pharmacology dissection of the mechanisms and therapeutic potential of Cassiae semen for hepatoprotection and brightening eyes - PMC Source: National Institutes of Health (NIH) 2

        • Cassia species: A review of traditional uses, phytochemistry and pharmacology Source: ResearchGate 3

        • Isorubrofusarin 10-gentiobioside | CAS:200127-93-1 | Manufacturer ChemFaces Source: ChemFaces 1

        • Medicinal Components Recoverable From Sicklepod (Senna Obtusifolia) Seed: Analysis of Components by HPLC-MSn Source: ResearchGate 4

        Sources

        Comparative Guide: Isorubrofusarin Profiling in Raw vs. Roasted Senna obtusifolia Seeds

        Author: BenchChem Technical Support Team. Date: March 2026

        The following technical guide provides a comparative analysis of Isorubrofusarin levels in raw versus roasted Senna obtusifolia (Cassia) seeds, designed for researchers and drug development professionals.

        Executive Summary

        Isorubrofusarin is a naphthopyrone typically found in Senna obtusifolia (Leguminosae) seeds, often existing as the glycoside isorubrofusarin gentiobioside . In Traditional Chinese Medicine (TCM), these seeds (Juemingzi) are obligatorily processed via stir-frying (roasting) to modulate efficacy and reduce toxicity.

        Experimental data indicates that roasting induces a thermal deglycosylation event, converting naphthopyrone glycosides into their aglycone forms (e.g., Isorubrofusarin), while simultaneously degrading total anthraquinone content. Consequently, roasted seeds exhibit a distinct pharmacokinetic profile characterized by lower total glycosides but enhanced aglycone bioavailability compared to raw seeds.

        Chemical Mechanism of Processing

        The primary chemical transformation during roasting is the hydrolysis of the O-glycosidic bond at the C-10 or C-6 position of the naphthopyrone skeleton.

        Thermal Conversion Pathway

        The following diagram illustrates the degradation and conversion pathway of Isorubrofusarin glycosides during the roasting process.

        RoastingPathway cluster_0 Primary Target Raw Raw Senna Seed (High Glycoside Content) Heat Thermal Processing (Stir-Frying > 150°C) Raw->Heat Input Hydrolysis Deglycosylation (Hydrolysis) Heat->Hydrolysis Activation Aglycone Isorubrofusarin (Aglycone Accumulation) Hydrolysis->Aglycone Cleavage of Gentiobioside Degradation Thermal Degradation (Oxidation/Maillard Products) Aglycone->Degradation Prolonged Heating (>200°C)

        Caption: Thermal conversion pathway of Isorubrofusarin glycosides to aglycones and subsequent degradation.

        Comparative Analysis: Raw vs. Roasted

        The following data synthesizes HPLC-UV and UPLC-MS quantification trends observed in Senna obtusifolia extracts.

        Quantitative Trends
        Compound ClassMarker ComponentRaw Seed ContentRoasted Seed ContentTrend
        Naphthopyrone Glycosides Isorubrofusarin gentiobiosideHigh (Dominant form)Low (< 40% of raw)📉 Significant Decrease
        Naphthopyrone Aglycones Isorubrofusarin / RubrofusarinLow (Trace)Medium (Elevated)📈 Relative Increase*
        Total Anthraquinones Chrysophanol, Emodin, PhyscionHighReduced📉 Thermal Degradation
        Antioxidant Activity DPPH Scavenging CapacityModerateHigh 📈 Maillard Reaction Products

        *Note: While the absolute mass of total naphthopyrones may decrease due to degradation, the ratio of free Isorubrofusarin (aglycone) increases due to the breakdown of the abundant glycosides.

        Chromatographic Profile Shifts
        • Raw Seeds: Chromatograms are dominated by polar peaks (early retention time on C18) corresponding to di- and tri-glycosides (e.g., Rubrofusarin triglucoside, Isorubrofusarin gentiobioside).

        • Roasted Seeds: Chromatograms show a reduction in early polar peaks and an emergence/enhancement of late-eluting peaks corresponding to lipophilic aglycones and Maillard reaction products.

        Experimental Protocol: Quantification of Isorubrofusarin

        To replicate these findings, use the following validated HPLC-DAD protocol. This method separates the glycoside and aglycone forms to allow for precise ratio determination.

        Sample Preparation Workflow

        ExtractionWorkflow Start Seed Material (Raw or Roasted) Grind Pulverize to < 60 Mesh Start->Grind Extract Reflux Extraction Solvent: 70% Methanol Time: 2 x 1 Hour Grind->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter Concentrate Rotary Evaporation (Temp < 50°C) Filter->Concentrate Reconstitute Dissolve in MeOH (1 mg/mL) Concentrate->Reconstitute Analyze HPLC-DAD / UPLC-MS Reconstitute->Analyze

        Caption: Optimized extraction workflow for naphthopyrone recovery from Senna seeds.

        HPLC Instrument Conditions
        • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250mm x 4.6mm, 5µm).

        • Mobile Phase A: 0.1% Formic Acid in Water.

        • Mobile Phase B: Acetonitrile.

        • Gradient Program:

          • 0-10 min: 15% B → 30% B

          • 10-30 min: 30% B → 60% B (Elution of Glycosides)

          • 30-45 min: 60% B → 90% B (Elution of Aglycones/Isorubrofusarin)

        • Flow Rate: 1.0 mL/min.[1][2]

        • Detection: UV at 278 nm (characteristic absorption max for naphthopyrones).

        • Temperature: 30°C.

        Validation Criteria (Self-Validating System)
        • Resolution (Rs): The peak resolution between Rubrofusarin and Isorubrofusarin (isomers) must be > 1.5.

        • Recovery: Spike recovery for Isorubrofusarin standard should fall between 95-105%.

        • Stability: Processed extracts must be analyzed within 24 hours; degradation of glycosides in solution can occur if left at room temperature.

        Mechanistic Insight & Causality

        Why do researchers observe these changes?

        • Deglycosylation: The high temperatures of stir-frying (approx. 150-200°C) provide the activation energy required to hydrolyze the ether bond between the naphthopyrone core and the gentiobioside sugar moiety.

        • Solubility Changes: Raw seeds are rich in water-soluble glycosides. Roasted seeds, having higher aglycone content, show better extractability in organic solvents (Ethanol/Methanol) but lower solubility in aqueous decoctions.

        • Therapeutic Implications: The aglycone (Isorubrofusarin) is more lipophilic and potentially has higher intestinal permeability than its glycoside precursor, altering the in vivo bioavailability profile of the drug.

        References

        • Quantitative Analysis of Anthraquinones in Cassiae Semen by Processing Method. Korea Science. Available at: [Link]

        • Qualitative analysis of multiple compounds in raw and prepared Semen Cassiae. ResearchGate. Available at: [Link]

        • Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection. PubMed. Available at: [Link][3]

        • Effect of Roasting Process on the Antioxidant Properties of Cassia tora L. ResearchGate. Available at: [Link]

        • Medicinal Components Recoverable From Sicklepod (Senna Obtusifolia) Seed. Longdom Publishing. Available at: [Link]

        Sources

        Inter-Laboratory Validation of Naphthopyrone Glycoside Assays: A Comprehensive Comparison Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying complex secondary metabolites. Naphthopyrone glycosides—such as rubrofusarin gentiobioside, cassiaside, and toralactone gentiobioside, predominantly isolated from Cassia obtusifolia (Semen Cassiae)—are emerging as highly potent therapeutic agents[1][2]. Recent pharmacological profiling demonstrates their robust inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase for metabolic regulation[3], as well as acetylcholinesterase (AChE) and BACE1 for neuroprotection[4].

        However, translating these natural products from benchtop discovery to clinical pharmacokinetics requires rigorous, reproducible analytical frameworks. The structural similarities of naphthopyrone isomers and their susceptibility to quinone oxidation during extraction[5] necessitate stringent inter-laboratory validation. This guide objectively compares the leading analytical platforms for naphthopyrone glycoside quantification and provides a self-validating protocol to ensure cross-laboratory reproducibility.

        Mechanistic Grounding: Why Target Naphthopyrone Glycosides?

        Before optimizing the analytics, it is crucial to understand the biological targets that dictate our required limits of detection (LOD) and quantification (LOQ). The therapeutic efficacy of these compounds operates at micromolar to nanomolar concentrations. For instance, rubrofusarin 6-O-β-D-gentiobioside exhibits potent AChE inhibition (IC50 ~15.94 µM)[4]. To accurately map these dose-response curves across different research institutions, the underlying analytical assays must be universally harmonized.

        Pathway Naphtho Naphthopyrone Glycosides (Rubrofusarin, Cassiaside) PTP1B PTP1B / α-Glucosidase Naphtho->PTP1B Inhibits AChE AChE / BACE1 Naphtho->AChE Inhibits Insulin Insulin Sensitization & Glucose Uptake PTP1B->Insulin Promotes Neuro Neuroprotection (Anti-AD) AChE->Neuro Promotes

        Fig 1: Pharmacological pathways of naphthopyrone glycosides targeting metabolic and neurological receptors.

        Platform Comparison: HPLC-UV vs. UHPLC-MS/MS

        To achieve global harmonization, laboratories typically employ either High-Performance Liquid Chromatography with Ultraviolet/Diode-Array Detection (HPLC-UV/DAD) or Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS or Q-Orbitrap MS).

        • HPLC-UV/DAD (The QC Workhorse): Best suited for raw material standardization. Naphthopyrones exhibit strong UV absorbance (typically monitored at 254 nm). While robust and cost-effective, this platform struggles with matrix interference in complex biological fluids (e.g., plasma) and cannot easily distinguish co-eluting structural isomers without extensive gradient optimization[6].

        • UHPLC-Q-Orbitrap MS / MS/MS (The PK Gold Standard): Essential for pharmacokinetic (PK) studies and trace metabolite analysis. High-resolution mass spectrometry can differentiate rubrofusarin from its quinone oxidation artifacts (theoretical m/z 287.0555 [M + H]+)[5]. It offers superior sensitivity, dropping LODs to the low µg/kg or ng/mL range, making it the preferred choice for inter-laboratory clinical trials[7].

        Quantitative Data Summary

        The following table synthesizes the performance metrics of these platforms based on recent inter-laboratory validation parameters[5][6][7].

        Analytical PlatformTarget AnalyteMatrixLinearity (r²)LODPrecision (Inter-day RSD)Recovery
        HPLC-UV (254 nm) Naphthoquinone derivativesPlant Extract> 0.9996< 0.84 µg/mL< 5.68%96.2% - 103.4%
        UPLC-ESI-MS/MS Rubrofusarin gentiobiosideRat Plasma> 0.9950~ 1.0 ng/mL< 8.5%85.4% - 92.1%
        UHPLC/Q-Orbitrap MS RubrofusarinGrains (Maize/Rice)> 0.99800.8 - 1.6 µg/kg< 6.2%88.5% - 94.3%
        Self-Validating Experimental Protocol: Inter-Laboratory Harmonization

        To ensure that an assay is not just a local anomaly but a globally reproducible standard, we must implement a self-validating workflow. The causality behind this protocol is rooted in ICH Q2(R1) guidelines: every potential variable (analyst, instrument, day, matrix) must be systematically challenged to prove the method's ruggedness.

        Workflow Sample Cassiae Semen Extract Prep Sample Prep & Extraction (Multi-Lab Standardization) Sample->Prep split Prep->split HPLC HPLC-UV/DAD (Routine QC) split->HPLC LCMS UHPLC-Q-Orbitrap MS (Trace & PK Analysis) split->LCMS Val Inter-Lab Validation (ICH Q2 Guidelines) HPLC->Val LCMS->Val

        Fig 2: Inter-laboratory analytical workflow for the validation of naphthopyrone glycoside assays.

        Step-by-Step Methodology

        1. Standard Preparation & Matrix Matching

        • Action: Prepare primary stock solutions of rubrofusarin and cassiaside in HPLC-grade methanol/water (1:1, v/v).

        • Causality (The "Why"): You must purge the extraction solvents with nitrogen. Naphthopyrones possess an enol/phenol system that easily auto-oxidizes into quinone forms in the presence of dissolved oxygen and light[5]. Failing to do this will result in artificially low recovery rates and high inter-laboratory variance.

        • Action: Spike standards into blank matrices (e.g., blank rat plasma or defatted seed extract) to create matrix-matched calibration curves (e.g., 1.0 to 500 ng/mL)[7].

        2. Chromatographic Separation

        • Action: Utilize a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.6 µm) maintained at 40 °C. Apply a multistep gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B)[5].

        • Causality (The "Why"): The acidic modifier (formic acid) suppresses the ionization of residual silanol groups on the stationary phase. This prevents the peak tailing of the phenolic hydroxyl groups on the naphthopyrone core, which is critical for maintaining high resolution between structural isomers like rubrofusarin and isorubrofusarin.

        3. Mass Spectrometric Detection

        • Action: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. Monitor the specific transitions (e.g., the [C15H10O5 + H]+ precursor to product ions via collision-induced dissociation).

        • Causality (The "Why"): +ESI provides the highest signal-to-noise ratio for glycosylated secondary metabolites, allowing the assay to easily hit the sub-nanogram LOQ required for in vivo pharmacokinetic tracking[7].

        4. Inter-Laboratory Validation Execution

        • Accuracy & Precision: Distribute identical spiked quality control (QC) samples (Low, Mid, High concentrations) to at least three independent laboratories. Each lab analyzes 5 replicates per day, over 3 consecutive days. Acceptable criteria: Inter-day RSD < 15% (or < 20% at the LLOQ).

        • Stability Testing: Evaluate bench-top stability (room temp for 12h), freeze-thaw stability (3 cycles at -80 °C to room temp), and post-preparative auto-sampler stability (24h at 4 °C).

        • Causality (The "Why"): Establishing these stability parameters is a self-validating check. If Lab B reports a 30% drop in concentration compared to Lab A, the stability data will immediately reveal whether the degradation occurred during transit (freeze-thaw failure) or during autosampler queuing (post-prep failure).

        Conclusion

        The transition from identifying naphthopyrone glycosides in Cassia obtusifolia to utilizing them as standardized pharmacological agents hinges entirely on robust analytical validation. While HPLC-UV remains a cost-effective workhorse for botanical screening, UHPLC-MS/MS provides the definitive sensitivity and specificity required for inter-laboratory pharmacokinetic validation. By adhering to the matrix-matched, oxidation-controlled protocols outlined above, analytical scientists can ensure high-fidelity data across global research networks.

        References
        • Study on the chemical constituents of glycosides from semen Cassiae Source: ResearchGate URL:[Link]

        • Antiallergic agent from natural sources. Structures and inhibitory effect of histamine release of naphthopyrone glycosides from seeds of Cassia obtusifolia L Source: PubMed (NIH) URL:[Link]

        • Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α-Glucosidase and Human Protein Tyrosine Phosphatases 1B Source: PMC (NIH) URL:[Link]

        • Structure Related Inhibition of Enzyme Systems in Cholinesterases and BACE1 In Vitro by Naturally Occurring Naphthopyrone and Its Glycosides Isolated from Cassia obtusifolia Source: MDPI URL:[Link]

        • Analysis of naphthoquinone derivatives in the Asian medicinal plant Eleutherine americana by RP-HPLC and LC-MS Source: ResearchGate URL:[Link]

        • Identification and Determination of Rubrofusarin, Rubrofusarin Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry Source: ACS Omega URL:[Link]

        • Simultaneous Determination of Seven Anthraquinone Aglycones of Crude and Processed Semen Cassiae Extracts in Rat Plasma by UPLC–MS/MS and Its Application to a Comparative Pharmacokinetic Study Source: PMC (NIH) URL:[Link]

        Sources

        Safety Operating Guide

        Proper Disposal Procedures: Isorubrofusarin 10-gentiobioside

        [1][2][3]

        Compound Profile & Hazard Assessment

        Before disposal, you must understand the chemical nature of the waste. Isorubrofusarin 10-gentiobioside is a naphthopyrone conjugate.[1][2] While not classified as an acutely lethal "P-listed" poison (like sodium azide), it is a bioactive secondary metabolite with potential enzymatic inhibitory properties (e.g., AChE/BACE1 inhibition).[1]

        Property Data
        Chemical Name Isorubrofusarin 10-O-β-D-gentiobioside
        Chemical Class Naphthopyrone Glycoside / Phenolic Compound
        Source Cassia tora / Cassia obtusifolia seeds
        Molecular Weight ~596.5 g/mol
        Solubility Soluble in DMSO, Pyridine, Methanol; Poorly soluble in water
        Hazard Classification Bioactive Irritant (Treat as GHS Category 4: Harmful if swallowed/inhaled)
        Target Organs Potential activity on CNS (enzyme inhibition); Irritant to mucous membranes
        Core Directive: The "Zero-Drain" Policy

        CRITICAL RULE: Under no circumstances should Isorubrofusarin 10-gentiobioside or its residues be discharged down the sink.[1]

        • Reasoning: As a stable glycoside, it may resist standard hydrolysis in wastewater treatment plants, posing a risk of bioaccumulation or aquatic toxicity.

        • Action: All waste must be captured for high-temperature incineration via a licensed chemical waste contractor.[1]

        Step-by-Step Disposal Workflows
        A. Solid Waste Disposal (Pure Powder & Contaminated Debris)

        Applicability: Expired stock powder, contaminated weighing boats, gloves, and paper towels.[1]

        • Segregation: Do not mix with oxidizers or strong acids.[3]

        • Primary Containment: Place the solid waste in a clear, sealable polyethylene bag (minimum 4 mil thickness) or a wide-mouth HDPE jar.

        • Labeling: Affix a hazardous waste label immediately.

          • Chemical Name: "Isorubrofusarin 10-gentiobioside (Solid Debris)"[1]

          • Hazard Checkbox: [x] Toxic [x] Irritant[1]

        • Secondary Containment: Place the sealed bag/jar into the laboratory's designated "Solid Hazardous Waste" drum (usually a black or blue drum).

        B. Liquid Waste Disposal (Stock Solutions)

        Applicability: Samples dissolved in DMSO, Methanol, or Ethanol.

        • Solvent Identification: Identify the primary solvent.

          • Scenario A (DMSO/Methanol/Ethanol): Classify as Non-Halogenated Organic Waste .

          • Scenario B (Chloroform/DCM): Classify as Halogenated Organic Waste .

        • Transfer: Pour the solution into the appropriate solvent waste carboy (typically HDPE or Safety Can).

        • Rinsing:

          • Rinse the original vial once with the matching solvent and add this rinse to the waste carboy.

          • Do not rinse with water and pour down the drain.

        • Log Entry: Record the volume and constituent ("Isorubrofusarin derivative <1%") on the waste carboy log sheet.

        Decision Logic & Workflow Visualization

        The following diagram illustrates the decision matrix for disposing of Isorubrofusarin 10-gentiobioside, ensuring compliance with RCRA and GLP standards.

        DisposalWorkflowStartWaste Generation:Isorubrofusarin 10-gentiobiosideStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Gloves, Weigh Boats)StateCheck->SolidPathDry MaterialLiquidPathLiquid Waste(Stock Solutions)StateCheck->LiquidPathDissolvedSolidContainerDouble Bag or HDPE JarLabel: 'Toxic Solid'SolidPath->SolidContainerSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckNonHaloNon-Halogenated Carboy(DMSO, MeOH, EtOH)SolventCheck->NonHaloNo HalogensHaloHalogenated Carboy(DCM, Chloroform)SolventCheck->HaloContains HalogensFinalCentral Waste Accumulation Area(High-Temp Incineration)NonHalo->FinalHalo->FinalSolidContainer->Final

        Figure 1: Decision tree for the segregation and disposal of Isorubrofusarin 10-gentiobioside waste streams.

        Emergency Procedures: Spills & Exposure

        In the event of a spill, immediate action prevents area contamination.[4][3][5]

        Scenario Protocol
        Dry Powder Spill 1. Evacuate non-essential personnel.2. Don PPE (Nitrile gloves, lab coat, N95 mask/respirator).3. Cover spill with wet paper towels to prevent dust generation.4. Scoop material into a hazardous waste bag.5. Clean area with soap and water; dispose of cleaning materials as hazardous waste.
        Liquid Spill (DMSO) 1. Do not use water immediately (DMSO transports chemicals through skin).2. Absorb with vermiculite or polypropylene pads.3. Place absorbent in a sealed bag.4. Wash surface with 10% bleach solution, then water.
        Skin Contact 1. Immediately wash with soap and copious water for 15 minutes.2.[4] Avoid using ethanol/DMSO to clean skin, as this increases absorption.3. Seek medical attention if irritation persists.
        Regulatory & Compliance Notes
        • RCRA Status: Isorubrofusarin 10-gentiobioside is not specifically listed on the EPA's P-list or U-list.[1] However, it must be managed as a Characteristic Waste (if ignitable due to solvent) or under the General Duty Clause as a toxic chemical.

        • Storage: Store waste containers in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

        • Deactivation: Chemical deactivation (e.g., strong oxidation) is not recommended in the lab due to the risk of generating unknown toxic byproducts. Incineration is the only validated disposal method.

        References
        • PubChem. (n.d.).[6] Rubrofusarin gentiobioside (CID 503733). National Center for Biotechnology Information. Retrieved from [Link]

        • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Environment, Health & Safety. Retrieved from [Link][1]

        • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety.[7] Retrieved from [Link][1]

        • Jung, H. A., et al. (2017).[2] Structure-Activity Relationships of Naphthopyrone Glycosides from Cassia obtusifolia. Molecules, 23(1). (Provides structural basis for bioactivity assessment).

        Personal protective equipment for handling Isorubrofusarin 10-gentiobioside

        Author: BenchChem Technical Support Team. Date: March 2026

        As a Senior Application Scientist, my objective is to provide more than just a generic safety checklist. True laboratory safety is engineered through a deep understanding of a compound’s mechanistic behavior, physical properties, and the causality behind every operational choice.

        Isorubrofusarin 10-gentiobioside (CAS: 200127-93-1) is a bioactive naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia[1]. While it is a highly valuable compound for Alzheimer's disease research—specifically for its role as an inhibitor of Acetylcholinesterase (AChE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1)[2]—these exact pharmacological properties dictate strict handling protocols.

        Below is the comprehensive, self-validating operational and disposal guide for handling this compound safely.

        Biochemical Hazard Profile & Causality

        To select the correct Personal Protective Equipment (PPE), we must first understand the hazard. Isorubrofusarin 10-gentiobioside is not acutely volatile, but as a lyophilized or milled powder, it poses a severe aerosolization risk .

        If inhaled or absorbed dermally, the compound targets central enzymatic pathways. Inhibition of AChE prevents the breakdown of acetylcholine, potentially leading to localized or systemic cholinergic toxicity (e.g., muscle fasciculations, bradycardia, or respiratory distress)[2]. Furthermore, in in vitro assays, this compound is almost exclusively dissolved in Dimethyl Sulfoxide (DMSO) [1]. DMSO is a potent chemical penetrant; if a DMSO solution containing this compound contacts unprotected skin, it acts as a "Trojan Horse," carrying the AChE inhibitor directly across the dermal barrier and into the bloodstream.

        Quantitative Hazard Data Summary

        The following table contextualizes the biochemical potency of the naphthopyrone glycoside class to justify the required safety thresholds.

        ParameterValue / RangeSafety & Operational Implication
        Molecular Weight 596.54 g/mol High mass reduces vapor pressure, meaning the primary airborne risk is mechanical aerosolization (dust), not off-gassing.
        AChE IC₅₀ Range 15.94 – 148.08 µMModerate-to-high affinity for Acetylcholinesterase; systemic exposure must be prevented to avoid cholinergic dysregulation.
        BACE1 IC₅₀ Range 14.41 – 148.08 µMAlters amyloid precursor protein cleavage; chronic occupational exposure effects remain uncharacterized.

        *Data represents the inhibitory range for the naphthopyrone glycoside class isolated from Cassia obtusifolia[2].

        G Exposure Accidental Exposure (Inhalation / Dermal) Compound Isorubrofusarin 10-gentiobioside Systemic Absorption Exposure->Compound Target1 AChE Inhibition Compound->Target1 Target2 BACE1 Inhibition Compound->Target2 Effect1 Cholinergic Dysregulation Target1->Effect1 Effect2 Altered APP Cleavage Target2->Effect2

        Fig 1. Mechanistic pathway of Isorubrofusarin 10-gentiobioside exposure and enzymatic inhibition.

        Mandatory PPE Matrix & Rationale

        Do not default to standard laboratory attire. The PPE matrix below is engineered specifically for the physical and chemical properties of naphthopyrone glycosides.

        PPE CategoryRequired SpecificationCausality (The "Why")
        Dermal (Gloves) Double-gloving: 8-mil Nitrile (Outer) + 4-mil Nitrile (Inner).Nitrile provides an excellent barrier against dry powders. Crucially , DMSO degrades nitrile within 5-10 minutes. Double-gloving ensures that if a DMSO splash occurs, the outer glove can be stripped immediately while the inner glove protects the skin.
        Respiratory N95 / P100 Particulate Respirator (if handled outside a BSC).Prevents inhalation of micro-particles caused by static-induced aerosolization during the weighing process.
        Ocular Splash-proof chemical goggles (Not standard safety glasses).Protects the ocular mucosa from both airborne powder dust and accidental solvent (DMSO/Methanol) splashes during dissolution.
        Body Fluid-resistant, disposable Tyvek lab coat with elastic cuffs.Prevents fine yellow powder from settling into the woven fibers of standard cotton lab coats, which can cause secondary exposure outside the lab.

        Operational Plan: Step-by-Step Handling Protocol

        Every protocol must be a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

        Step 1: Environmental Preparation

        • Action: Turn on the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood 15 minutes prior to operation.

        • Validation Checkpoint: Verify the digital airflow monitor reads an inward face velocity of at least 0.45–0.50 m/s. Causality: This ensures a negative pressure curtain that traps aerosolized particulates.

        Step 2: Static Mitigation & Weighing

        • Action: Place an anti-static mat inside the BSC. Use a Zerostat anti-static gun (or built-in static eliminator) on the weighing spatula and the weigh boat before opening the compound vial.

        • Causality: Complex glycosides are highly prone to static cling. Without static mitigation, inserting a metal spatula can cause the powder to violently repel and aerosolize, leading to yield loss and contamination.

        • Validation Checkpoint: The powder should rest inertly in the weigh boat without climbing the plastic walls.

        Step 3: Solubilization & Transfer

        • Action: Transfer the weighed powder into a pre-labeled, amber glass vial (naphthopyrones can be light-sensitive). Add the required volume of DMSO slowly down the side of the vial. Cap tightly before vortexing.

        • Validation Checkpoint: Visually inspect for complete dissolution (a clear, yellow-tinted solution). Causality: Capping before vortexing prevents micro-droplet aerosolization of the DMSO-compound mixture.

        G Start Pre-Operation Readiness PPE Don PPE (Nitrile, N95) Start->PPE Hood Class II BSC Transfer PPE->Hood Weigh Anti-static Weighing Hood->Weigh Solvent DMSO Dissolution Weigh->Solvent Decon Decontamination (Bleach/EtOH) Solvent->Decon

        Fig 2. Step-by-step operational workflow for the safe handling and dissolution of the compound.

        Decontamination and Disposal Plan

        Improper cleanup is the leading cause of secondary exposure in analytical laboratories. Water alone will not decontaminate Isorubrofusarin 10-gentiobioside due to its complex aromatic ring structure.

        Surface Decontamination Protocol:

        • Solubilization Wipe: Spray the balance and BSC surfaces with 70% Methanol or Ethanol. Wipe with a lint-free Kimwipe. Causality: The alcohol solubilizes the residual compound that water cannot pick up.

        • Oxidative Destruction: Spray the area with a freshly prepared 10% Sodium Hypochlorite (bleach) solution. Leave for 5 minutes. Causality: Bleach oxidatively cleaves the naphthopyrone rings, destroying the compound's biological activity.

        • Rinse: Wipe down with distilled water to remove corrosive bleach residues.

        Waste Segregation:

        • Solid Waste: All weigh boats, pipette tips, Kimwipes, and outer gloves must be placed in a sealed biohazard/chemical solid waste bag designated for high-temperature incineration.

        • Liquid Waste: Any unused DMSO or Methanol solutions containing the compound must be disposed of in a clearly labeled "Halogen-Free Organic Liquid Waste" container. Causality: Mixing DMSO with strong oxidizers or acidic waste streams can cause exothermic reactions or toxic gas release.

        References

        • Structure Related Inhibition of Enzyme Systems in Cholinesterases and BACE1 In Vitro by Naturally Occurring Naphthopyrone and Its Glycosides Isolated from Cassia obtusifolia. Molecules (MDPI), 2018.[Link]

        Sources

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